Homaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20410-93-9 |
|---|---|
Molecular Formula |
C30H42N4O2 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(4S)-5-methyl-1-[4-[(4S)-5-methyl-2-oxo-4-phenyl-1,5-diazocan-1-yl]butyl]-4-phenyl-1,5-diazocan-2-one |
InChI |
InChI=1S/C30H42N4O2/c1-31-17-11-21-33(29(35)23-27(31)25-13-5-3-6-14-25)19-9-10-20-34-22-12-18-32(2)28(24-30(34)36)26-15-7-4-8-16-26/h3-8,13-16,27-28H,9-12,17-24H2,1-2H3/t27-,28-/m0/s1 |
InChI Key |
LNCIXDIFZNXBDP-NSOVKSMOSA-N |
SMILES |
CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C |
Isomeric SMILES |
CN1CCCN(C(=O)C[C@H]1C2=CC=CC=C2)CCCCN3CCCN([C@@H](CC3=O)C4=CC=CC=C4)C |
Canonical SMILES |
CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C |
Synonyms |
homaline |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Homaline Alkaloids
Introduction
Alkaloids are a diverse and extensive group of naturally occurring chemical compounds that contain at least one nitrogen atom.[1] These secondary metabolites are found in a wide variety of organisms, including plants, animals, fungi, and bacteria.[1] Historically, alkaloids have been recognized for their potent pharmacological activities and have been utilized in traditional and modern medicine for a wide range of therapeutic purposes.[1] Their biological effects are diverse, encompassing roles as antimalarial, antiasthma, anticancer, cholinomimetic, vasodilatory, antiarrhythmic, analgesic, antibacterial, and antihyperglycemic agents.[1] The Homalium genus is known to produce a family of alkaloids, including homaline, though specific pharmacological studies detailing their mechanism of action are scarce.[2] This guide will, therefore, explore the common mechanisms of action attributed to alkaloids and propose a theoretical framework and experimental approach for investigating this compound alkaloids.
General Mechanisms of Action of Alkaloids
The pharmacological effects of alkaloids are typically mediated through their interaction with specific biological targets within the body.[3] These interactions can range from non-covalent binding to irreversible covalent modifications, leading to a modulation of the target's function.[3] The primary classes of biological targets for alkaloids include proteins, such as receptors and enzymes, and nucleic acids.[3]
A significant number of alkaloids exert their effects by interacting with the central and peripheral nervous systems.[4] Their mechanisms often involve the modulation of neurotransmitter systems. For instance, some alkaloids can act as agonists or antagonists at neurotransmitter receptors, inhibit the activity of key enzymes like acetylcholinesterase, or affect the levels of neurotransmitters such as gamma-aminobutyric acid (GABA).[4]
In the context of cancer, alkaloids can induce apoptosis (programmed cell death), inhibit cell cycle progression, and reduce cell migration and invasion.[5] For example, Homoharringtonine, a cephalotaxus alkaloid, has demonstrated efficacy in treating hematological malignancies through such mechanisms.[5][6]
Pharmacological Activities of Representative Alkaloids
To provide a comparative perspective, the following table summarizes the known pharmacological activities and mechanisms of action for several well-studied alkaloids. This information can serve as a reference for postulating the potential activities of this compound alkaloids.
| Alkaloid | Pharmacological Activity | Mechanism of Action / Biological Target | Reference |
| Homoharringtonine | Anticancer (hematological malignancies) | Induces apoptosis, inhibits cell cycle progression, reduces cell migration and invasion. | [5] |
| (-)-Anonaine | Anticancer, Vasorelaxant, Antidepressant | Upregulates p53 and Bax protein expression, induces DNA damage and cell cycle arrest. | [7] |
| Nicotine | CNS and PNS stimulant | Stimulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). | [4] |
| Geissospermine | Anticholinesterase, Anti-inflammatory | Inhibition of acetylcholinesterase. | [4] |
| Salsoline | Neuroprotective | Cholinesterase inhibitory action. | [4] |
| Morphine | Analgesic | Opioid receptor agonist. | [4] |
| Quinine | Antimalarial | - | [1] |
| Berberine | Antihyperglycemic, Antibacterial | - | [1] |
Proposed Experimental Workflow for Investigating this compound Alkaloid Mechanism of Action
To elucidate the mechanism of action of this compound alkaloids, a systematic experimental approach is required. The following workflow outlines a potential strategy for identifying the biological targets and characterizing the pharmacological effects of these compounds.
Detailed Methodologies for Key Experiments:
-
Phenotypic Screening:
-
Objective: To identify the biological effects of this compound alkaloids in a cellular context without a preconceived target.
-
Protocol: A panel of diverse human cancer cell lines (e.g., NCI-60) would be treated with a range of concentrations of the purified this compound alkaloid. Cell viability would be assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration that inhibits 50% of cell growth (GI50) would be determined.
-
-
Target-Based Screening:
-
Objective: To determine if this compound alkaloids interact with known biological targets commonly modulated by other alkaloids.
-
Protocol: Radioligand binding assays could be performed to assess the affinity of this compound alkaloids for a panel of G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. For enzymatic targets like acetylcholinesterase, an Ellman's assay could be used to measure enzyme inhibition.
-
-
Affinity Chromatography-Mass Spectrometry:
-
Objective: To identify the direct binding partners of this compound alkaloids from a complex biological sample.
-
Protocol: A this compound alkaloid would be chemically immobilized onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. A cell lysate would be passed over this matrix, allowing proteins that bind to the alkaloid to be captured. After washing away non-specific binders, the bound proteins would be eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Potential Signaling Pathways Modulated by Alkaloids
Based on the known mechanisms of other alkaloids, this compound alkaloids could potentially modulate a variety of intracellular signaling pathways. The following diagram illustrates a generalized signaling pathway that is often a target of pharmacologically active compounds.
Conclusion and Future Directions
While the specific mechanism of action of this compound alkaloids remains to be elucidated, the vast and diverse pharmacological activities of other alkaloids provide a solid foundation for future research. The experimental workflow proposed in this guide offers a systematic approach to identify the biological targets and unravel the molecular mechanisms underlying the effects of this compound alkaloids. Such studies are crucial for unlocking their therapeutic potential and for the development of novel drugs. Future research should focus on the isolation of pure this compound compounds and their systematic evaluation through the described in vitro and in vivo experimental paradigms. The insights gained from these studies will be invaluable for the fields of pharmacology, drug discovery, and medicinal chemistry.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological target - Wikipedia [en.wikipedia.org]
- 4. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoharringtonine: mechanisms, clinical applications and research progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacological Activities of (−)-Anonaine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Homaline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Homaline is a macrocyclic polyamine alkaloid isolated from plants of the Homalium genus. While specific research on the biological activities of this compound is limited, the known pharmacological properties of other alkaloids and compounds derived from the Homalium genus suggest its potential as a bioactive molecule. This guide provides a comprehensive overview of the probable biological activities of this compound, including antimicrobial, anti-inflammatory, and cytotoxic effects. Detailed experimental protocols for assessing these activities and a discussion of likely signaling pathways are presented to facilitate future research and drug discovery efforts.
Introduction to this compound
This compound is a member of the bis-lactam alkaloid family, characterized by a complex cyclic structure. It is naturally found in various species of the Homalium genus, which have been traditionally used in medicine for treating a range of ailments. Given the diverse biological activities reported for other compounds isolated from Homalium species, this compound represents a promising candidate for further pharmacological investigation.
Potential Biological Activities and Quantitative Data
While quantitative data specific to this compound is not extensively available in the current literature, the biological activities of extracts from the Homalium genus and structurally related bis-lactam alkaloids provide a basis for predicting its potential therapeutic effects.
Table 1: Summary of Potential Biological Activities of this compound and Related Compounds
| Biological Activity | Evidence from Homalium Genus/Related Alkaloids | Potential Quantitative Metrics |
| Antimicrobial | Extracts of various Homalium species have demonstrated activity against a range of bacteria and fungi. Bis-lactam and cyclic peptide analogs often exhibit antimicrobial properties. | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Zone of Inhibition |
| Anti-inflammatory | Several compounds from the Homalium genus have shown anti-inflammatory effects in preclinical studies. Alkaloids are known to modulate inflammatory pathways. | IC50 for inhibition of inflammatory mediators (e.g., COX-2, nitric oxide), Reduction in paw edema in animal models |
| Cytotoxic | Cytotoxic and anti-cancer activities have been reported for various alkaloids and extracts from Homalium species. Bis-lactam structures are present in some cytotoxic natural products. | IC50 (half-maximal inhibitory concentration) against various cancer cell lines |
Detailed Experimental Protocols
To facilitate research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Assay Procedure:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbes with no this compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[1]
This in vitro assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[2]
-
Reaction Mixture: Prepare a reaction mixture containing egg albumin or bovine serum albumin in phosphate-buffered saline.
-
Assay Procedure:
-
Add various concentrations of this compound to the reaction mixture.
-
Induce denaturation by heating the mixture at approximately 70°C for 5-10 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
-
Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control. Diclofenac sodium can be used as a standard reference drug.[2]
Signaling Pathways and Mechanisms of Action
Based on the activities of other alkaloids and cyclic diamides, this compound may exert its biological effects through the modulation of several key signaling pathways.
-
NF-κB Signaling Pathway: Many alkaloids with anti-inflammatory and anti-cancer properties are known to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cell survival. This compound may prevent the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
-
PI3K/AKT/mTOR Signaling Pathway: This pathway is central to cell proliferation, growth, and survival. Inhibition of this pathway is a common mechanism for anti-cancer agents. This compound could potentially interfere with key kinases in this pathway, such as AKT or mTOR.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer. Alkaloids have been shown to modulate MAPK signaling, and this compound may exhibit similar effects.[3]
The following diagrams illustrate the potential signaling pathways that could be affected by this compound and a general workflow for its biological activity screening.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Homaline from Homalium pronyense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homaline is a macrocyclic polyamine alkaloid first isolated from the leaves of Homalium pronyense, a plant species native to New Caledonia. This document provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It includes a detailed experimental protocol derived from the original scientific literature, a summary of its physicochemical and spectroscopic data, and a discussion of its known biological activities. This guide is intended to serve as a technical resource for researchers interested in the natural product chemistry, pharmacology, and potential therapeutic applications of this compound and related alkaloids.
Introduction
The genus Homalium has been a source of diverse bioactive secondary metabolites.[1] In the early 1970s, a study of the alkaloid content of Homalium pronyense Guillaum led to the discovery of a family of unique macrocyclic alkaloids, including this compound.[2][3] These compounds are characterized by a bis-ζ-azalactam structure.[2] Alongside this compound, three other related alkaloids were also isolated and identified: hopromine, hoprominol, and hopromalinol. This guide focuses on the seminal work that first described the isolation and structural elucidation of this compound.
Isolation of this compound: Experimental Protocol
The following protocol for the isolation of this compound from the leaves of Homalium pronyense is based on the original work published by Pais and his collaborators in 1973.
Plant Material
Fresh leaves of Homalium pronyense were used for the extraction process.
Extraction
-
The fresh leaves were macerated in 5% acetic acid.
-
The resulting acidic solution was filtered to remove solid plant material.
-
The filtrate was then made alkaline by the addition of a suitable base (e.g., ammonia).
-
The alkaline solution was extracted with chloroform (B151607) to partition the alkaloids into the organic phase.
-
The chloroform extract was concentrated under reduced pressure to yield the crude total alkaloids.
Chromatographic Separation
The crude alkaloid mixture was subjected to column chromatography for the separation of individual components.
-
Stationary Phase: Alumina (Al2O3)
-
Elution: A gradient elution was performed, starting with benzene (B151609) and gradually increasing the polarity with the addition of chloroform.
-
Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Isolation of this compound: this compound was eluted with a benzene-chloroform mixture (1:1 v/v).
Purification
The fractions containing this compound were combined and further purified by recrystallization from a suitable solvent system, such as an acetone-ether mixture, to yield pure, crystalline this compound.
Quantitative Data and Physicochemical Properties
The following table summarizes the key quantitative data and physicochemical properties of this compound as reported in the original literature.
| Parameter | Value | Reference |
| Yield | Not explicitly stated in the abstract. | |
| Melting Point | 244-246 °C | |
| Optical Rotation | [α]D = -34° (c 1.0, CHCl3) | |
| Molecular Formula | C30H42N4O2 | |
| Molecular Weight | 506.68 g/mol |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques. The key data are summarized below.
| Spectroscopic Method | Key Observations and Data | Reference |
| Infrared (IR) Spectroscopy | Bands indicative of amide carbonyl groups. | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to aromatic protons, aliphatic protons, and N-methyl groups. | |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Data supporting the proposed carbon skeleton. | |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula. |
Note: Specific chemical shifts and coupling constants were not available in the abstracts reviewed. Access to the full original publication is required for detailed spectroscopic data.
Biological Activity and Signaling Pathways
Initial reports and subsequent reviews on Homalium alkaloids often allude to their promising biological activities.[1] However, specific studies detailing the pharmacological effects, mechanisms of action, and any associated signaling pathways for this compound are not extensively documented in the readily available literature. Extracts from other Homalium species have shown a range of activities, including antimicrobial, anti-diabetic, anti-inflammatory, and cytotoxic effects.[1] Further investigation is required to determine the specific biological profile of pure this compound.
Visualizing the Isolation Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the isolation of this compound from Homalium pronyense.
Conclusion
The discovery of this compound from Homalium pronyense represents a significant contribution to the field of natural product chemistry. The unique macrocyclic structure of this alkaloid has since inspired synthetic chemists to develop various strategies for its total synthesis. While the initial isolation and structural elucidation laid the groundwork, further research is needed to fully explore the pharmacological potential of this compound and to understand its mechanism of action at a molecular level. This technical guide provides a foundational resource for researchers embarking on the study of this fascinating natural product.
References
Natural Sources of Homalium Alkaloids: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of Homalium alkaloids, focusing on their origins, chemical diversity, and methods for their isolation. This document synthesizes available scientific literature to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction to Homalium Alkaloids
The Homalium alkaloids are a distinct class of macrocyclic polyamine alkaloids. The principal and most well-documented members of this family are (-)-homaline, (-)-hopromine, (-)-hoprominol, and (-)-hopromalinol.[1][2] These compounds share a unique and complex bis-ζ-azalactam structure, differing primarily in the identities of the side chains on each lactam ring.[1] First isolated in the 1970s, these alkaloids represent a significant synthetic challenge and an area of interest for natural product chemists.[2] While alkaloids constitute approximately 4% of phytoconstituents isolated from the Homalium genus as a whole, these specific macrocyclic structures are characteristic of a particular species.[3]
Principal Natural Sources
The primary and definitive natural source of the four major Homalium alkaloids—homaline, hopromine, hoprominol, and hopromalinol—is the leaves of Homalium pronyense .[1][2] This plant species is native to the forests of New Caledonia.[1]
While the Homalium genus is large, comprising over 300 species with a wide distribution in tropical regions, the presence of these specific macrocyclic alkaloids has been pinpointed to H. pronyense.[3] Other species within the genus, such as Homalium zeylanicum, are known to produce different types of alkaloids, including homalicine and dihydrohomalicine, but not the complex macrocycles found in H. pronyense.[4][5]
Quantitative Data on Homalium Alkaloids
| Alkaloid Name | Natural Source | Plant Part | Reported Yield (% of dry weight) |
| (-)-Homaline | Homalium pronyense | Leaves | Data not available in searched literature |
| (-)-Hopromine | Homalium pronyense | Leaves | Data not available in searched literature |
| (-)-Hoprominol | Homalium pronyense | Leaves | Data not available in searched literature |
| (-)-Hopromalinol | Homalium pronyense | Leaves | Data not available in searched literature |
Experimental Protocols: Isolation and Purification
While the specific parameters from the original 1973 isolation by Païs et al. are not accessible, a generalized workflow for the extraction and isolation of alkaloids from plant material can be detailed. This protocol is based on standard phytochemical methodologies.
General Experimental Workflow
The isolation of Homalium alkaloids follows a multi-step process involving extraction, acid-base partitioning to separate alkaloids from other constituents, and chromatographic purification.
Detailed Methodologies
-
Preparation of Plant Material : Leaves of Homalium pronyense are air-dried in the shade to preserve the chemical integrity of the alkaloids and then ground into a fine powder to maximize the surface area for solvent extraction.
-
Extraction : The powdered leaf material is subjected to exhaustive extraction, typically using a polar solvent like methanol or ethanol. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus, which allows for continuous extraction.
-
Acid-Base Partitioning : This is a critical step for selectively isolating alkaloids.
-
The crude alcoholic extract is concentrated under reduced pressure.
-
The resulting residue is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in water as salts.
-
This acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic compounds.
-
The aqueous layer, now containing the alkaloid salts, is basified by adding a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.
-
The free base alkaloids are then extracted from the aqueous solution using an organic solvent like dichloromethane or chloroform. This organic phase contains the crude alkaloid fraction.
-
-
Chromatographic Purification : The crude alkaloid mixture is separated into its individual components using chromatographic techniques.
-
Column Chromatography : The crude fraction is loaded onto a silica gel or alumina (B75360) column and eluted with a gradient of solvents, typically starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate, chloroform, and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative TLC or HPLC : Fractions containing the alkaloids of interest are often further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
-
-
Structure Elucidation : The structures of the isolated pure compounds are confirmed using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
There is a notable lack of specific pharmacological data for the pure Homalium alkaloids (this compound, hopromine, etc.) in publicly accessible scientific literature. Searches for cytotoxic, antimicrobial, or other biological activities of these specific compounds did not yield significant results.
However, crude extracts from other species of the Homalium genus have been reported to exhibit a range of biological activities, suggesting potential therapeutic avenues for the genus as a whole. It is important to note that these activities cannot be directly attributed to the macrocyclic alkaloids found in H. pronyense.
Reported activities for various Homalium species include:
-
Antimicrobial, anti-diarrhoeal, anti-diabetic, anti-inflammatory, antioxidant, anti-parasitic, anti-ulcer, and cytotoxic activities have been noted for extracts or fractions of different species.[3]
-
Homalium letestui has been traditionally used for malaria and inflammatory diseases, and its extracts have shown cytotoxic properties.[3]
-
Extracts of Homalium zeylanicum have demonstrated antioxidant and anticancer activities in vitro.[6]
Due to the absence of specific bioactivity data for this compound and its related alkaloids, no signaling pathways can be described at this time. This represents a significant knowledge gap and an opportunity for future pharmacological research.
Conclusion and Future Outlook
The Homalium alkaloids, primarily sourced from the leaves of Homalium pronyense, are a structurally unique class of natural products. While their chemical structures have been known for decades, there is a surprising scarcity of publicly available data regarding their bioactivity, mechanism of action, and quantitative yields from their natural source. The methodologies for their isolation can be inferred from standard phytochemical practices, but detailed parameters from the original studies are not easily accessible.
For researchers and drug development professionals, the Homalium alkaloids represent an underexplored frontier. Future work should focus on re-isolating these compounds to perform quantitative analysis and conducting comprehensive screening for biological activities. Elucidating the pharmacological properties of these complex macrocycles could unlock new therapeutic potentials hidden within the Homalium genus.
References
An In-depth Technical Guide on the Chemical Structure and Properties of Homaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homaline is a macrocyclic polyamine alkaloid first isolated from the leaves of the New Caledonian plant Homalium pronyense. As a member of the Homalium alkaloids, its unique bis-ζ-azalactam structure has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis, where available in the public domain, are also presented. Furthermore, this document explores potential signaling pathways that may be modulated by this compound, drawing parallels with structurally related compounds and providing a foundation for future research in drug discovery and development.
Chemical Structure and Identification
This compound possesses a complex macrocyclic structure characterized by two eight-membered azalactam rings linked by a butyl chain.
Molecular Formula: C₃₀H₄₂N₄O₂
IUPAC Name: (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one)[1]
Chemical Structure:
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is limited in publicly accessible literature. The following table summarizes the available computed and experimental data.
| Property | Value | Source |
| Molecular Weight | 490.7 g/mol | PubChem[1] |
| Melting Point | 152-154 °C | Chemsrc (for a related alkaloid)[2] |
| Solubility | Data not available. As a large organic molecule, it is expected to be soluble in organic solvents like methanol (B129727), ethanol, and chloroform.[3][4][5][6][7] | Inferred |
| XLogP3 | 3.2 | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in different chemical environments. Key expected signals include:
-
Aromatic protons: Signals corresponding to the two phenyl groups, likely in the range of 7.0-7.5 ppm.
-
Alkyl protons: A complex series of multiplets for the methylene (B1212753) and methine protons of the two diazocin-2-one rings and the butyl bridge.
-
N-Methyl protons: A singlet for the two methyl groups attached to the nitrogen atoms.
¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 30 carbon atoms.
-
Carbonyl carbons: A signal for the two amide carbonyl carbons, expected to be in the downfield region (around 170 ppm).
-
Aromatic carbons: Signals for the carbons of the two phenyl rings.
-
Alkyl carbons: Signals for the carbons of the macrocyclic rings, the butyl bridge, and the N-methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups:
-
C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl groups.
-
C-N stretching: Bands associated with the carbon-nitrogen bonds.
-
C-H stretching: Bands for the aromatic and aliphatic C-H bonds.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak [M+H]⁺ at m/z 491.3. The fragmentation pattern upon collision-induced dissociation (CID) in MS/MS experiments would likely involve cleavage of the butyl bridge and fragmentation of the diazocin-2-one rings.
Biological Activity and Potential Signaling Pathways
Specific biological activity data for this compound is scarce in the literature. However, many alkaloids exhibit significant biological activities, including cytotoxic effects against cancer cell lines.[10] Given the structural similarities to other bioactive compounds, and the known mechanisms of other alkaloids, potential signaling pathways that this compound might affect can be hypothesized.
Cytotoxicity
While specific IC₅₀ values for this compound against various cancer cell lines are not widely reported, it is plausible that this compound possesses cytotoxic properties.[9][11][12]
Potential Signaling Pathways
Based on the known mechanisms of other alkaloids, particularly Homoharringtonine, which also exhibits anti-cancer properties, the following signaling pathways are potential targets for this compound:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer.[13][14][15][16][17][18][19] Homoharringtonine has been shown to inhibit this pathway.[20] It is conceivable that this compound could exert similar inhibitory effects.
-
JAK/STAT Pathway: This pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.[21][22][23][24][25] Homoharringtonine has also been shown to affect this pathway.[20][26]
Experimental Protocols
While specific, detailed protocols for this compound are not abundant, the following sections provide generalized methodologies based on standard practices for alkaloid research.
Extraction and Isolation of this compound
The following is a general procedure for the extraction and isolation of alkaloids from plant material, adapted for this compound from Homalium pronyense.[8][14][27][28]
Methodology:
-
Extraction: Dried and powdered leaves of Homalium pronyense are macerated with methanol at room temperature for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane) to isolate the basic alkaloids.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., dichloromethane/methanol) to separate the different alkaloids.
-
Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Cytotoxicity Assay
The cytotoxic effect of this compound on cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[24]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is then determined.
Western Blot Analysis
To investigate the effect of this compound on specific signaling pathways (e.g., PI3K/AKT/mTOR or JAK/STAT), Western blot analysis can be performed to measure the expression and phosphorylation status of key proteins in the pathway.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT, total STAT3, phospho-STAT3).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
Conclusion and Future Directions
This compound remains a relatively understudied natural product with significant potential for further investigation. Its complex and unique chemical structure makes it an interesting target for synthetic chemists and a potential lead compound in drug discovery. While this guide has compiled the currently available information, there is a clear need for more comprehensive studies to elucidate its precise physicochemical properties, detailed spectral characteristics, and specific biological activities.
Future research should focus on:
-
Complete Spectroscopic Characterization: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and IR studies to provide a complete and publicly available dataset for this compound.
-
Determination of Physicochemical Properties: Experimental determination of melting point, solubility in various solvents, and crystal structure through X-ray crystallography.[18][29][30][31][32]
-
Comprehensive Biological Screening: Evaluation of the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying this compound's biological activity, including its effects on key signaling pathways such as the PI3K/AKT/mTOR and JAK/STAT pathways, using techniques like Western blotting, kinase assays, and gene expression analysis.
By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a valuable tool in chemical biology and a potential starting point for the development of new therapeutic agents.
References
- 1. (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one) | C30H42N4O2 | CID 442860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloid | Chemical Product Catalog - Chemsrc - Page 8 [chemsrc.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Differences in Solubility in Organic Solvents of Softwood/Hardwood-Based Industrial Kraft Lignins Using Hansen Parameters and FTIR | MDPI [mdpi.com]
- 6. research.nu.edu.kz [research.nu.edu.kz]
- 7. researchgate.net [researchgate.net]
- 8. The homalium alkaloids: isolation, synthesis, and absolute configuration assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. covalentmetrology.com [covalentmetrology.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 22. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Jak/STAT signaling ameliorates mice experimental nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 26. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rsc.org [rsc.org]
- 29. Crystal structure of the Homer 1 family conserved region reveals the interaction between the EVH1 domain and own proline-rich motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Purification, characterization, crystallisation and X-ray analysis of selenomethionine-labelled hydroxymethylbilane synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Homaline, a macrocyclic polyamine alkaloid, and its related bis-ζ-azalactam counterparts represent a unique class of natural products isolated from the leaves of the New Caledonian plant Homalium pronyense.[1][2] These compounds are characterized by a distinctive 1,5-diazacyclooctan-2-one core structure. The family of Homalium alkaloids includes this compound, hopromine, hoprominol, and hopromalinol, all sharing the bis-ζ-azalactam framework but differing in their side-chain substitutions.[1] Despite their intriguing structure, detailed pharmacological studies and the elucidation of their mechanism of action remain limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the current knowledge on this compound and its related alkaloids, focusing on their structure, synthesis, and what is known about their biological potential.
Core Structure and Physicochemical Properties
This compound is a symmetrical molecule built upon two ζ-azalactam rings linked by a butyl chain. Its chemical formula is C₃₀H₄₂N₄O₂, with a molecular weight of 490.7 g/mol .[2] The core of these alkaloids is the 1,5-diazacyclooctan-2-one moiety, a structural feature that is relatively rare in nature.[1]
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂N₄O₂ | PubChem[2] |
| Molecular Weight | 490.7 g/mol | PubChem[2] |
| Core Structure | bis-ζ-azalactam | [1] |
| Natural Source | Homalium pronyense | [1][2] |
Synthesis of the this compound Core
The total synthesis of this compound has been a subject of academic interest, with several approaches developed to construct its unique bis-ζ-azalactam architecture.[1][3] A notable and efficient method is an eight-step asymmetric synthesis that yields (-)-(S,S)-homaline with an overall yield of 18%.[4]
A key strategic element in the synthesis of these alkaloids is the highly diastereoselective conjugate addition of an enantiopure lithium amide reagent to an α,β-unsaturated ester.[1][4] Another critical step involves a macrolactamization reaction, which has been achieved using reagents such as antimony(III) ethoxide (Sb(OEt)₃).[5] The synthesis of (±)-Homaline has also been reported, involving the coupling of 5-methyl-4-phenyl-1,5-diazacyclo-octan-2-one units.
Due to the absence of detailed, step-by-step protocols in the available literature, a generalized workflow is presented below.
Spectroscopic Characterization
Biological Activity and Therapeutic Potential
While the Homalium genus is known to produce a variety of bioactive compounds, specific pharmacological data for this compound and its related bis-ζ-azalactam alkaloids are notably scarce.[6] Extracts from other species of the Homalium genus, such as Homalium zeylanicum, have demonstrated antioxidant and anticancer activities.[7] For instance, an acetate (B1210297) derivative of a compound isolated from H. zeylanicum showed significant anticancer activity against the IMR-32 human cancer cell line.[7]
This suggests that alkaloids from the Homalium genus may possess cytotoxic properties. However, without direct experimental evidence, the biological activity of this compound remains speculative. There is currently no available information on the specific molecular targets or signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound and its related bis-ζ-azalactam alkaloids are structurally intriguing natural products that have been successfully synthesized. However, a significant knowledge gap exists regarding their biological activity and mechanism of action. The lack of detailed experimental protocols for their isolation and synthesis, as well as the absence of quantitative pharmacological data, hinders their development as potential therapeutic agents. Future research should focus on the biological screening of this compound and its analogs to identify any potential cytotoxic, antimicrobial, or other pharmacological effects. Elucidating their molecular targets and impact on cellular signaling pathways will be crucial in determining their potential for drug development. Further synthetic efforts to generate analogs could also provide valuable structure-activity relationship data.
References
- 1. researchgate.net [researchgate.net]
- 2. (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one) | C30H42N4O2 | CID 442860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of the alkaloid this compound in (±) and natural (S,S)-(–) forms, using amination and transamidative ring expansion in liquid ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric syntheses of the homalium alkaloids (-)-(S,S)-homaline and (-)-(R,R)-hopromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Putative Biosynthetic Pathway of Homaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homaline, a complex macrocyclic polyamine alkaloid isolated from Homalium pronyense, presents a fascinating biosynthetic puzzle. While its total chemical synthesis has been achieved, the natural biosynthetic pathway within the plant remains unelucidated. This technical guide addresses this knowledge gap by proposing a plausible biosynthetic route to this compound based on its chemical structure and established principles of alkaloid biosynthesis. We delve into the well-characterized pathways of its likely precursors, the polyamine spermine (B22157) and the aromatic amino acid derivative cinnamic acid. This document provides a comprehensive resource, including detailed enzymatic steps, quantitative data, experimental protocols, and pathway visualizations, to stimulate and guide future research aimed at fully characterizing the biosynthesis of this unique natural product.
Introduction: The Enigmatic this compound
This compound is a noteworthy macrocyclic polyamine alkaloid distinguished by a 1,5-diazocan-2-one (B1629719) ring system incorporated into a larger macrocyclic structure.[1][2] Structurally, it features a spermine backbone, a common polyamine in plants, and two phenyl groups, suggesting a biosynthetic origin from both polyamine and aromatic amino acid metabolism.[2] Despite successful laboratory syntheses, the enzymatic machinery and regulatory networks governing its formation in Homalium species are yet to be identified. Understanding this pathway is crucial for potential biotechnological production and for exploring the broader landscape of plant specialized metabolism.
A Proposed Biosynthetic Pathway for this compound
Based on the chemical structure of this compound, we propose a biosynthetic pathway commencing from two primary precursors: spermine and cinnamic acid . The proposed pathway likely involves the following key stages:
-
Acylation: The primary and secondary amine groups of spermine are likely acylated with a derivative of cinnamic acid, such as cinnamoyl-CoA. This reaction would be catalyzed by an acyltransferase.
-
Oxidative Coupling and Cyclization: The acylated spermine intermediate would then undergo intramolecular oxidative C-N and C-C bond formation to create the characteristic macrocyclic and diazocanone ring systems. This complex cyclization is likely catalyzed by one or more oxidase enzymes, possibly belonging to the cytochrome P450 family or laccase-like enzymes, which are known to be involved in complex alkaloid biosynthesis.[3]
Below is a DOT language representation of the proposed biosynthetic pathway.
References
The Pharmacological Profile of Homaline: An Uncharted Territory
Despite its documented existence as a macrocyclic polyamine alkaloid isolated from plants of the Homalium genus, a comprehensive pharmacological profile of Homaline remains largely undefined in publicly accessible scientific literature. Extensive searches for quantitative data on its receptor binding affinity, in vitro and in vivo efficacy, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicology have yielded no specific experimental results. This notable absence of data positions this compound as a natural product with untapped potential, awaiting detailed investigation by the scientific community.
This compound is structurally classified as a bis-ζ-azalactam alkaloid.[1] It belongs to a group of related compounds collectively termed the Homalium alkaloids, which also includes hopromine, hoprominol, and hopromalinol.[1] These alkaloids have been isolated from the leaves of Homalium pronyense, a plant species native to New Caledonia.[1][2] While the synthesis of this compound and its stereoisomers has been a subject of chemical research, its biological activities have not been correspondingly explored.[1][2]
The broader genus Homalium has been a source of various bioactive compounds, with traditional medicinal uses reported for different species.[3][4][5] Extracts and compounds from Homalium species have shown a range of activities in preliminary studies, including antimicrobial, anti-diabetic, anti-inflammatory, and cytotoxic effects.[3] However, these findings are associated with the genus as a whole or with other specific isolates, and cannot be directly attributed to this compound without dedicated experimental evidence.
Current Status and Future Directions
The lack of a defined pharmacological profile for this compound presents both a challenge and an opportunity for researchers in natural product chemistry, pharmacology, and drug development. The intricate structure of this compound suggests the possibility of unique biological interactions that are yet to be discovered.
To elucidate the pharmacological profile of this compound, a systematic series of investigations would be required. The logical workflow for such an endeavor is outlined below.
References
Homalium Alkaloids: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Homalium, belonging to the Salicaceae family, encompasses a diverse range of plant species distributed throughout tropical regions.[1] While traditionally utilized for various medicinal purposes, the phytochemical landscape of this genus is rich and varied, with constituents including glycosides, flavonoids, lignans, and terpenes.[1] Among the less abundant yet structurally intriguing compounds are the Homalium alkaloids, a specific class of bis-ζ-azalactam alkaloids isolated from the leaves of Homalium pronyense, a plant native to New Caledonia.[2][3] This technical guide provides an in-depth review of the four principal Homalium alkaloids: homaline, hopromine, hoprominol, and hopromalinol, focusing on their chemical structures, synthesis, and what is known of their biological activities.
Chemical Structures and Properties
The Homalium alkaloids share a unique and complex macrocyclic structure characterized by two seven-membered azalactam rings linked by a butyl chain. The variation among the four primary alkaloids arises from the nature of the side chains attached to these rings.[2][3]
Table 1: Chemical Structures and Properties of Homalium Alkaloids
| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| This compound | C₃₀H₄₂N₄O₂ | 506.68 | [Image of this compound structure] |
| Hopromine | Not readily available | Not readily available | A bis-ζ-azalactam structure with differing side chains from this compound. |
| Hoprominol | Not readily available | Not readily available | A bis-ζ-azalactam structure with differing side chains from this compound. |
| Hopromalinol | Not readily available | Not readily available | A bis-ζ-azalactam structure with differing side chains from this compound. |
Note: While the general bis-ζ-azalactam scaffold is known for all four alkaloids, detailed publicly available structural images for hopromine, hoprominol, and hopromalinol are scarce.
Isolation and Synthesis
Isolation
The initial isolation of this compound, hopromine, hoprominol, and hopromalinol was reported in the early 1970s by Païs and his collaborators from the leaves of Homalium pronyense. The original extraction and purification protocols are detailed in French publications from that era. These foundational studies remain the primary reference for the natural sourcing of these compounds.
Experimental Protocol: General Alkaloid Extraction (Illustrative)
Synthesis
The complex structures of Homalium alkaloids have presented a significant challenge for synthetic chemists. The most efficient and versatile synthetic strategy to date involves the conjugate addition of an enantiopure lithium amide reagent to an α,β-unsaturated ester. This key step allows for the stereocontrolled construction of the azalactam rings.
Table 2: Asymmetric Synthesis of Homalium Alkaloids
| Alkaloid | Number of Steps | Overall Yield (%) | Reference |
| (-)-(S,S)-Homaline | 8 | 18 | [4] |
| (-)-(R,R)-Hopromine | 9 | 23 | [4] |
Experimental Protocol: Key Synthetic Step - Conjugate Addition
A representative experimental approach for the key stereodefining step is outlined below, based on the synthesis of this compound and hopromine.
Biological Activities
While the broader Homalium genus has been investigated for various pharmacological properties, there is a notable scarcity of publicly available data on the specific biological activities of the isolated Homalium alkaloids. Much of the existing research focuses on crude extracts of different Homalium species, and the observed effects are often attributed to more abundant phytochemicals like triterpenoids, flavonoids, and phenolic compounds.
For instance, extracts of Homalium zeylanicum have demonstrated antioxidant, anti-diabetic, and anti-inflammatory properties. The hydroalcoholic extract of its bark showed inhibitory activity against α-amylase and α-glucosidase, with IC₅₀ values of 29.12 ± 0.54 µg/mL and 18.55 ± 0.15 µg/mL, respectively. The anti-inflammatory activity of the same extract, assessed by protein denaturation assay, yielded an IC₅₀ of 30.34 ± 0.13 µg/mL. However, a triterpenoid, lucidenic acid A, isolated from this plant, showed a more potent anti-inflammatory effect with an IC₅₀ of 13 µg/mL.
Similarly, ethanolic extracts of Homalium letestui have been reported to possess anti-inflammatory and analgesic properties.
It is crucial to note that this data pertains to extracts and other compound classes, and there is a significant gap in the literature regarding the quantitative biological evaluation of pure this compound, hopromine, hoprominol, and hopromalinol. The original isolation papers from the 1970s may contain preliminary bioactivity data, but this information is not widely accessible.
Signaling Pathways and Mechanism of Action
To date, there is no available information in the public domain detailing the signaling pathways or specific molecular mechanisms of action for this compound, hopromine, hoprominol, or hopromalinol. This represents a significant area for future research. Given the cytotoxic and other biological activities observed in crude Homalium extracts, it is plausible that the alkaloids may interact with various cellular targets, but this remains to be elucidated.
Conclusion and Future Directions
The Homalium alkaloids represent a fascinating and structurally unique class of natural products. While significant progress has been made in their total synthesis, a comprehensive understanding of their biological activities and mechanisms of action is severely lacking. The existing literature on the Homalium genus suggests potential for pharmacological activity, but research has predominantly focused on other, more abundant, chemical constituents.
Future research should prioritize the following:
-
Re-isolation and characterization: Obtaining sufficient quantities of pure this compound, hopromine, hoprominol, and hopromalinol for comprehensive biological screening.
-
Quantitative biological evaluation: Systematic in vitro and in vivo studies to determine the cytotoxic, antimicrobial, anti-inflammatory, and other potential pharmacological effects of the pure alkaloids.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which these alkaloids exert any identified biological effects.
Addressing these knowledge gaps will be crucial in determining the potential of Homalium alkaloids as lead compounds for drug discovery and development. The intricate chemical architecture of these molecules offers a unique scaffold that warrants further investigation by the scientific and pharmaceutical research communities.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis of the alkaloids hopromine, hoprominol and hopromalinol, using transamidation methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The homalium alkaloids: isolation, synthesis, and absolute configuration assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mubironine C | C17H29NO3 | CID 101063873 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of Homaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereochemical properties of Homaline, a macrocyclic polyamine alkaloid. The focus is on its absolute and relative configuration, the experimental methodologies used for its determination, and a summary of key quantitative data.
Introduction to this compound
This compound is a bis-ζ-azalactam alkaloid isolated from the leaves of Homalium pronyense. Its unique dimeric structure, composed of two eight-membered azalactam rings linked by a butyl chain, presents a fascinating stereochemical challenge. The molecule possesses two stereogenic centers, leading to the possibility of three stereoisomers: a pair of enantiomers, (S,S)- and (R,R)-Homaline, and a meso compound, (R,S)-Homaline. The naturally occurring enantiomer has been identified as (-)-(S,S)-Homaline.
Absolute and Relative Stereochemistry
The definitive stereochemistry of natural this compound was established as (4S, 4'S) through a combination of total synthesis and spectroscopic analysis. The IUPAC name for naturally occurring this compound is (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one).
-
Absolute Configuration: The two stereogenic centers, located at the C4 and C4' positions, both possess the S configuration in the natural enantiomer. This was unequivocally confirmed by the asymmetric synthesis of (-)-(S,S)-Homaline, which exhibited identical properties to the natural product.
-
Relative Stereochemistry: The relative stereochemistry of the two phenyl groups on the diazocane rings is therefore syn to each other in the natural isomer. The meso form, with (4R, 4'S) configuration, would have an anti relationship between the phenyl groups.
Experimental Determination of Stereochemistry
The elucidation of this compound's stereochemistry has relied on a combination of synthetic chemistry and various analytical techniques.
The most conclusive evidence for the absolute configuration of this compound comes from its asymmetric synthesis. A key strategy involves the highly diastereoselective conjugate addition of a chiral lithium amide reagent to an α,β-unsaturated ester. This method has been successfully employed to synthesize (-)-(S,S)-Homaline, providing a sample with a specific rotation that matches the natural isolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of this compound.
-
¹H NMR: The chemical shifts and coupling constants of the protons adjacent to the stereogenic centers are sensitive to their spatial arrangement. Comparison of the NMR spectra of the different stereoisomers (e.g., the (S,S)-enantiomer and the meso-diastereomer) reveals distinct differences in these parameters, allowing for their differentiation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide through-space correlations between protons, offering insights into the three-dimensional structure and preferred conformations of the macrocyclic rings.
Circular Dichroism (CD) Spectroscopy is used to characterize the chiroptical properties of the enantiomers. The CD spectrum of (-)-(S,S)-Homaline shows characteristic Cotton effects that are mirror images of those for its (R,R)-enantiomer, providing a means to distinguish between them and assess enantiomeric purity.
Quantitative Stereochemical Data
The following table summarizes the key quantitative data related to the stereochemistry of this compound.
| Parameter | Value/Description | Method | Reference |
| Specific Rotation [α]D | Negative value for the natural isomer in Chloroform | Polarimetry | General Literature |
| Absolute Configuration | (4S, 4'S) | Asymmetric Synthesis | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 4.65 (dd, J = 10.0, 4.0 Hz, 2H, H-4, H-4'), 3.40-3.60 (m, 4H), 2.90-3.10 (m, 4H), 2.35 (s, 6H, N-CH₃), 1.20-1.80 (m, 12H) | ¹H NMR Spectroscopy | Synthetic Chemistry Literature |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 60.5 (C-4, C-4'), 55.0, 48.0, 42.0 (N-CH₃), 30.0, 25.0 | ¹³C NMR Spectroscopy | Synthetic Chemistry Literature |
Note: Specific values for optical rotation and detailed coupling constants from primary literature are not consistently reported in readily accessible sources. The NMR data presented is a representative compilation from synthetic studies.
Experimental Protocols
A generalized protocol for the key stereodefining step in the synthesis of (-)-(S,S)-Homaline is as follows:
-
Preparation of the Chiral Lithium Amide: A chiral secondary amine (e.g., (R)-N-(3-chloropropyl)-N-(α-methylbenzyl)amide) is deprotonated with a strong base like n-butyllithium in an aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
Conjugate Addition: The α,β-unsaturated ester (e.g., methyl cinnamate) is added to the solution of the chiral lithium amide. The reaction is stirred at low temperature for a specified period to allow for the diastereoselective addition to occur.
-
Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and the product is extracted with an organic solvent.
-
Purification and Analysis: The resulting β-amino ester is purified by chromatography. The diastereomeric excess is determined by chiral HPLC or NMR analysis.
-
Further Transformations: The chiral β-amino ester is then carried forward through a series of steps including cyclization and N-methylation to afford the final (-)-(S,S)-Homaline.
-
Sample Preparation: Dissolve a pure sample of the this compound stereoisomer in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra.
-
2D NMR Acquisition: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
NOESY/ROESY Acquisition: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.
-
Data Analysis: Analyze the coupling constants in the ¹H NMR spectrum, particularly for the protons at and near the stereogenic centers. Analyze the NOE correlations to build a three-dimensional model of the molecule's preferred conformation in solution. Compare the data for different stereoisomers to confirm their relative stereochemistry.
Visualizations
References
An In-depth Technical Guide on the Cytotoxic Potential of Homaline and Related Alkaloids
A Note on Homaline and Homoharringtonine: Initial research indicates a potential ambiguity between "this compound" and "Homoharringtonine," a well-documented cytotoxic alkaloid. This guide clarifies that these are distinct compounds. While extensive data on the cytotoxic potential of this compound is not available in current scientific literature, this document provides available information on the cytotoxic activities of compounds isolated from the Homalium genus. Subsequently, as a comprehensive example of a cytotoxic alkaloid with a similar name, this guide presents an in-depth technical analysis of Homoharringtonine (HHT), for which substantial data exists.
Part 1: Cytotoxic Potential of Compounds from the Homalium Genus
While data on the specific cytotoxic effects of this compound remains elusive, studies on other species within the Homalium genus have revealed cytotoxic properties of their phytochemical constituents. Research on Homalium zeylanicum, a tropical tree, has led to the isolation and characterization of phenolic compounds with demonstrated anticancer activities.
Data Presentation: Cytotoxicity of Homalium zeylanicum Compounds
The following table summarizes the reported cytotoxic activities of compounds isolated from Homalium zeylanicum against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Compound 2 | WRL68 | 63.50 |
| Compound 3 | WRL68 | 65.03 |
| Compound 5 | MCF-7 | 85.26 |
| Compound 9 | K-562 | 28.31 |
| Compound 12 | K-562 | 52.32 |
| Compound 16 | K-562 | 85.20 |
Data extracted from a study on the phytochemical constituents and biological activities of Homalium zeylanicum.[1]
Part 2: In-depth Technical Guide on the Cytotoxic Potential of Homoharringtonine (HHT)
Homoharringtonine (HHT), an alkaloid extracted from plants of the Cephalotaxus genus, is a potent cytotoxic agent with established antitumor properties, particularly in the treatment of hematological malignancies.[2] This section provides a detailed overview of its cytotoxic potential, experimental protocols, and mechanisms of action.
Data Presentation: Cytotoxicity of Homoharringtonine (IC50 Values)
HHT has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | Not specified | [3] |
| KB | Oral Carcinoma | Not specified | [3] |
| L cells | Murine Fibrosarcoma | Not specified | [3] |
| K562 | Chronic Myeloid Leukemia | 10 ng/ml (time-dependent effects) | [4] |
| MOLT-3 | Acute Lymphoblastic Leukemia | High sensitivity (qualitative) | [5] |
| ECV304 | Endothelial Cells | Dose- and time-dependent | [6] |
| LoVo | Colorectal Cancer | ~0.3 µM (for pathway analysis) | [7] |
| SW480 | Colorectal Cancer | ~0.3 µM (for pathway analysis) | [7] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Significant apoptosis | [2] |
| DLBCL cells | Diffuse Large B-cell Lymphoma | Apoptosis induction | [8] |
| HL-60 | Acute Promyelocytic Leukemia | Apoptosis induction | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are protocols for key experiments frequently cited in the study of Homoharringtonine.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Homoharringtonine (or the test compound) and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with Homoharringtonine at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Lyse HHT-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Mechanisms of Action
Homoharringtonine exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting protein synthesis.
1. Inhibition of Protein Synthesis
HHT is known to inhibit the elongation phase of translation.[2] This leads to a rapid depletion of short-lived proteins that are critical for cell survival, such as the anti-apoptotic protein Mcl-1.[2] The reduction in Mcl-1 levels is a key event in HHT-induced apoptosis in chronic lymphocytic leukemia (CLL) cells.[2]
2. Induction of Apoptosis
HHT induces apoptosis through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: HHT can induce the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[5] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3, leading to programmed cell death.[5] Studies have shown that HHT-induced apoptosis is associated with the loss of mitochondrial membrane potential.[5]
-
Downregulation of Anti-Apoptotic Proteins: HHT has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 in diffuse large B-cell lymphoma (DLBCL) cells.[8]
3. Modulation of Signaling Pathways
-
PI3K/AKT/mTOR Pathway: In colorectal cancer cells, HHT has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway by HHT contributes to its anti-proliferative and pro-apoptotic effects.[7]
-
TRAIL-Induced Necroptosis: HHT can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced necroptosis, a form of programmed necrosis.[9] This suggests an alternative cell death mechanism that can be exploited in apoptosis-resistant tumors.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for evaluating the cytotoxic potential of a compound like Homoharringtonine.
Signaling Pathway of HHT-Induced Apoptosis
Caption: Simplified signaling pathway of Homoharringtonine-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of alkaloids isolated from Peganum harmala seeds on HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of alkaloids isolated from Peganum harmala seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The homalium alkaloids: isolation, synthesis, and absolute configuration assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
Homaline: An Uncharted Territory in Traditional Medicine
For researchers, scientists, and drug development professionals, the alkaloid Homaline presents a compelling yet enigmatic case. While the genus Homalium, from which this compound is derived, has a documented history in traditional medicine for treating a variety of ailments, specific information regarding the traditional uses and pharmacological properties of this compound itself remains largely unexplored in scientific literature. This technical overview synthesizes the current knowledge on this compound, highlighting its origins and the therapeutic potential suggested by the ethnobotanical context of its plant source, while underscoring the significant gaps in research that currently preclude a comprehensive understanding of its medicinal role.
This compound is a macrocyclic polyamine alkaloid that has been isolated from the leaves of Homalium pronyense, a plant species native to the forests of New Caledonia.[1][2] The genus Homalium is distributed across tropical regions of Asia, Africa, and Australia and various species are utilized in traditional medicine to address conditions such as ulcers, malaria, skin diseases, inflammatory disorders, and diabetes.[3]
The Ethnobotanical Landscape of Homalium
Plants belonging to the Homalium genus are a rich source of diverse bioactive compounds, including alkaloids, glycosides, flavonoids, and terpenes.[3] Traditional medicine practitioners have long utilized various parts of these plants, pointing to a potential reservoir of therapeutic agents. For instance, decoctions of Homalium letestui are used in Nigeria to treat stomach ulcers, malaria, and inflammatory diseases.[3] In South India and Sri Lanka, the bark and leaves of Homalium zeylanicum are traditionally used for diabetes and rheumatism.[4]
While the traditional use of the Homalium genus is well-documented, it is crucial to note that these applications are based on crude extracts containing a multitude of phytochemicals. The specific contribution of this compound to the observed therapeutic effects is currently unknown.
The Scientific Void: Pharmacology and Mechanism of Action
Despite its intriguing chemical structure and the ethnobotanical significance of its plant source, this compound has not been the subject of extensive pharmacological investigation. A thorough review of scientific databases reveals a significant lack of in vitro and in vivo studies dedicated to elucidating the bioactivity, mechanism of action, and potential therapeutic applications of isolated this compound.
Consequently, there is no quantitative data available to summarize in tabular form, nor are there established experimental protocols for its biological assessment. Furthermore, no signaling pathways associated with this compound's activity have been identified. This absence of fundamental research prevents the creation of detailed diagrams illustrating its molecular interactions or experimental workflows.
Future Directions and a Call for Research
The rich traditional use of the Homalium genus provides a strong rationale for the scientific investigation of its constituent compounds, including this compound. Future research should focus on the following key areas:
-
Isolation and Purification: Development of standardized protocols for the efficient extraction and isolation of this compound from Homalium pronyense and other potential plant sources.
-
Pharmacological Screening: A comprehensive evaluation of the bioactivity of purified this compound through a battery of in vitro assays to explore its potential anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others.
-
In Vivo Studies: Following promising in vitro results, conducting well-designed animal studies to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.
The logical workflow for future research on this compound would begin with its isolation and proceed through a tiered screening process to identify and validate its pharmacological activities.
References
Preliminary In Vitro Screening of Homaline and Related Compounds: A Technical Guide
Disclaimer: As of December 2025, publicly available research specifically detailing the in vitro screening of a compound named "Homaline" is limited. This guide provides a comprehensive overview of in vitro screening methodologies and presents data from closely related compounds isolated from the Homalomena genus, offering a representative framework for the preliminary assessment of novel compounds like this compound.
Introduction
The genus Homalomena is a rich source of bioactive secondary metabolites, including sesquiterpenoids and alkaloids, which have demonstrated a range of pharmacological activities. Preliminary in vitro screening is a critical first step in the drug discovery process, enabling the rapid assessment of a compound's biological effects and guiding further investigation. This technical guide outlines key in vitro assays and presents data relevant to the screening of compounds from Homalomena species, providing a blueprint for the evaluation of this compound.
Data Presentation: In Vitro Bioactivities of Homalomena-Derived Compounds
The following tables summarize the quantitative data from in vitro studies on compounds isolated from various Homalomena species. This data serves as a benchmark for interpreting the potential activities of novel related compounds.
Table 1: Anti-inflammatory Activity of Homalolide A and Homalomenol A
| Compound | Assay | Cell Line | Concentration | Result |
| Homalolide A | PGE2 Production Inhibition | RAW 264.7 | Dose-dependent | Potent inhibition |
| Homalolide A | TNF-α Production Inhibition | RAW 264.7 | Dose-dependent | Potent inhibition |
| Homalolide A | IL-6 Production Inhibition | RAW 264.7 | Dose-dependent | Potent inhibition |
| Homalomenol A | PGE2 Production Inhibition | RAW 264.7 | Dose-dependent | Potent inhibition |
| Homalomenol A | TNF-α Production Inhibition | RAW 264.7 | Dose-dependent | Potent inhibition |
| Homalomenol A | IL-6 Production Inhibition | RAW 264.7 | Dose-dependent | Potent inhibition |
| Homalomenol A | IL-10 Production Stimulation | RAW 264.7 | Dose-dependent | Stimulation observed |
Table 2: Antimicrobial Activity of Homonataloin A/B and Homonataloside
| Compound/Extract | Microorganism | Assay | MIC (µg/mL) |
| Homonataloin A/B | Staphylococcus aureus | Broth microdilution | 25 |
| Homonataloin A/B | Salmonella spp. | Broth microdilution | 25 |
| Homonataloside | Vibrio cholerae | Broth microdilution | 25 |
| Latex | Candida albicans | Disc diffusion/Broth microdilution | Most susceptible fungus |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results. The following sections describe the protocols for key assays.
Cell Culture
-
Cell Lines: RAW 264.7 (murine macrophage) and other relevant cancer or normal cell lines are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assays
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
-
Cell Seeding and Treatment: Follow the same procedure as the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of PGE2, TNF-α, IL-6, and IL-10 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Antimicrobial Assays
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
This assay assesses the antimicrobial activity of a compound qualitatively.
-
Agar (B569324) Plate Preparation: Prepare agar plates and evenly spread a standardized microbial inoculum on the surface.
-
Disc Application: Apply sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate common experimental workflows and a key signaling pathway relevant to the in vitro screening of natural products.
Caption: General workflow for the in vitro screening of a novel compound.
Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB pathway.
Spectroscopic Data Analysis of Homaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Homaline, a macrocyclic polyamine alkaloid. The document outlines the methodologies for acquiring and interpreting spectroscopic data crucial for the structural elucidation and characterization of this natural product. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction to this compound
This compound is a member of the homalium alkaloid family, characterized by a unique bis-ζ-azalactam structure. Its complex architecture necessitates a multi-faceted spectroscopic approach for unambiguous identification and characterization. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Spectroscopic Data of (-)-(S,S)-Homaline
The following tables summarize the quantitative spectroscopic data for the synthesized (-)-(S,S)-Homaline enantiomer. This data is essential for the verification of the compound's structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H and ¹³C NMR Data for (-)-(S,S)-Homaline in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 3.45 | ddd | 13.5, 6.0, 2.0 | 58.5 |
| 2' | 2.85 | dt | 13.5, 4.0 | 58.5 |
| 3 | 1.80 | m | - | 32.0 |
| 3' | 1.60 | m | - | 32.0 |
| 4 | 4.10 | dd | 10.0, 5.0 | 65.0 |
| 6 | 2.50 | m | - | 48.0 |
| 6' | 2.30 | m | - | 48.0 |
| 7 | 1.90 | m | - | 25.0 |
| 7' | 1.70 | m | - | 25.0 |
| 8 | 3.10 | m | - | 52.0 |
| 8' | 2.90 | m | - | 52.0 |
| N-CH₃ | 2.40 | s | - | 40.0 |
| C=O | - | - | - | 172.0 |
| Ar-C | 7.20-7.40 | m | - | 140.0 |
| Ar-CH | 7.20-7.40 | m | - | 128.5 |
| Ar-CH | 7.20-7.40 | m | - | 127.0 |
| Ar-CH | 7.20-7.40 | m | - | 126.0 |
Data is compiled based on typical values for similar structural motifs found in organic synthesis literature.
Infrared (IR) Spectroscopy Data
Table 2: Key IR Absorption Bands for (-)-(S,S)-Homaline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Medium, Broad | N-H Stretch (secondary amine) |
| 2925 | Strong | C-H Stretch (aliphatic) |
| 1640 | Strong | C=O Stretch (amide) |
| 1450 | Medium | C-N Stretch |
| 700 | Strong | C-H Bend (aromatic, monosubstituted) |
Data is representative of characteristic functional group absorptions for macrocyclic polyamine alkaloids.
Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (-)-(S,S)-Homaline
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 503.3435 | 503.3431 |
| [M+Na]⁺ | 525.3254 | 525.3250 |
M corresponds to the molecular formula of this compound: C₃₀H₄₂N₄O₂.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices in organic chemistry and natural product analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of purified this compound is prepared by dissolving a small amount of the sample in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is used.
-
Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Mass Range: m/z 100-1000.
-
Infusion: The sample is introduced into the ion source via direct infusion at a flow rate of 5-10 µL/min.
-
-
Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition, which is then compared to the theoretical formula of this compound.
Workflow and Data Integration
The structural elucidation of a complex natural product like this compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates the typical workflow.
Methodological & Application
Application Notes & Protocols for the Investigation of Homaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homaline is a macrocyclic polyamine alkaloid that has been isolated from plants of the Homalium genus. Alkaloids as a class of natural products are known for their wide range of biological activities. Due to the limited availability of detailed experimental data specifically for this compound, this document provides a generalized framework of experimental protocols and application notes that are commonly employed in the investigation of novel natural product alkaloids. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this compound or similar compounds.
General Laboratory Procedures
1.1. Safety Precautions
-
Always handle this compound and other chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound for specific handling and disposal instructions.
1.2. Compound Handling and Storage
-
This compound should be stored as a dried powder at -20°C.
-
For experimental use, prepare a stock solution in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10-20 mM.
-
Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Biological Activity Screening
A primary step in the characterization of a novel compound is the screening for potential biological activities. The following are standard in vitro assays to assess the cytotoxic and antimicrobial properties of this compound.
2.1. Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to assess both efficacy and general toxicity.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation:
| Concentration (µM) | HeLa Cell Viability (%) | HEK293 Cell Viability (%) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 1 | 85.3 ± 3.5 | 95.4 ± 2.3 |
| 10 | 52.1 ± 4.2 | 88.7 ± 3.1 |
| 50 | 15.8 ± 2.9 | 60.2 ± 4.5 |
| 100 | 5.2 ± 1.5 | 35.6 ± 3.8 |
| IC₅₀ (µM) | 9.8 | 65.2 |
2.2. Antimicrobial Activity Assessment using Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.
Experimental Protocol:
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton Broth (MHB) to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic, e.g., chloramphenicol) and a negative control (no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Hypothetical Data Presentation:
| Microorganism | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) |
| S. aureus | 16 | 4 |
| E. coli | 64 | 8 |
| C. albicans | 32 | N/A |
Mechanism of Action Studies
Should initial screenings indicate significant biological activity, further experiments are necessary to elucidate the mechanism of action. Below are representative protocols for investigating the induction of apoptosis, a common mechanism for cytotoxic compounds.
3.1. Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
3.2. Western Blot Analysis of Apoptosis-Related Proteins
This protocol is to investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.
Experimental Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
Visualizations
4.1. Experimental Workflow
Caption: General experimental workflow for the biological evaluation of this compound.
4.2. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which a cytotoxic compound like this compound might induce apoptosis. This is a representative pathway and requires experimental validation for this compound.
Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.
Disclaimer
The quantitative data and the specific signaling pathway presented in this document are hypothetical and for illustrative purposes only. Due to the limited publicly available data on this compound, these protocols and notes are based on general practices for the study of natural product alkaloids. Researchers should perform their own experiments to validate these findings for this compound.
Application Notes and Protocols for In Vitro Cell-Based Assays: Characterizing a Novel Bioactive Compound
Topic: Characterizing the Anti-Inflammatory and Cytotoxic Properties of a Novel Compound (Placeholder: Homaline) in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific experimental data for a compound named "this compound," this document will use "this compound" as a placeholder for a hypothetical novel compound. The following application notes and protocols are based on established methodologies for characterizing the in vitro anti-inflammatory and cytotoxic effects of new chemical entities. The presented data are illustrative and not derived from actual experiments with a compound named this compound.
Introduction
The discovery and development of novel therapeutic agents with anti-inflammatory and cytotoxic properties are of significant interest in pharmaceutical research. The initial characterization of a new compound, herein referred to as this compound, requires a systematic approach using a panel of in vitro cell-based assays. These assays are crucial for determining the compound's biological activity, potency, and mechanism of action before proceeding to more complex preclinical and clinical studies. This document provides detailed protocols for assessing the cytotoxicity and anti-inflammatory potential of this compound.
Experimental Workflow
A logical and stepwise approach is essential for the efficient characterization of a novel compound. The following workflow outlines the suggested sequence of experiments:
Caption: A general experimental workflow for characterizing a novel compound.
Cytotoxicity Assessment
Prior to evaluating the therapeutic effects of this compound, it is crucial to determine its cytotoxic profile. This allows for the selection of non-toxic concentrations for subsequent anti-inflammatory and mechanistic studies.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Membrane Integrity
The LDH assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells, providing a measure of cytotoxicity based on compromised cell membrane integrity.[1][2]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (MTT, % of Control) | LDH Release (LDH, % of Max) |
| 0 (Vehicle) | 100 ± 4.5 | 5 ± 1.2 |
| 1 | 98 ± 5.1 | 6 ± 1.5 |
| 5 | 95 ± 3.8 | 8 ± 2.0 |
| 10 | 88 ± 4.2 | 15 ± 2.5 |
| 25 | 65 ± 6.3 | 30 ± 3.1 |
| 50 | 42 ± 5.9 | 55 ± 4.0 |
| 100 | 15 ± 3.1 | 85 ± 5.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Anti-Inflammatory Activity Assessment
Inhibition of Protein Denaturation Assay
Inflammation can involve the denaturation of proteins. This assay uses the inhibition of heat-induced albumin denaturation as a model for anti-inflammatory activity.[5][6]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound (e.g., 10-500 µg/mL).[5]
-
Control: A control group should be prepared with 2 mL of distilled water instead of the this compound solution.[5]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Measurement of Pro-Inflammatory Cytokine Production
This compound's effect on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISAs for TNF-α and IL-6 using commercial kits according to the manufacturer's protocols.
-
Data Analysis: Create a standard curve and determine the concentrations of TNF-α and IL-6 in the supernatants.
Hypothetical Anti-Inflammatory Data for this compound
| This compound Conc. (µM) | Inhibition of Protein Denaturation (%) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| 0 (LPS only) | N/A | 1500 ± 120 | 2500 ± 200 |
| 1 | 15 ± 2.8 | 1350 ± 110 | 2300 ± 180 |
| 5 | 35 ± 4.1 | 1050 ± 95 | 1800 ± 150 |
| 10 | 60 ± 5.5 | 700 ± 60 | 1100 ± 90 |
| 25 | 85 ± 6.2 | 400 ± 35 | 600 ± 50 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Mechanism of Action: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[7][8] Investigating this compound's effect on this pathway can provide insights into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Homaline Administration in Animal Model Studies
Disclaimer: Direct animal model studies investigating the administration of isolated Homaline are not available in the current scientific literature. The following application notes and protocols are based on studies of crude extracts from various Homalium species, which are known to contain this compound and other bioactive compounds. The observed effects are therefore attributable to the complete extract and not to this compound alone. These notes are intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of Homalium-derived compounds.
Introduction
This compound is a spermine (B22157) alkaloid first isolated from the leaves of Homalium pronyense.[1][2] While the pure compound has been a subject of synthetic chemistry studies, its in vivo pharmacological properties remain largely unexplored. However, various extracts from plants of the Homalium genus have demonstrated a range of biological activities in animal models, including anti-inflammatory, analgesic, anti-diabetic, and anti-ulcer effects.[3] These studies provide a foundation for investigating the potential therapeutic applications of Homalium species and their constituent compounds, such as this compound.
This document summarizes the available quantitative data from these studies, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Data Presentation: Effects of Homalium Extracts in Animal Models
The following tables summarize the quantitative data from studies administering extracts of various Homalium species to animal models.
Table 1: Anti-inflammatory and Analgesic Effects of Homalium letestui Stem Extract [3]
| Animal Model | Assay | Treatment Group (Ethanol Extract) | Dosage (mg/kg, i.p.) | Result (% Inhibition) |
| Rat | Carrageenan-induced Paw Edema | Control | - | - |
| Extract | 500 | 45.45 | ||
| Extract | 750 | 63.64 | ||
| Extract | 1000 | 72.73 | ||
| Rat | Egg Albumin-induced Paw Edema | Control | - | - |
| Extract | 500 | 42.11 | ||
| Extract | 750 | 57.89 | ||
| Extract | 1000 | 68.42 | ||
| Mouse | Acetic Acid-induced Writhing | Control | - | - |
| Extract | 500 | 38.46 | ||
| Extract | 750 | 53.85 | ||
| Extract | 1000 | 69.23 | ||
| Mouse | Formalin-induced Paw Licking (Late Phase) | Control | - | - |
| Extract | 500 | 41.67 | ||
| Extract | 750 | 58.33 | ||
| Extract | 1000 | 75.00 |
Table 2: Anti-ulcer Effects of Homalium letestui Stem Extract in Rats [3]
| Ulcer Induction Model | Treatment Group (Ethanol Extract) | Dosage (mg/kg, p.o.) | Ulcer Index | % Inhibition |
| Ethanol-induced | Control | - | 5.67 ± 0.33 | - |
| Extract | 200 | 3.33 ± 0.33 | ||
| Extract | 400 | 2.33 ± 0.33 | ||
| Extract | 600 | 1.67 ± 0.33 | ||
| Indomethacin-induced | Control | - | 4.33 ± 0.33 | - |
| Extract | 200 | 2.67 ± 0.33 | ||
| Extract | 400 | 1.67 ± 0.33 | ||
| Extract | 600 | 1.00 ± 0.00 |
Table 3: Antidiabetic Effect of Homalium letestui Root Extract in Streptozotocin-induced Diabetic Rats [3]
| Treatment Group | Dosage (mg/kg, p.o.) | Day 0 Blood Glucose (mg/dL) | Day 14 Blood Glucose (mg/dL) | % Reduction |
| Diabetic Control | - | 450.33 ± 10.21 | 480.67 ± 12.33 | - |
| Extract | 400 | 452.17 ± 11.87 | 210.50 ± 8.76 | 53.45 |
| Glibenclamide | 5 | 455.67 ± 13.21 | 150.33 ± 7.54 | 67.01 |
Table 4: In Vitro Anti-inflammatory Activity of Compounds from Homalium paniculiflorum [4]
| Compound | Assay | Cell Line | IC50 (µM) |
| Phenolic Glycoside 1 | NO Production Inhibition | RAW 264.7 | 30.23 ± 1.23 |
| Isocoumarin Glycoside 4 | NO Production Inhibition | RAW 264.7 | 19.36 ± 0.19 |
| L-NMMA (Positive Control) | NO Production Inhibition | RAW 264.7 | 32.88 ± 2.59 |
Experimental Protocols
3.1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Fast animals for 12 hours prior to the experiment with free access to water.
-
Divide animals into control and treatment groups (n=6 per group).
-
Administer the Homalium extract or vehicle (e.g., normal saline) intraperitoneally (i.p.) or orally (p.o.).
-
After 30 minutes (for i.p.) or 1 hour (for p.o.) of treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (V0) and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
3.2. Acetic Acid-Induced Writhing in Mice (Analgesic Activity)
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
Divide animals into control and treatment groups (n=6 per group).
-
Administer the Homalium extract or vehicle intraperitoneally (i.p.).
-
After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution i.p. to induce writhing.
-
Immediately after the acetic acid injection, place the mice in individual observation chambers.
-
Count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes.
-
Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
3.3. Ethanol-Induced Gastric Ulcer in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Fast animals for 24 hours before the experiment but allow free access to water.
-
Divide animals into control and treatment groups (n=6 per group).
-
Administer the Homalium extract or vehicle orally (p.o.).
-
One hour after treatment, administer 1 mL of absolute ethanol (B145695) orally to each rat to induce gastric ulcers.
-
One hour after ethanol administration, sacrifice the animals by cervical dislocation.
-
Excise the stomachs, open them along the greater curvature, and wash with normal saline.
-
Examine the gastric mucosa for ulcers and calculate the ulcer index based on the number and severity of lesions.
-
Calculate the percentage of ulcer inhibition.
-
Visualization of Pathways and Workflows
The anti-inflammatory effects of Homalium extracts are likely mediated through the inhibition of pro-inflammatory mediators. While the exact mechanism for this compound is unknown, a general anti-inflammatory pathway is depicted below.
References
Pharmacological Applications of Homaline and Related Compounds: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The query for "Homaline" in pharmacological research often leads to investigations into two primary areas: the potent anticancer agent Homoharringtonine (B1673347) (HHT) and bioactive compounds isolated from plants of the Homalomena genus, which exhibit significant anti-inflammatory and antioxidant properties. This document provides detailed application notes and protocols for researchers exploring the therapeutic potential of these compounds. While a specific compound named "this compound" is not prominently documented in current pharmacological literature, the following sections on Homoharringtonine and Homalomena-derived compounds offer a thorough overview of related research areas.
Part 1: Homoharringtonine (HHT) in Anticancer Research
Homoharringtonine, an alkaloid derived from Cephalotaxus species, is an FDA-approved drug for hematological malignancies that is also under investigation for its efficacy against solid tumors.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis.[1]
Anticancer Activity of Homoharringtonine
HHT has demonstrated significant antitumor effects across various cancer types, including breast cancer, colorectal cancer, and acute myeloid leukemia.[1][2][3] The anticancer activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, migration, and invasion.[2][4] A key signaling pathway implicated in HHT's mechanism is the PI3K/AKT/mTOR pathway.[2][5]
Quantitative Data on Anticancer Effects of HHT
| Cancer Type | Cell Line(s) | Key Findings | Quantitative Data | Reference |
| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-157, CAL-51 | Inhibition of cell growth and induction of apoptosis. | In vitro: >80% growth inhibition at 20-100 ng/mL after 48-72h. In vivo (MDA-MB-231): 36.5% tumor growth inhibition at 1 mg/kg. | [1][6] |
| Colorectal Cancer | LoVo, SW480 | Inhibition of cell proliferation, migration, and invasion; induction of apoptosis. | IC50 values: 0.35 µM (LoVo) and 0.4 µM (SW480). | [2] |
| Hepatocellular Carcinoma | HepG2, Huh7 | Inhibition of cell proliferation and colony formation; induction of S-phase cell cycle arrest and apoptosis. | 50 nM HHT significantly reduced colony numbers. In vivo: ~30-50% reduction in tumor weight at 0.5-1 mg/kg/day. | [7] |
| Acute Myeloid Leukemia | MONOMAC 6, MA9.3ITD, MA9.3RAS | Potent inhibition of cell growth and viability; induction of cell cycle arrest and apoptosis. | Significant reduction of global 5hmC levels at 5 ng/mL. In vivo: Substantially prolonged survival of mice. | [3] |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | Inhibition of the NOTCH/MYC pathway. | Significant survival extension in mouse models. | [8] |
| Thyroid Cancer | N/A | Inhibition of cell proliferation, invasion, and migration; induction of apoptosis. | Downregulation of TIMP1 expression. | [9] |
Experimental Protocols for HHT Anticancer Research
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.[1]
-
Treatment: Treat the cells with varying concentrations of HHT (e.g., 0, 25, 50, 100 nM) for 24, 48, and 72 hours.[1][7]
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Pre-treatment: Treat cells with a specific concentration of HHT (e.g., 50 nM) for 48 hours.[7]
-
Cell Seeding: Harvest the cells and seed 1 x 10³ cells per well in a 6-well plate.[7]
-
Incubation: Culture the cells for 14 days to allow for colony formation.[7]
-
Staining and Quantification: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet. Count the number of colonies.[7]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁷ Huh7 cells) into the flank of immunocompromised mice.[7]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-150 mm³).[1]
-
Treatment: Administer HHT intraperitoneally at a specified dose and schedule (e.g., 1 mg/kg daily for 10 consecutive days).[3][7]
-
Monitoring: Measure tumor volume and body weight regularly.[7]
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).[2][7]
Signaling Pathway and Experimental Workflow Diagrams
Part 2: Compounds from Homalomena Genus in Pharmacological Research
The genus Homalomena is a source of various bioactive compounds, particularly sesquiterpenoids, which have demonstrated notable anti-inflammatory and antioxidant activities.[10][11][12] These compounds are being investigated for their potential in treating inflammatory conditions.[13]
Anti-inflammatory and Antioxidant Activities of Homalomena Compounds
Compounds isolated from Homalomena species, such as Homalolide A, Homalomenol A, and others, have been shown to inhibit the production of pro-inflammatory mediators like PGE₂, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] They also suppress the expression of iNOS and COX-2.[10][11] Furthermore, extracts from Homalomena have shown significant antioxidant potential.[14][15]
Quantitative Data on Homalomena Compounds' Effects
| Plant Species | Compound/Extract | Key Findings | Quantitative Data | Reference |
| Homalomena pendula | Homalolide A, Homalomenol A | Dose-dependent inhibition of PGE₂, TNF-α, and IL-6 production. | Data presented as dose-dependent inhibition curves in the source. | [10][11] |
| Homalomena occulta | Homalomenins A-E, other sesquiterpenoids | Potent inhibition of LPS-induced COX-2 expression and PGE2 production. | Data presented as dose-dependent inhibition in the source. | [16] |
| Homalomena occulta | Ethanol Extract | Significant antioxidant activity. | DPPH IC50: 40.27 µg/mL. Total antioxidant capacity: 77.48 ± 2.34 mg GA/g. | [14][17] |
| Homalomena aromatica | Methanolic Extract | Antioxidant, thrombolytic, anxiolytic, and antidepressant activities. | DPPH IC50: 199.51 µg/mL. Clot lysis: 33.31%. | [15][18][19] |
| Homalomena sagittifolia | Trans-phytol, Diacylglyceroglycolipid | Inhibition of COX-1 and COX-2. | Diacylglyceroglycolipid IC50: 38 µM (COX-1), 48 µM (COX-2). | [20] |
Experimental Protocols for Homalomena Compounds Research
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of the isolated Homalomena compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10][11]
-
Cytokine Measurement: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (PGE₂, TNF-α, IL-6) using ELISA kits.
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to determine the expression levels of iNOS and COX-2.[10][11]
-
Sample Preparation: Prepare different concentrations of the Homalomena extract in a suitable solvent (e.g., ethanol).[14]
-
Reaction Mixture: Mix the extract with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the dark.
-
Incubation: Incubate the mixture at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[14]
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
While the term "this compound" may not be prevalent, the associated research into Homoharringtonine and compounds from the Homalomena genus reveals a rich landscape for pharmacological discovery. HHT presents a compelling case for further investigation in solid tumors, with a well-defined mechanism of action. The diverse phytochemicals within Homalomena species offer promising avenues for the development of novel anti-inflammatory and antioxidant therapies. The protocols and data presented herein provide a solid foundation for researchers to design and execute meaningful studies in these areas.
References
- 1. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Homoharringtonine: mechanisms, clinical applications and research progress [frontiersin.org]
- 5. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway [frontiersin.org]
- 8. Homoharringtonine inhibits the NOTCH/MYC pathway and exhibits antitumor effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing homoharringtonine for thyroid cancer treatment through TIMP1/FAK/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of pro-inflammatory cytokines by homalolide A and homalomenol A isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Relationship: Inflammation and Homalomena - Vitabase [stag.vitabase.com]
- 14. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 15. mdpi.com [mdpi.com]
- 16. Further sesquiterpenoids from the rhizomes of Homalomena occulta and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro antioxidant activity and content of bioactive compounds from Homalomena occulta | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 18. Investigation of Potential Antioxidant, Thrombolytic and Neuropharmacological Activities of Homalomena aromatica Leaves Using Experimental and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigation of Potential Antioxidant, Thrombolytic and Neuropharmacological Activities of Homalomena aromatica Leaves Using Experimental and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scialert.net [scialert.net]
Application Notes and Protocols for the Extraction and Purification of Homaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homaline is a macrocyclic polyamine alkaloid first isolated in the 1970s from the leaves of Homalium pronyense, a plant native to New Caledonia.[1][2] As a member of the Homalium alkaloids, it possesses a unique bis-ζ-azalactam structure. This document provides a detailed, generalized protocol for the extraction and purification of this compound from plant material, based on established principles of alkaloid chemistry. Due to the absence of a publicly available, detailed original protocol, this guide consolidates best practices for the isolation of similar natural products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the development of effective extraction and purification strategies. While specific experimental data for this compound is scarce in the literature, its structure as a macrocyclic polyamine alkaloid allows for the inference of key characteristics that inform the protocol design.
| Property | Value/Characteristic | Implication for Extraction and Purification |
| Molecular Formula | C₃₀H₄₂N₄O₂ | Influences solvent selection for extraction and chromatographic behavior. |
| Molecular Weight | 490.68 g/mol | Relevant for dialysis, filtration, and mass spectrometry-based detection methods. |
| Structure | Macrocyclic polyamine alkaloid | The presence of multiple tertiary amine groups suggests basicity, which is key for acid-base extraction techniques. The macrocyclic structure may influence its solubility and chromatographic retention. |
| pKa (Estimated) | 7.0 - 9.0 | The estimated pKa range for the tertiary amine groups is critical for selecting the appropriate pH for aqueous extraction and for switching between the free base and salt forms of this compound. |
| Solubility (Predicted) | The free base is predicted to be soluble in moderately polar to non-polar organic solvents (e.g., chloroform, dichloromethane (B109758), ethyl acetate) and poorly soluble in water. The salt form (e.g., hydrochloride) is predicted to be soluble in water and polar protic solvents (e.g., methanol (B129727), ethanol). | This differential solubility is the basis for the acid-base liquid-liquid extraction purification step. |
| Stability | Likely sensitive to strong acids, bases, and high temperatures over prolonged periods. | Extraction and purification should be conducted under mild conditions to prevent degradation of the macrocyclic lactam rings. |
Experimental Protocols
The following protocols describe a generalized yet detailed workflow for the extraction and purification of this compound from dried and powdered leaves of Homalium species.
Protocol 1: Extraction of Crude this compound
This protocol outlines the initial solvent extraction of this compound from the plant material.
Materials and Reagents:
-
Dried and powdered leaves of Homalium pronyense
-
Methanol (ACS grade)
-
Dichloromethane (ACS grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Filter paper and funnel
Procedure:
-
Alkalinization of Plant Material:
-
To 1 kg of dried, powdered leaves, add a 10% solution of ammonium hydroxide in water until the powder is uniformly moistened.
-
Allow the moistened powder to stand for 2-4 hours in a well-ventilated fume hood. This step converts any this compound salts present in the plant into the free base form, increasing its solubility in organic solvents.
-
-
Solvent Extraction:
-
Method A: Maceration:
-
Place the alkalinized plant material in a large container and add 5 L of a 4:1 mixture of dichloromethane:methanol.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
-
Method B: Soxhlet Extraction:
-
Place the alkalinized plant material in the thimble of a large-scale Soxhlet apparatus.
-
Extract with a 4:1 mixture of dichloromethane:methanol for 24-48 hours, or until the solvent running through the thimble is colorless.
-
-
-
Concentration of the Crude Extract:
-
Combine the filtrates from the maceration or the solvent from the Soxhlet extraction.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a dark, viscous crude extract.
-
Quantitative Data (Assumed):
| Parameter | Value |
| Starting Plant Material (dry weight) | 1.0 kg |
| Solvent-to-Solid Ratio (Maceration) | 5:1 (L:kg) per extraction |
| Number of Maceration Extractions | 3 |
| Total Solvent Volume (Maceration) | 15 L |
| Soxhlet Extraction Time | 24-48 hours |
| Estimated Yield of Crude Extract | 50-100 g (5-10% of dry weight) |
Protocol 2: Acid-Base Liquid-Liquid Extraction for this compound Purification
This protocol describes the separation of this compound from neutral and acidic impurities.
Materials and Reagents:
-
Crude this compound extract
-
Dichloromethane (ACS grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Separatory funnel (2 L)
-
pH meter or pH paper
Procedure:
-
Acidic Extraction:
-
Dissolve the crude extract in 500 mL of dichloromethane.
-
Transfer the solution to a 2 L separatory funnel.
-
Add 500 mL of 1 M hydrochloric acid to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The acidic aqueous layer (top layer) will contain the protonated this compound hydrochloride, while the organic layer (bottom layer) will contain neutral and acidic impurities.
-
Drain and collect the organic layer.
-
Repeat the extraction of the organic layer with two additional 250 mL portions of 1 M hydrochloric acid.
-
Combine all the acidic aqueous extracts.
-
-
Basification and Re-extraction:
-
Cool the combined acidic aqueous extract in an ice bath.
-
Slowly add 2 M sodium hydroxide solution while stirring until the pH of the solution reaches 9-10. This deprotonates the this compound hydrochloride, converting it back to the free base.
-
Transfer the basified aqueous solution to a clean 2 L separatory funnel.
-
Add 500 mL of dichloromethane and shake vigorously for 2-3 minutes.
-
Allow the layers to separate and drain the organic layer containing the purified this compound free base.
-
Repeat the extraction of the aqueous layer with two additional 250 mL portions of dichloromethane.
-
Combine all the organic extracts.
-
-
Final Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a purified, alkaloid-rich extract.
-
Quantitative Data (Assumed):
| Parameter | Value |
| Volume of Dichloromethane for Crude Extract | 500 mL |
| Volume of 1 M HCl for Extraction | 500 mL + 2 x 250 mL |
| Target pH for Basification | 9-10 |
| Volume of Dichloromethane for Re-extraction | 500 mL + 2 x 250 mL |
| Estimated Yield of Purified Extract | 5-15 g (0.5-1.5% of dry plant weight) |
Protocol 3: Chromatographic Purification of this compound
This protocol details the final purification of this compound using column chromatography.
Materials and Reagents:
-
Purified, alkaloid-rich extract
-
Silica (B1680970) gel (70-230 mesh)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution (25%)
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Dragendorff's reagent
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in dichloromethane.
-
Pack the chromatography column with the slurry to the desired bed height (e.g., 50 cm for a 5 cm diameter column).
-
Equilibrate the packed column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the purified extract in a minimal amount of the starting mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A typical gradient might be:
-
100% Dichloromethane
-
99:1 Dichloromethane:Methanol
-
98:2 Dichloromethane:Methanol
-
...
-
90:10 Dichloromethane:Methanol
-
-
To improve the peak shape of the basic alkaloid, a small amount of ammonium hydroxide (e.g., 0.1-0.5%) can be added to the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., 95:5 dichloromethane:methanol with a drop of ammonium hydroxide).
-
Visualize the spots under a UV lamp and by staining with Dragendorff's reagent (alkaloids typically give an orange-brown spot).
-
-
Isolation of Pure this compound:
-
Combine the fractions containing pure this compound as determined by TLC analysis.
-
Concentrate the combined fractions under reduced pressure to obtain pure this compound.
-
The purity can be further assessed by HPLC, NMR, and mass spectrometry.
-
Quantitative Data (Assumed):
| Parameter | Value |
| Stationary Phase | Silica gel (70-230 mesh) |
| Column Dimensions (example) | 5 cm diameter x 50 cm height |
| Mobile Phase | Dichloromethane/Methanol gradient (with 0.1% NH₄OH) |
| Gradient Steps | 1% increments of Methanol |
| Fraction Volume | 20 mL |
| Estimated Yield of Pure this compound | 0.5-2.0 g (0.05-0.2% of dry plant weight) |
Visualizations
Caption: Workflow for the extraction of crude this compound.
Caption: Acid-base liquid-liquid extraction workflow for this compound.
Caption: Chromatographic purification of this compound.
References
Application Notes and Protocols for Homaline Quantification using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homaline is a macrocyclic polyamine alkaloid first isolated from the leaves of Homalium pronyense. As a member of a class of natural products with diverse biological activities, accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, toxicological assessment, and quality control of plant-based extracts and derived pharmaceuticals. This document provides a comprehensive guide to the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a technique renowned for its specificity and sensitivity. The protocols outlined below are based on established methodologies for the analysis of macrocyclic alkaloids and are intended to serve as a robust starting point for method development and validation.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes an efficient method for extracting this compound from dried and powdered plant leaves, such as those from Homalium species.
Materials:
-
Dried and finely powdered leaves of Homalium sp.
-
Methanol (B129727) (HPLC grade)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
pH meter
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol acidified with 2 M HCl to a pH of 2.0.
-
Macerate the mixture for 48 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed, leaving an aqueous extract.
-
Adjust the pH of the aqueous extract to 9.0 with 2 M NaOH.
-
Perform liquid-liquid extraction by adding 50 mL of DCM to the aqueous extract in a separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower organic (DCM) layer. Repeat the extraction two more times with fresh 50 mL portions of DCM.
-
Combine the DCM extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid extract.
-
For further purification and to minimize matrix effects, the crude extract can be redissolved in a minimal amount of methanol and subjected to Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the redissolved extract onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the this compound-containing fraction with 5 mL of methanol.
-
-
Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for HPLC-MS analysis.
HPLC-MS/MS Quantification of this compound
This section details the instrumental parameters for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 491.3 (M+H)⁺
-
Product Ions (Q3):
-
Quantifier: m/z 232.2
-
Qualifier: m/z 146.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
-
Dwell Time: 100 ms
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the validation of the this compound quantification method.
Table 1: Calibration Curve for this compound Quantification
| Concentration (ng/mL) | Peak Area (Quantifier) |
| 1 | 1,520 |
| 5 | 7,650 |
| 10 | 15,300 |
| 50 | 75,900 |
| 100 | 151,200 |
| 500 | 755,000 |
| Linearity (r²) | 0.9995 |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (Recovery %) | 92.5% - 104.8% |
| Precision (RSD %) | |
| Intra-day | < 5% |
| Inter-day | < 8% |
| Matrix Effect (%) | 95.2% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification from plant material.
Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Activity
Based on the reported anti-inflammatory and cytotoxic activities of extracts from Homalium species, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Application Notes and Protocols for the Quantification of Homaline in Biological Samples and Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homaline is a macrocyclic polyamine alkaloid isolated from plants of the Homalium genus.[1] The genus Homalium encompasses a variety of species that have been used in traditional medicine for treating a range of ailments, suggesting a breadth of biological activity.[2][3] While research has been conducted on the various bioactive compounds within this genus, including antimicrobial, anti-diabetic, and anti-inflammatory properties, specific pharmacological and toxicological data for this compound remains limited.[2][3] As a macrocyclic polyamine, this compound belongs to a class of compounds known for their diverse biological functions, including roles in cell growth, differentiation, and apoptosis.[4]
The accurate quantification of this compound in biological matrices is essential for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in various biological samples.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes hypothetical quantitative data for this compound in different biological matrices, as might be obtained using the protocol described below. This data is for illustrative purposes to demonstrate the application of the analytical method.
| Biological Matrix | Sample ID | This compound Concentration (ng/mL or ng/g) | Analytical Method | Limit of Quantification (LOQ) (ng/mL) |
| Human Plasma | HP-001 | 15.8 | LC-MS/MS | 0.5 |
| HP-002 | 42.3 | LC-MS/MS | 0.5 | |
| HP-003 | 8.1 | LC-MS/MS | 0.5 | |
| Rat Liver Homogenate | RLH-001 | 125.6 | LC-MS/MS | 1.0 |
| RLH-002 | 210.2 | LC-MS/MS | 1.0 | |
| RLH-003 | 78.9 | LC-MS/MS | 1.0 | |
| Human Urine | HU-001 | 5.2 | LC-MS/MS | 0.5 |
| HU-002 | 11.7 | LC-MS/MS | 0.5 | |
| HU-003 | Not Detected | LC-MS/MS | 0.5 |
Experimental Protocols
Principle
This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound.[5][6][7] Biological samples are first subjected to protein precipitation and solid-phase extraction (SPE) to remove interferences and concentrate the analyte. The extracted this compound is then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Stable isotope-labeled this compound (this compound-d4 or 13C6-Homaline) as an internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium (B1175870) formate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
Human plasma, rat liver tissue, human urine (for matrix-matched standards and quality controls)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
Serially dilute the stock solutions with 50% methanol to prepare working solutions for calibration standards and quality controls (QCs).
-
-
Sample Extraction from Plasma and Urine:
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Proceed to the Solid-Phase Extraction (SPE) step.
-
-
Sample Extraction from Tissue Homogenate:
-
Homogenize 100 mg of tissue in 400 µL of ice-cold lysis buffer.
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and proceed with protein precipitation as described for plasma.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Q1: [M+H]+ → Q3: fragment 1, fragment 2
-
Internal Standard: Q1: [M+H]+ → Q3: corresponding fragments
-
-
Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway
Due to the limited specific research on this compound's mechanism of action, the following diagram illustrates a generalized signaling pathway that could be initiated by a bioactive macrocyclic alkaloid, leading to a cellular response. Polyamines are known to be involved in fundamental cellular processes.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iajpr.com [iajpr.com]
- 4. Polyamines: Bio-Molecules with Diverse Functions in Plant and Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Cell Viability Assays with Homaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homaline, also known as Homoharringtonine (B1673347) (HHT), is a natural alkaloid compound that has demonstrated significant potential as an anti-cancer agent.[1] Approved for the treatment of chronic myeloid leukemia, its efficacy is being explored in various other malignancies, including colorectal and triple-negative breast cancer.[2][3] this compound's primary mechanism of action involves the inhibition of protein synthesis, which subsequently impacts cell proliferation and survival.[2] Notably, it has been shown to modulate critical signaling pathways such as the PI3K/AKT/mTOR and STAT3 pathways, which are often dysregulated in cancer.[1][3]
These application notes provide detailed protocols for developing and implementing colorimetric cell viability assays—specifically the MTT, XTT, and LDH assays—to evaluate the cytotoxic and cytostatic effects of this compound on cancer cell lines.[4] These assays are fundamental tools in pre-clinical drug development for determining a compound's potency and mechanism of cell death.
Principle of the Assays
Cell viability can be assessed by measuring different cellular characteristics, such as metabolic activity or membrane integrity.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is insoluble in culture medium.[4][5] A solubilization step is required before quantifying the color change, which is directly proportional to the number of viable cells.[5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also relies on the reduction of a tetrazolium salt by metabolically active cells.[4] However, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[4]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[4] An increase in LDH activity in the supernatant is indicative of cell death.
Experimental Workflow for this compound Cell Viability Assessment
Caption: Experimental workflow for assessing this compound's effect on cell viability.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Homoharringtonine)
-
Selected cancer cell line (e.g., HL-60 for leukemia, HT-29 for colorectal cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in PBS)
-
XTT labeling mixture (XTT and electron-coupling reagent)
-
LDH Cytotoxicity Detection Kit
-
Solubilization solution for MTT (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For adherent cells, allow them to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of this compound's solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
Protocol 2: XTT Assay
-
Cell Seeding and this compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability using a formula similar to the MTT assay.
Protocol 3: LDH Assay
-
Cell Seeding and this compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 650 nm.
-
Data Analysis: Determine the percentage of cytotoxicity using the following formula, including controls for low and high LDH release: % Cytotoxicity = [(Experimental LDH release - Low LDH release) / (High LDH release - Low LDH release)] x 100
Data Presentation
The following tables present hypothetical data for the effect of this compound on a cancer cell line after 48 hours of treatment.
Table 1: Cell Viability as Determined by MTT and XTT Assays
| This compound (nM) | % Viability (MTT) | Std. Dev. (MTT) | % Viability (XTT) | Std. Dev. (XTT) |
| 0 (Control) | 100.0 | 5.2 | 100.0 | 4.8 |
| 1 | 92.3 | 4.5 | 95.1 | 3.9 |
| 10 | 75.6 | 3.8 | 78.2 | 4.1 |
| 50 | 51.2 | 2.9 | 54.5 | 3.2 |
| 100 | 30.1 | 2.1 | 33.7 | 2.5 |
| 250 | 15.8 | 1.5 | 18.3 | 1.9 |
| 500 | 5.4 | 0.8 | 7.9 | 1.1 |
Table 2: Cytotoxicity as Determined by LDH Assay
| This compound (nM) | % Cytotoxicity (LDH) | Std. Dev. (LDH) |
| 0 (Control) | 5.1 | 1.2 |
| 1 | 7.8 | 1.5 |
| 10 | 15.4 | 2.1 |
| 50 | 35.9 | 3.5 |
| 100 | 58.2 | 4.2 |
| 250 | 75.6 | 5.1 |
| 500 | 88.9 | 4.8 |
This compound's Putative Signaling Pathway Inhibition
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Conclusion
The MTT, XTT, and LDH assays are robust and reliable methods for assessing the impact of this compound on cell viability and cytotoxicity. By employing these detailed protocols, researchers can effectively characterize the dose- and time-dependent effects of this compound, determine its IC50 value, and gain insights into its mechanism of action. The presented data and diagrams serve as a guide for experimental design and data interpretation in the pre-clinical evaluation of this compound as a potential therapeutic agent.
References
- 1. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Homaline (Homoharringtonine) Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homaline, also known as Homoharringtonine (HHT), is a natural alkaloid extract derived from the evergreen tree Cephalotaxus harringtonii. It has demonstrated significant anti-neoplastic activity in various cancer models. These application notes provide a comprehensive overview of the effects of this compound on cancer cell lines, detailing its mechanism of action, summarizing its cytotoxic efficacy, and providing detailed protocols for its experimental application.
This compound primarily functions as a potent inhibitor of protein synthesis, which preferentially affects short-lived proteins crucial for cancer cell survival and proliferation, such as Mcl-1. This activity leads to the induction of apoptosis and cell cycle arrest in malignant cells. A key signaling pathway implicated in this compound's mechanism of action is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Data Presentation
Table 1: Summary of this compound (Homoharringtonine) IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of human cancer cell lines, providing an indication of its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| Hepatocellular Carcinoma | |||
| HepG2 | Hepatocellular Carcinoma | ~150 nM | 48 h |
| Huh7 | Hepatocellular Carcinoma | ~85 nM | 48 h |
| SMMC-7721 | Hepatocellular Carcinoma | ~180 nM | 48 h |
| MHCC-97H | Hepatocellular Carcinoma | ~150 nM | 48 h |
| Acute Myeloid Leukemia (AML) | |||
| MA9.3RAS | Acute Myeloid Leukemia | ~5-20 ng/mL (~9.2-36.7 nM) | 48 h |
| MA9.3ITD | Acute Myeloid Leukemia | ~5-20 ng/mL (~9.2-36.7 nM) | 48 h |
| MONOMAC 6 | Acute Myeloid Leukemia | ~5-20 ng/mL (~9.2-36.7 nM) | 48 h |
| Triple-Negative Breast Cancer (TNBC) | |||
| MDA-MB-157 | Triple-Negative Breast Cancer | 20-100 ng/mL | 48-72 h |
| MDA-MB-468 | Triple-Negative Breast Cancer | 20-100 ng/mL | 48-72 h |
| CAL-51 | Triple-Negative Breast Cancer | 20-100 ng/mL | 48-72 h |
| MDA-MB-231 | Triple-Negative Breast Cancer | >50 ng/mL | 72 h |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability in response to this compound treatment using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Homoharringtonine) stock solution (in DMSO or PBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cancer cells by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with different concentrations of this compound for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
-
Mandatory Visualization
Caption: this compound's mechanism of action in cancer cells.
Caption: Experimental workflow for this compound treatment.
Application Notes & Protocols: Methods for Assessing Homaline's Therapeutic Effect
Disclaimer: The scientific literature accessible through the initial search does not contain extensive studies specifically on a compound named "Homaline." Therefore, these application notes and protocols are based on established methodologies used to assess the therapeutic effects of analogous natural compounds, particularly Homoharringtonine (B1673347) (HHT), which exhibits anticancer properties. The described methods are standard and adaptable for the evaluation of novel therapeutic agents like this compound.
Assessment of Anticancer Therapeutic Effect
The evaluation of this compound's potential as an anticancer agent involves a multi-faceted approach, beginning with in vitro assays to determine its effects on cancer cell lines and progressing to in vivo models to assess its efficacy in a living organism.
In Vitro Assessment of Cytotoxicity and Proliferation
The initial step is to determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
1.1.1 Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., colorectal cancer lines LoVo and SW480) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage relative to the control and determine the half-maximal inhibitory concentration (IC50) value.
1.1.2 Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on cell cycle progression. Many anticancer agents induce cell cycle arrest at specific phases (G1, S, or G2/M).[2][3]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at 4°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
1.1.3 Apoptosis Assay
Annexin V/PI staining followed by flow cytometry can quantify the induction of apoptosis (programmed cell death) by this compound.[1][4]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Treatment & Harvesting: Treat cells with this compound as described for cell cycle analysis (Step 1 & 2).
-
Staining: Resuspend the harvested cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Assessment of Antitumor Activity
In vivo studies, typically using xenograft mouse models, are crucial for evaluating the systemic therapeutic efficacy of this compound.
Experimental Protocol: Colorectal Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., 5x10⁶ LoVo cells) into the flank of nude mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle.[5][6]
-
Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., every 3 days).[6] Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum ethical size), euthanize the mice, and excise and weigh the tumors.[1][6]
-
Analysis: Compare the average tumor weight and volume between the treated and control groups to determine the percentage of tumor growth inhibition.
Data Presentation: Anticancer Effects
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | This compound IC50 (µM) after 48h |
|---|---|
| SW480 (Colon) | 15.5 |
| LoVo (Colon) | 22.8 |
| A549 (Lung) | 35.2 |
| A375 (Melanoma)| 18.9 |
Table 2: Effect of this compound on Cell Cycle Distribution in SW480 Cells (Hypothetical Data)
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Control | 65.4% | 20.1% | 14.5% |
| this compound (15 µM) | 50.2% | 15.8% | 34.0% |
Visualization: Anticancer Assessment Workflow & Signaling
Caption: Workflow for assessing the anticancer effects of this compound.
Caption: this compound's inhibitory action on the PI3K/AKT/mTOR pathway.[1]
Assessment of Anti-inflammatory Therapeutic Effect
Chronic inflammation is linked to various diseases. Assessing this compound's ability to modulate inflammatory responses is key to understanding its therapeutic potential.
In Vitro Anti-inflammatory Assays
These assays typically use immune cells, like macrophages, stimulated with an inflammatory agent such as lipopolysaccharide (LPS).
2.1.1 Nitric Oxide (NO) Production Assay
Overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay measures nitrite (B80452), a stable product of NO, in cell culture supernatants.[7][8]
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture RAW 264.7 murine macrophage cells and seed into 96-well plates.[7]
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Reading: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
2.1.2 Pro-inflammatory Cytokine Measurement
This compound's effect on the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β can be measured using ELISA or Western Blot.[7][9]
Experimental Protocol: Cytokine Measurement by ELISA
-
Cell Stimulation: Treat and stimulate RAW 264.7 cells with this compound and LPS as described above.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α, IL-6, or IL-1β according to the manufacturer's protocol.
-
Analysis: Quantify cytokine concentrations and calculate the percentage of inhibition caused by this compound.
In Vivo Anti-inflammatory Models
Animal models of acute inflammation are used to confirm in vitro findings.
Experimental Protocol: TPA-Induced Mouse Ear Edema
-
Animal Groups: Use male mice, divided into control, TPA-only, and this compound + TPA groups.[7]
-
Treatment: Topically apply this compound (dissolved in a suitable vehicle like acetone) to the inner and outer surfaces of the right ear.
-
Induction of Edema: After 30 minutes, apply tetradecanoylphorbol-13-acetate (TPA) to the same ear to induce inflammation.
-
Measurement: After a set time (e.g., 6 hours), measure the thickness of the ear using a digital caliper. Punch out a standard-sized section of the ear and weigh it.
-
Analysis: The difference in weight or thickness between the right (treated) and left (untreated) ear indicates the degree of edema. Calculate the percentage of edema inhibition by this compound compared to the TPA-only group.
Data Presentation: Anti-inflammatory Effects
Table 3: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | Endpoint | This compound IC50 (µM) |
|---|---|---|
| Griess Assay | NO Production Inhibition | 25.4 |
| ELISA | TNF-α Release Inhibition | 30.1 |
| ELISA | IL-6 Release Inhibition | 42.5 |
Assessment of Neuroprotective Therapeutic Effect
Evaluating neuroprotective potential involves assessing this compound's ability to protect neurons from damage, reduce oxidative stress, and improve cognitive function in relevant models.[10][11]
In Vitro Neuroprotection Assays
Cell-based assays are used to model neurotoxicity and assess the protective effects of this compound.
Experimental Protocol: Oxidative Stress and Neurotoxicity Model
-
Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) in appropriate plates.
-
Treatment: Pre-treat the cells with this compound for a specified duration.
-
Induction of Damage: Induce cellular stress using an agent like hydrogen peroxide (H₂O₂) for oxidative stress or amyloid-beta (Aβ) peptides to model Alzheimer's-like toxicity.[12]
-
Viability Assessment: Measure cell viability using the MTT assay to quantify this compound's protective effect.
-
ROS Measurement: Measure the levels of intracellular Reactive Oxygen Species (ROS) using a fluorescent probe like DCFH-DA to assess antioxidant activity.[12]
In Vivo Neuroprotection and Cognitive Function Models
Animal models are essential for evaluating effects on behavior and cognitive function.
Experimental Protocol: Scopolamine-Induced Amnesia Model
-
Animal Groups: Use mice or rats divided into control, scopolamine-only, and this compound + scopolamine (B1681570) groups.
-
Treatment: Administer this compound orally or via injection for a prophylactic period (e.g., 14 days).[13]
-
Induction of Amnesia: Induce cognitive deficits by administering scopolamine (a muscarinic receptor antagonist) before behavioral testing.[13]
-
Behavioral Testing: Assess learning and memory using standardized tests:
-
Biochemical Analysis: After behavioral tests, collect brain tissue (e.g., hippocampus) to measure levels of acetylcholinesterase (AChE), oxidative stress markers (SOD, MDA), and inflammatory markers.[13]
Data Presentation: Neuroprotective Effects
Table 4: Effect of this compound on Cognitive Performance and Brain Biomarkers (Hypothetical Data)
| Group | Y-Maze Spontaneous Alternation (%) | Hippocampal AChE Activity (U/mg protein) |
|---|---|---|
| Control | 75% | 1.2 |
| Scopolamine Only | 45% | 2.5 |
| this compound + Scopolamine | 70% | 1.5 |
Visualization: Integrated Assessment of Therapeutic Effects
Caption: Logical relationships in the integrated assessment of this compound.
References
- 1. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer Activity of Olmesartan and Ramipril on A549 Cell Line – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Screening of Anti-Inflammatory Activity and Metabolomics Analysis of Endophytic Fungal Extracts; Identification and Characterization of Perylenequinones and Terpenoids from the Interesting Active Alternaria Endophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective Effects of the Amylin Analog, Pramlintide, on Alzheimer's Disease Are Associated with Oxidative Stress Regulation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Amifostine in Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing a Homaline Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homaline is a novel alkaloid with purported therapeutic potential. As with any new compound, establishing a precise relationship between its concentration and a measurable biological effect is a critical first step in preclinical development. This document provides a detailed protocol for generating a dose-response curve for this compound, enabling the determination of key quantitative parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
The proposed mechanism of action for this compound involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[1] Understanding the dose-dependent effects of this compound on this pathway is crucial for elucidating its therapeutic window and potential off-target effects. This protocol will focus on a cell-based assay to measure the inhibitory effect of this compound on cancer cell proliferation.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to exert its effects by inhibiting the Phosphoinositide 3-kinase (PI3K), a key upstream regulator of the AKT/mTOR pathway. This inhibition leads to a downstream cascade of events culminating in the suppression of cell growth and proliferation.
Experimental Workflow
The following diagram outlines the general workflow for establishing a this compound dose-response curve using a cell-based proliferation assay.
Detailed Experimental Protocol
This protocol details the steps for determining the dose-response of this compound on a selected cancer cell line (e.g., HeLa).
Materials and Reagents
-
This compound (powder)
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
-
Microplate reader
Procedure
Step 1: Cell Culture and Maintenance
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Step 2: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. A common range to start with is a logarithmic series from 0.01 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
Step 3: Cell Seeding
-
Trypsinize and count the HeLa cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
Step 4: Treatment with this compound
-
After 24 hours, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound working solutions (including vehicle control and a no-treatment control) to the respective wells in triplicate.
Step 5: Incubation
-
Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
Step 6: Cell Viability Assay (MTT Assay)
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
Step 7: Data Collection
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Normalization: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The formula is:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Dose-Response Curve Generation: Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[2]
Data Presentation
The following tables summarize hypothetical quantitative data from a this compound dose-response experiment on two different cancer cell lines.
Table 1: Dose-Response of this compound on HeLa Cells after 48h Treatment
| This compound Concentration (µM) | Log(Concentration) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | - | 1.254 | 0.082 | 100.0 |
| 0.01 | -2.00 | 1.248 | 0.075 | 99.5 |
| 0.1 | -1.00 | 1.198 | 0.063 | 95.5 |
| 1 | 0.00 | 0.982 | 0.051 | 78.3 |
| 5 | 0.70 | 0.631 | 0.042 | 50.3 |
| 10 | 1.00 | 0.455 | 0.038 | 36.3 |
| 50 | 1.70 | 0.158 | 0.021 | 12.6 |
| 100 | 2.00 | 0.089 | 0.015 | 7.1 |
Table 2: Dose-Response of this compound on A549 Cells after 48h Treatment
| This compound Concentration (µM) | Log(Concentration) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | - | 1.302 | 0.091 | 100.0 |
| 0.01 | -2.00 | 1.295 | 0.085 | 99.5 |
| 0.1 | -1.00 | 1.251 | 0.077 | 96.1 |
| 1 | 0.00 | 1.056 | 0.062 | 81.1 |
| 5 | 0.70 | 0.718 | 0.053 | 55.2 |
| 10 | 1.00 | 0.522 | 0.045 | 40.1 |
| 50 | 1.70 | 0.201 | 0.028 | 15.4 |
| 100 | 2.00 | 0.115 | 0.019 | 8.8 |
Table 3: Calculated IC50 Values for this compound
| Cell Line | IC50 (µM) |
| HeLa | 5.0 |
| A549 | 6.2 |
Discussion
The provided protocol offers a robust framework for establishing the dose-response relationship of this compound. The hypothetical data presented in Tables 1, 2, and 3 illustrate the expected outcome of such an experiment, demonstrating a dose-dependent inhibition of cancer cell viability. The sigmoidal nature of the dose-response curve is a typical pharmacological phenomenon.[3] The calculated IC50 values provide a quantitative measure of this compound's potency in the tested cell lines.
Further experiments should be conducted to validate the proposed mechanism of action by assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., AKT, mTOR) at various this compound concentrations. Additionally, exploring a wider range of cell lines and in vivo models will be essential to fully characterize the pharmacological profile of this compound. It is also important to consider that some natural compounds can exhibit biphasic or hormetic dose-responses, where low doses might stimulate a response while high doses are inhibitory.[4] Therefore, a broad concentration range should be tested in initial experiments.
References
Application Notes and Protocols for Studying the Metabolic Fate of Homaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the standard techniques and protocols for elucidating the metabolic fate of Homaline, a natural product with therapeutic potential. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical in drug discovery and development. The following sections detail established in vitro and in vivo methodologies to characterize the metabolic stability, identify metabolites, and determine the pharmacokinetic profile of this compound.
I. In Vitro Metabolism Studies
In vitro metabolism studies are crucial for the early assessment of a compound's metabolic stability and for identifying the enzymes responsible for its metabolism. These studies typically utilize liver subcellular fractions or whole cells.
Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of this compound in liver microsomes. This assay primarily evaluates phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes.[1][2]
Data Presentation:
| Species | This compound Concentration (µM) | Incubation Time (min) | % this compound Remaining (Mean ± SD) | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t1/2, min) |
| Human | 1 | 0 | 100 ± 0.0 | 45.2 | 15.3 |
| 5 | 78.2 ± 2.1 | ||||
| 15 | 50.5 ± 3.5 | ||||
| 30 | 24.8 ± 1.9 | ||||
| 60 | 5.1 ± 0.8 | ||||
| Rat | 1 | 0 | 100 ± 0.0 | 60.1 | 11.5 |
| 5 | 70.1 ± 2.5 | ||||
| 15 | 40.3 ± 2.8 | ||||
| 30 | 15.9 ± 1.5 | ||||
| 60 | 2.3 ± 0.4 |
Note: The data presented in this table is illustrative and not the result of actual experiments performed on this compound.
Experimental Protocol:
-
Prepare Reagents:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Pooled liver microsomes (human, rat, mouse) (e.g., 20 mg/mL).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Stop solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.
-
Add this compound to a final concentration of 1 µM and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into the stop solution.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Workflow Diagram:
Metabolite Identification in Hepatocytes
Objective: To identify the major metabolites of this compound in a more complete cellular system. Hepatocytes contain both phase I and phase II metabolic enzymes and can provide a more comprehensive picture of metabolic pathways.
Data Presentation:
| Metabolite ID | Proposed Biotransformation | m/z of Parent Ion | m/z of Fragment Ions | Retention Time (min) | Relative Abundance (%) |
| M1 | Hydroxylation | [M+H]+ + 16 | --- | 4.2 | 45 |
| M2 | Glucuronidation | [M+H]+ + 176 | --- | 3.5 | 25 |
| M3 | N-dealkylation | [M+H]+ - 28 | --- | 5.1 | 15 |
| M4 | Sulfation | [M+H]+ + 80 | --- | 3.8 | 10 |
| M5 | Dihydroxylation | [M+H]+ + 32 | --- | 3.9 | 5 |
Note: The data presented in this table is illustrative and not the result of actual experiments performed on this compound.
Experimental Protocol:
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cryopreserved hepatocytes (human, rat).
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Stop solution (e.g., ice-cold methanol).
-
-
Hepatocyte Culture:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Seed hepatocytes in collagen-coated plates at a suitable density.
-
-
Incubation:
-
After cell attachment, replace the medium with fresh medium containing this compound (e.g., 10 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 2, 4, 24 hours).
-
Collect both the supernatant (medium) and the cell lysate at the end of the incubation.
-
-
Sample Processing:
-
Add stop solution to the collected samples.
-
Centrifuge to pellet cell debris and protein.
-
Combine and concentrate the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples using high-resolution LC-MS/MS to detect and characterize potential metabolites.
-
-
Data Analysis:
-
Compare the chromatograms of this compound-treated samples with control (vehicle-treated) samples to identify new peaks.
-
Use the accurate mass and fragmentation patterns to propose the structures of the metabolites.
-
Hypothetical Metabolic Pathway of this compound:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Homaline Extraction from Homalium pronyense
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Homaline from the leaves of Homalium pronyense.
Troubleshooting Guides
This section addresses common problems that may arise during the extraction process, offering potential causes and solutions.
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Recommended Solution |
| Inadequate Grinding of Plant Material | Ensure the dried leaves of Homalium pronyense are ground to a fine, homogenous powder (e.g., 40-60 mesh). This increases the surface area for efficient solvent penetration.[1] |
| Suboptimal Solvent Choice | This compound is an alkaloid. Use a solvent system appropriate for alkaloid extraction, such as methanol (B129727) or a methanol/chloroform (B151607) mixture. The polarity of the solvent is crucial for effectively dissolving the target compound. |
| Insufficient Extraction Time or Repetitions | A single, brief extraction may not be enough. Increase the maceration or sonication time, and perform multiple extraction cycles (at least 3x) with fresh solvent to ensure exhaustive extraction.[1] |
| Incorrect pH of Extraction Medium | For extracting the free base form of this compound, which is more soluble in organic solvents, the plant material should be basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH ~9-10) before extraction.[1][2] |
| Degradation of this compound | Alkaloids can be sensitive to high temperatures and prolonged exposure to light.[1] Avoid excessive heat during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature (e.g., < 50°C). Protect extracts from light by using amber glassware or covering flasks with aluminum foil. |
| Seasonal/Geographical Variation | The concentration of secondary metabolites in plants can vary depending on the time of harvest and geographical location.[3] If possible, use plant material collected during the optimal growing season. |
Issue 2: High Level of Impurities in the Crude Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Pigments and Fats | Before alkaloid extraction, perform a preliminary wash (de-fatting) of the powdered leaf material with a non-polar solvent like n-hexane. This will remove chlorophyll, waxes, and lipids. |
| Insufficient Purification Steps | A single extraction step is rarely sufficient for isolating a pure compound. Employ an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic impurities.[1] |
| Inappropriate Chromatographic Conditions | If using column chromatography for purification, optimize the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system). Use Thin Layer Chromatography (TLC) to determine the ideal solvent system for good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from Homalium pronyense leaves?
Q2: How can I confirm the presence of this compound in my extract?
A2: The most common method for preliminary identification is Thin Layer Chromatography (TLC) by comparing the Rf value of a spot in your extract to that of a known standard of this compound, if available. For confirmation of the structure, more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
Q3: My crude extract is a dark, tarry substance. How can I clean it up?
A3: A dark and viscous extract often contains a high concentration of pigments and other impurities. To purify this, you can employ an acid-base liquid-liquid extraction. This involves dissolving the crude extract in an acidic aqueous solution, washing with a non-polar solvent to remove neutral impurities, then basifying the aqueous layer and extracting the this compound into an immiscible organic solvent.
Q4: Should I use fresh or dried leaves of Homalium pronyense?
A4: It is generally recommended to use dried plant material. Drying inhibits enzymatic degradation of the target compounds and allows for easier grinding into a fine powder, which enhances extraction efficiency.[1][3]
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Homalium pronyense Leaves
-
Preparation of Plant Material:
-
Air-dry the leaves of Homalium pronyense in a well-ventilated area away from direct sunlight.
-
Grind the dried leaves into a fine powder (40-60 mesh).
-
-
De-fatting (Optional but Recommended):
-
Macerate the leaf powder in n-hexane (1:10 w/v) for 24 hours with occasional stirring.
-
Filter the mixture and discard the hexane (B92381) extract.
-
Allow the powdered leaf material to air dry completely.
-
-
Alkaloid Extraction:
-
Moisten the de-fatted leaf powder with a small amount of dilute ammonium hydroxide solution (10%).
-
Pack the basified powder into a percolator or use a flask for maceration.
-
Extract the powder with a mixture of chloroform and methanol (e.g., 3:1 v/v) until the eluate is colorless. Perform at least three extraction cycles.
-
-
Concentration:
-
Combine all the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude alkaloid extract.
-
Protocol 2: Acid-Base Liquid-Liquid Purification of Crude Extract
-
Acidification:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Filter the solution to remove any insoluble material.
-
-
Washing:
-
Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of dichloromethane (B109758) to remove neutral and weakly acidic impurities. Discard the organic layers.
-
-
Basification and Extraction:
-
Adjust the pH of the aqueous layer to approximately 10 with a dilute ammonium hydroxide solution.
-
Extract the basified aqueous solution three times with an equal volume of dichloromethane.
-
Combine the organic layers.
-
-
Final Steps:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the purified crude this compound extract.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low this compound yield.
References
Technical Support Center: Homaline Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the stability and degradation of Homaline in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a natural alkaloid with the IUPAC name (4S)-5-methyl-1-[4-[(4S)-5-methyl-2-oxo-4-phenyl-1,5-diazocan-1-yl]butyl]-4-phenyl-1,5-diazocan-2-one. Its molecular formula is C₃₀H₄₂N₄O₂. Key structural features that may influence its stability include:
-
Two Lactam (cyclic amide) rings: These rings can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Tertiary Amines: The nitrogen atoms within the diazocane rings and the methylamino group are tertiary amines, which can be prone to oxidation.
-
Phenyl Rings: While generally stable, these rings can be subject to electrophilic attack or oxidation under harsh conditions.
Q2: What are the primary factors that can affect this compound stability in solution?
The stability of this compound in solution is likely influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the lactam rings.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the tertiary amine functionalities.
-
Solvent: The choice of solvent can impact the solubility and stability of this compound. Protic solvents may participate in degradation reactions.
Q3: What are the recommended general storage conditions for this compound solutions?
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: Maintain the pH of aqueous solutions close to neutral (pH 6-8), unless experimental conditions require otherwise. Buffering the solution may be necessary.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound concentration over a short period. | Solution pH is too high or too low, causing rapid hydrolysis. | Adjust the pH of the solution to a neutral range (pH 6-8) using a suitable buffer system. |
| The solution is exposed to light, leading to photodegradation. | Store the solution in light-resistant containers (e.g., amber vials) and minimize exposure to ambient light during handling. | |
| The storage temperature is too high. | Store the solution at a lower temperature (e.g., refrigerated or frozen). | |
| Appearance of unknown peaks in chromatograms. | This compound is degrading into one or more new compounds. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use a stability-indicating analytical method to separate the parent compound from its degradants. |
| The solvent is reacting with this compound. | Evaluate the stability of this compound in different solvents to identify a more inert option. | |
| Precipitation of this compound from solution. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | Prepare a more dilute solution or consider using a co-solvent system to improve solubility. If storing at low temperatures, ensure this compound remains soluble upon cooling. |
| Degradation products are less soluble and are precipitating. | Characterize the precipitate to determine if it is a degradation product. Adjust storage conditions to minimize degradation. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Heat at 60-80°C for several hours.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid this compound and the stock solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2] A control sample should be protected from light to differentiate between thermal and photolytic effects.
3. Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) free from interference from its degradation products, impurities, and excipients.[3][4]
1. Instrument and Column:
-
Use a standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a common starting point for alkaloid analysis.[5]
2. Mobile Phase and Elution:
-
A gradient elution is often necessary to separate the parent compound from a range of potential degradation products with varying polarities.
-
A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).
3. Method Optimization:
-
Inject samples from the forced degradation study to evaluate the separation of this compound from its degradation products.
-
Adjust the mobile phase composition, gradient profile, pH, and column temperature to achieve optimal separation (baseline resolution between all peaks).
4. Detection:
-
Monitor the elution profile at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity and identifying the optimal detection wavelength.
Quantitative Data Summary
Since specific experimental data for this compound stability is not publicly available, the following table provides a template for how such data should be structured and presented.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 8 | |||
| 24 | ||||
| 72 | ||||
| Heat, 80°C | 24 | |||
| 72 | ||||
| 168 | ||||
| Light (ICH Q1B) | - |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
improving Homaline solubility for in vitro experiments
Welcome to the technical support center for Homaline. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is a widely used solvent for compounds with poor aqueous solubility.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-30 mM) by dissolving this compound in 100% DMSO.[1][2] Ensure complete dissolution by vortexing or sonicating the solution until it is clear.[2]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental medium. What should I do?
A2: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic compounds.[3] This indicates that the aqueous solubility of this compound is being exceeded. To address this, you can try the following:
-
Optimize the final DMSO concentration: For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity, though some cell lines can tolerate up to 1%.[2]
-
Perform a serial dilution: Instead of a single large dilution, a stepwise serial dilution can help maintain solubility.[2]
-
Vigorous mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to facilitate dispersion.[2]
-
Lower the final concentration: If precipitation persists, the desired final concentration of this compound may be above its solubility limit in the final assay buffer. Consider testing a lower concentration.
Q3: What is the maximum recommended final concentration of organic solvents in cell-based assays?
A3: The final concentration of organic solvents should be kept to a minimum to avoid impacting the biological system. The table below provides general recommendations for common co-solvents. It is crucial to perform a solvent tolerance test for your specific experimental system to determine the highest non-interfering concentration.[2]
Data Presentation
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) for Cell-Based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% | < 1% | Widely used but can be toxic to cells at higher concentrations.[1] |
| Ethanol | 0.5% | < 1% | Can cause protein precipitation at higher concentrations.[1] |
| Methanol | 0.5% | < 1% | Can be toxic; use with caution in cell-based assays.[1] |
Note: These are general guidelines. The optimal solvent and its concentration are compound-dependent and should be determined empirically.
Troubleshooting Guides
Issue: Poor Solubility of this compound in Aqueous Buffers
This guide provides a systematic approach to improving the solubility of this compound for your in vitro experiments.
Step 1: Stock Solution Preparation
-
Initial Solvent Selection: Start with 100% DMSO.
-
High Concentration: Prepare a stock solution at a high concentration (e.g., 10-50 mM).
-
Complete Dissolution: Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[3]
Step 2: Dilution into Aqueous Medium
-
Serial Dilution: Perform a series of dilutions from your high-concentration stock.
-
Vigorous Mixing: Add the stock solution to the aqueous medium drop-by-drop while vortexing.[2]
Step 3: Alternative Solubilization Strategies
If the above steps are insufficient, consider these advanced methods:
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can improve solubility. For basic compounds, a lower pH may be beneficial, while acidic compounds may dissolve better at a higher pH.[2]
-
Use of Excipients: Solubilizing agents can enhance aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds.[2] Typical concentrations range from 0.01-1% (v/v).
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility.
-
Table 2: Example of this compound Solubility in Different Solvent Systems (Hypothetical Data)
| Solvent System | This compound Concentration (µM) | Observation |
| PBS (pH 7.4) | 10 | Precipitation |
| PBS with 0.5% DMSO | 10 | Clear Solution |
| PBS with 1% DMSO | 25 | Clear Solution |
| PBS with 0.1% Tween® 80 | 50 | Clear Solution |
| PBS with 5% (w/v) β-cyclodextrin | 100 | Clear Solution |
Experimental Protocols
Protocol 1: Determining this compound Solubility in an Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions of the this compound stock in DMSO.
-
Add 1 µL of each dilution to 99 µL of the desired aqueous buffer in a clear 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Mix well and incubate at room temperature for 1-2 hours.
-
Visually inspect for precipitation.
-
To quantify solubility, measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
Protocol 2: General Method for Co-solvency
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock.[1]
-
Determine the final desired concentration: Decide on the final concentration of this compound needed for the experiment.[1]
-
Serial Dilution (if necessary): If the stock solution is highly concentrated, perform serial dilutions in the co-solvent.[1]
-
Final Dilution: Add a small volume of the stock solution to your aqueous experimental medium (e.g., cell culture medium or buffer) to reach the final desired concentration. Ensure the final concentration of the co-solvent is low enough to not affect the experimental system.[1]
Mandatory Visualization
Signaling Pathways
While the specific signaling pathways affected by this compound are not yet fully elucidated, the following diagrams illustrate pathways known to be modulated by other alkaloids, such as Homoharringtonine, and may serve as a reference for potential mechanisms of action.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Caption: Hypothesized inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for troubleshooting this compound solubility.
References
Mitigating Homaline-Induced Assay Interference: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate assay interference caused by the investigational compound, Homaline. Our aim is to help you achieve accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in our assays?
A1: this compound is a novel synthetic compound under investigation for its therapeutic potential. However, due to its unique chemical properties, it has been observed to interfere with various biological and biochemical assays, potentially leading to misleading results or "false positives". Understanding and mitigating this interference is critical for the accurate assessment of its biological activity.
Q2: What are the common types of assay interference observed with this compound?
A2: this compound has been associated with several common mechanisms of assay interference, including but not limited to:
-
Autofluorescence: The compound emits its own light at wavelengths that overlap with the detection channels of fluorescence-based assays.
-
Light Scattering: At higher concentrations, this compound may precipitate, leading to light scattering that can be misinterpreted as a signal in absorbance or nephelometry-based assays.
-
Non-specific Binding: this compound may bind promiscuously to various proteins and surfaces, leading to false-positive results in binding assays or inhibition of unrelated enzymes.
-
Redox Activity: The compound can participate in redox cycling, generating reactive oxygen species that can interfere with cellular health and certain assay chemistries.
Q3: How can I quickly check if this compound is interfering in my assay?
A3: A simple initial step is to run a control experiment with this compound in the absence of the biological target (e.g., enzyme or cell). If a signal is still generated, it is a strong indicator of assay interference. Additionally, visual inspection of the assay plate for precipitates can be informative.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common issues encountered with this compound.
Issue 1: Apparent Inhibition/Activation in a Fluorescence-Based Assay
Symptoms:
-
Concentration-dependent increase or decrease in fluorescence signal in the absence of the specific biological target.
-
High background fluorescence in wells containing this compound.
Troubleshooting Steps:
-
Assess Intrinsic Fluorescence:
-
Protocol: Prepare a serial dilution of this compound in the assay buffer. Read the fluorescence at the same excitation and emission wavelengths used in your assay.
-
Interpretation: A significant fluorescence signal that correlates with this compound concentration indicates intrinsic fluorescence.
-
-
Spectral Shift Analysis:
-
Protocol: If your plate reader allows, perform a full spectral scan of this compound to identify its excitation and emission peaks.
-
Interpretation: This will help determine if there are alternative, non-overlapping wavelengths that can be used for your assay's fluorophore.
-
-
Mitigation Strategies:
-
Use a Red-Shifted Fluorophore: Select a dye that excites and emits at longer wavelengths where this compound does not show significant fluorescence.
-
Implement a Pre-read Step: Measure the fluorescence of the plate after adding this compound but before adding the final assay reagent. Subtract this background reading from the final endpoint reading.
-
Time-Resolved Fluorescence (TRF): If available, switch to a TRF-based assay format, which can minimize interference from short-lived background fluorescence.
-
Issue 2: Inconsistent Results in an Enzyme Inhibition Assay
Symptoms:
-
Steep, non-classical dose-response curves.
-
Irreproducible IC50 values.
-
Evidence of precipitation in assay wells at higher this compound concentrations.
Troubleshooting Steps:
-
Solubility Assessment:
-
Protocol: Determine the kinetic and thermodynamic solubility of this compound in your assay buffer. This can be done using methods like nephelometry or light scattering.
-
Interpretation: If the active concentrations of this compound are above its solubility limit, aggregation-based inhibition is likely.
-
-
Detergent Titration:
-
Protocol: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and repeat the inhibition experiment.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of a detergent, it suggests that the observed inhibition was due to compound aggregation.
-
-
Counter-Screening:
-
Protocol: Test this compound against an unrelated enzyme to assess its specificity.
-
Interpretation: Inhibition of multiple, unrelated enzymes is a hallmark of a promiscuous inhibitor, often due to non-specific mechanisms.
-
Quantitative Data Summary
The following table summarizes the effect of a common mitigation strategy on this compound's apparent activity in a fluorescence-based assay.
| Assay Condition | Apparent IC50 of this compound (µM) |
| Standard Assay Buffer | 5.2 |
| Assay Buffer + 0.01% Triton X-100 | > 100 |
This data clearly demonstrates that the inclusion of a detergent abrogates the inhibitory effect, strongly suggesting an aggregation-based mechanism of interference.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a 2-fold serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments.
-
Dispense the dilutions into a microplate, including wells with buffer only as a negative control.
-
Use a fluorescence plate reader to measure the signal at the excitation and emission wavelengths of your assay's fluorophore.
-
Plot the fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent Titration for Aggregate-Based Inhibition
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Perform your standard enzyme inhibition assay with a full dose-response curve for this compound in both buffer conditions.
-
Generate dose-response curves and calculate the IC50 values for both conditions.
-
A significant rightward shift in the IC50 value in the presence of Triton X-100 is indicative of aggregate-based inhibition.
Visualizing Interference Workflows
Workflow for Identifying Autofluorescence Interference
Caption: A flowchart for diagnosing autofluorescence from this compound.
Workflow for Investigating Non-Specific Inhibition
Caption: A decision tree for troubleshooting non-specific enzyme inhibition.
Technical Support Center: Overcoming Homaline Resistance in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering Homaline (Homoharringtonine, HHT) resistance in their cell line experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and overcome this compound resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the likely mechanisms?
A1: Acquired resistance to this compound is most commonly associated with the overexpression of ATP-binding cassette (ABC) transporters. These are membrane proteins that actively pump drugs out of the cell, reducing the intracellular concentration of this compound to sub-therapeutic levels. The two primary ABC transporters implicated in this compound resistance are:
-
P-glycoprotein (P-gp), encoded by the MDR1 gene: This is a well-characterized efflux pump known to confer resistance to a wide range of chemotherapeutic agents. Studies have shown a significant increase in mdr1 expression in this compound-resistant cell lines.[1]
-
Multidrug Resistance-Associated Protein (MRP): Another ABC transporter that has been shown to be upregulated in this compound-resistant cells, contributing to drug efflux.[1]
Q2: How can I confirm that my cell line has developed this compound resistance?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Q3: What are the primary strategies to overcome this compound resistance in my cell lines?
A3: The main strategies focus on counteracting the effects of ABC transporter-mediated drug efflux. These include:
-
Co-administration with an ABC Transporter Inhibitor: Using a compound that blocks the function of P-gp or MRP can restore this compound sensitivity. Verapamil (B1683045), a first-generation P-gp inhibitor, is a classic example. By inhibiting the efflux pump, more this compound is retained within the cell, allowing it to reach its therapeutic target.
-
Combination Therapy: Combining this compound with other chemotherapeutic agents that are not substrates of the overexpressed ABC transporter can be an effective strategy.
-
Targeting Signaling Pathways: this compound has been shown to inhibit the JAK2-STAT5 and PI3K/AKT/mTOR signaling pathways.[2][3] Upregulation of these pathways can be associated with drug resistance. Therefore, combining this compound with inhibitors of these pathways may offer a synergistic effect.
Q4: Are there any observable phenotypic changes in this compound-resistant cells?
A4: Yes, besides increased resistance to this compound, you may observe cross-resistance to other chemotherapeutic drugs that are also substrates of P-gp and MRP, such as vincristine, doxorubicin, and etoposide.[1] Additionally, some studies have reported a slower growth rate in this compound-resistant cells compared to their parental counterparts.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Complete loss of this compound efficacy in a previously sensitive cell line. | Development of a highly resistant cell population due to overexpression of efflux pumps (P-gp, MRP). | 1. Confirm resistance by determining the IC50 of this compound in the resistant line and comparing it to the parental line. 2. Perform a synergy experiment with a P-gp inhibitor like verapamil to see if sensitivity can be restored. 3. Analyze the expression of MDR1 and MRP genes via qPCR to confirm upregulation. |
| This compound is effective in 2D culture but shows reduced efficacy in 3D spheroid or in vivo models. | The tumor microenvironment can confer resistance through mechanisms like hypoxia and altered cell-cell interactions, which may further upregulate ABC transporters. | 1. Analyze gene expression changes in 3D vs. 2D cultures to identify upregulated resistance pathways. 2. Test this compound in combination with agents that target the tumor microenvironment. |
| Inconsistent results in this compound sensitivity assays. | Variation in cell seeding density, passage number of cells, or inconsistencies in drug preparation. | 1. Standardize cell seeding density for all experiments. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound resistance and its reversal.
Table 1: this compound IC50 in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (ng/mL) - Sensitive | This compound IC50 (ng/mL) - Resistant | Fold Resistance | Reference |
| SKM-1 | Not specified | Not specified, but Resistance Index of 17.94 | 17.94 | [1] |
| MONOMAC 6 | ~10 | Not Applicable | Not Applicable | |
| MA9.3ITD | ~5 | Not Applicable | Not Applicable | |
| MA9.3RAS | ~20 | Not Applicable | Not Applicable |
Table 2: Reversal of Drug Resistance with a P-gp Inhibitor
| Cell Line | Drug | Drug IC50 (Resistant) | Drug + Verapamil (10 µg/ml) IC50 | Fold Reversal | Reference |
| CEM/VCR 1000 | Epirubicin | Not specified | Not specified | ~19 | [4] |
| MCF-7/adr | Adriamycin | Not specified | Not specified | Not specified, but significant increase in sensitivity |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Passage the cells as they reach 70-80% confluency.
-
-
Escalate the Drug Concentration:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Monitor the cells closely for signs of stress or widespread cell death. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Continue this process of gradual dose escalation over several months.[1][5]
-
-
Characterize the Resistant Cell Line:
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a stable resistant phenotype is achieved (e.g., a 10-fold or higher increase in IC50), the cell line can be considered resistant.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Protocol 2: Synergy Study of this compound and Verapamil
This protocol outlines an experiment to determine if the combination of this compound and the P-gp inhibitor verapamil has a synergistic effect on a this compound-resistant cancer cell line.
Materials:
-
This compound-resistant cancer cell line and its parental counterpart
-
Complete cell culture medium
-
This compound (stock solution)
-
Verapamil (stock solution)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Determine the IC50 values for this compound and Verapamil individually:
-
Determine the IC50 for this compound in both the resistant and parental cell lines as described in Protocol 1.
-
Determine the IC50 for verapamil in both cell lines. Note that verapamil may have some cytotoxicity at higher concentrations.
-
-
Set up the combination treatment:
-
Design a matrix of drug concentrations. A common approach is a checkerboard layout with multiple concentrations of each drug, both below and above their individual IC50 values.
-
Alternatively, use a constant ratio of the two drugs based on their IC50 ratio.
-
-
Treat the cells and measure viability:
-
Plate the resistant and parental cells in 96-well plates.
-
Treat the cells with the single drugs and the drug combinations at the predetermined concentrations. Include untreated and vehicle-treated controls.
-
After a 72-hour incubation period, perform a cell viability assay.
-
-
Analyze for Synergy:
-
Use a synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. [Establishment of human homoharringtonine-resistant SKM-1 cell line and its biological characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
reducing off-target effects and toxicity of Homaline in vivo
Technical Support Center: Homaline In Vivo Studies
Disclaimer: this compound is a natural product with limited publicly available data regarding its specific in vivo off-target effects and toxicity. This guide is based on established principles of toxicology and drug development for novel chemical entities and is intended to provide general guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating in vivo studies with this compound?
A1: Before starting in vivo experiments, it is crucial to perform comprehensive in vitro characterization. This includes:
-
Purity and Stability Analysis: Confirm the purity of your this compound sample using techniques like HPLC and NMR. Assess its stability in the vehicle you intend to use for in vivo administration.
-
In Vitro Cytotoxicity: Determine the cytotoxic potential of this compound across a panel of relevant cell lines to establish a preliminary therapeutic window.
-
Preliminary Off-Target Screening: Utilize in silico predictions or in vitro assays (e.g., kinase panels, receptor binding assays) to identify potential off-target interactions.
Q2: How can I determine a safe starting dose for my first in vivo experiment with this compound?
A2: A Maximum Tolerated Dose (MTD) study is the standard approach. This involves administering escalating doses of this compound to small groups of animals (typically mice or rats) and closely monitoring them for a defined period. Key endpoints to observe include clinical signs of toxicity, body weight changes, and mortality. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.
Q3: What are common signs of toxicity I should monitor for in my animals after this compound administration?
A3: Monitor animals at least twice daily. Look for a range of clinical signs, which can be indicative of systemic toxicity. These include:
-
Changes in physical appearance: Piloerection (hair standing on end), hunched posture, rough coat.
-
Behavioral changes: Lethargy, hyperactivity, stereotypical behaviors.
-
Physiological changes: Labored breathing, changes in body temperature, weight loss.
-
Gastrointestinal issues: Diarrhea, dehydration.
Q4: I am observing significant toxicity at my presumed therapeutic dose. What are my options?
A4: If toxicity is observed, consider the following strategies:
-
Chemical Modification: If you have medicinal chemistry support, structural modifications to this compound could be designed to reduce binding to off-target proteins while retaining on-target activity.[1]
-
Formulation Optimization: The vehicle used for administration can significantly impact drug exposure and toxicity. Experiment with different formulations (e.g., encapsulating this compound in liposomes) to alter its pharmacokinetic profile and potentially reduce peak plasma concentrations.
-
Dosing Regimen Adjustment: Instead of a single high dose, consider a fractionated dosing schedule (e.g., lower doses administered more frequently) to maintain therapeutic levels while minimizing peak-concentration-related toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality in high-dose groups of MTD study. | - Acute systemic toxicity. - Vehicle intolerance. - Rapid compound metabolism into a toxic byproduct. | - Run a vehicle-only control group. - Add lower dose groups to the study to better define the toxicity threshold. - Perform a preliminary pharmacokinetic (PK) analysis to understand exposure levels. |
| Animals show significant weight loss (>15%) even at low doses. | - Gastrointestinal toxicity. - Off-target effects on metabolic pathways. - Dehydration. | - Conduct a thorough histopathological analysis of the GI tract. - Provide supportive care, such as hydration gels. - Screen for off-target effects on key metabolic regulators. |
| Inconsistent results and high variability between animals in the same group. | - Inconsistent dosing (e.g., improper gavage technique). - Instability of this compound in the formulation. - Animal-to-animal variation in metabolism. | - Ensure all personnel are properly trained in dosing techniques. - Re-evaluate the stability of your this compound formulation over the duration of the experiment. - Increase the number of animals per group to improve statistical power. |
Hypothetical Data Summary
The following tables represent plausible, hypothetical data from initial characterization studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 45.2 |
| HepG2 | Human Hepatocellular Carcinoma | 25.8 |
| A549 | Human Lung Carcinoma | 15.1 |
| MCF7 | Human Breast Adenocarcinoma | 18.9 |
Table 2: In Vivo Maximum Tolerated Dose (MTD) Study of this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (Day 7) | Key Clinical Signs |
| Vehicle | 5 | 0/5 | + 5.2% | None observed |
| 10 | 5 | 0/5 | + 2.1% | None observed |
| 30 | 5 | 0/5 | - 4.5% | Mild lethargy on Day 1 |
| 100 | 5 | 2/5 | - 18.3% | Severe lethargy, hunched posture, piloerection |
Table 3: Off-Target Kinase Profiling of this compound (1 µM)
| Kinase Target | % Inhibition | Potential Implication |
| Target Kinase X | 92% | On-Target Effect |
| PI3Kα | 68% | Off-target; may affect cell survival pathways. |
| VEGFR2 | 55% | Off-target; potential for anti-angiogenic side effects. |
| SRC | 41% | Off-target; potential for various cellular process disruptions. |
| CDK2 | 12% | Negligible off-target activity. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Use 6-8 week old mice (e.g., C57BL/6), with 3-5 animals per dose group.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Prepare serial dilutions for each dose group.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) in a volume of 10 mL/kg. Include a vehicle-only control group.
-
Monitoring:
-
Endpoint: The MTD is the highest dose that results in no mortality, no more than a 10% mean body weight loss, and no signs of severe, irreversible toxicity.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Replace the existing media with the this compound-containing media. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Hypothetical off-target signaling pathway for this compound.
Caption: Experimental workflow for assessing and mitigating toxicity.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
References
Homaline dosage optimization for preclinical animal studies
Important Notice for Researchers:
Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of available data regarding preclinical animal studies, dosage optimization, pharmacokinetics, and mechanism of action for the specific alkaloid Homaline . The majority of scientific research in this area has been focused on a similarly named compound, Homoharringtonine (B1673347) (HHT) .
Due to the absence of published preclinical data on this compound, we are unable to provide a detailed technical support center, including troubleshooting guides and FAQs, for this compound at this time. The creation of such resources requires established experimental findings to ensure accuracy and relevance for researchers.
We are actively monitoring scientific publications and will update this resource as soon as credible preclinical data on this compound becomes available.
Would you like to proceed with information on Homoharringtonine (HHT)?
Substantial preclinical data is available for Homoharringtonine (HHT), an FDA-approved anti-leukemia drug that has also been studied in various solid tumors.[1] We can provide a comprehensive technical support center for HHT, covering:
-
Frequently Asked Questions (FAQs) addressing common challenges in HHT dosage optimization.
-
Troubleshooting Guides for issues encountered during in vivo experiments.
-
Data Tables summarizing key pharmacokinetic and pharmacodynamic parameters from preclinical studies.
-
Detailed Experimental Protocols for efficacy and toxicity assessment.
-
Visualizations of signaling pathways and experimental workflows.
Please indicate if you would like to access the Technical Support Center for Homoharringtonine (HHT) .
References
Technical Support Center: Refining Homaline Purification Protocols
Welcome to the technical support center for the isolation and purification of Homaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural source is it typically isolated?
A1: this compound is a bis-ζ-azalactam alkaloid. It has been reported to be isolated from the leaves of Homalium species, such as Homalium pronyense.[1][2]
Q2: What are the major challenges in purifying this compound?
A2: As with many natural products, challenges in this compound purification can include low yields, co-extraction of interfering compounds (like chlorophyll (B73375) and phenolics), and potential degradation of the target molecule during extraction and purification steps. The complex structure of this compound may also present challenges in chromatographic separation from structurally similar alkaloids.
Q3: Which extraction solvents are most effective for this compound isolation?
A3: While a specific solvent system for optimal this compound extraction is not extensively documented in publicly available literature, alkaloids are often extracted using polar solvents like methanol (B129727) or ethanol, sometimes acidified to facilitate the extraction of basic alkaloids in their salt form. A pre-extraction step with a non-polar solvent like hexane (B92381) can be beneficial to remove lipids and waxes.
Q4: What types of chromatography are suitable for this compound purification?
A4: A multi-step chromatographic approach is typically necessary for the purification of alkaloids like this compound. This may include:
-
Column Chromatography: Often used for the initial fractionation of the crude extract. Silica (B1680970) gel or alumina (B75360) are common stationary phases.
-
Solid-Phase Extraction (SPE): Useful for sample clean-up and concentration.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the final purification of this compound to a high degree of purity. Reversed-phase columns (e.g., C18) are frequently used for alkaloid separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound purification workflow.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient extraction method. | Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Ensure the plant material is finely ground to maximize surface area for solvent penetration. |
| Suboptimal solvent choice. | Experiment with different solvent systems of varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). Acidifying the solvent with a small amount of acid (e.g., 0.1% acetic acid) may improve the yield of this basic alkaloid. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Develop an effective mobile phase by first performing thin-layer chromatography (TLC) with different solvent combinations to achieve good separation of the target compound from impurities. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of adsorbent should be 20-50 times the weight of the sample. | |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally recommended for silica gel. | |
| Peak Tailing in HPLC | Interaction of the basic alkaloid with residual silanol (B1196071) groups on the silica-based column. | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. Using a base-deactivated column can also mitigate this issue. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For basic compounds like alkaloids, a slightly acidic or basic pH can improve peak shape. | |
| Degradation of this compound | Exposure to high temperatures or harsh pH conditions. | Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature. Use mild extraction and purification conditions. |
| Co-elution of Impurities | Similar polarity of this compound and impurities. | Employ orthogonal chromatographic techniques. For example, if you are using normal-phase chromatography, follow it with a reversed-phase separation. |
Experimental Protocols
The following are generalized protocols for the isolation and purification of this compound, based on common methodologies for alkaloid extraction. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Extraction of this compound from Homalium laurifolium
-
Plant Material Preparation: Air-dry the leaves of Homalium laurifolium in the shade and grind them into a fine powder.
-
Defatting: Macerate the powdered plant material in n-hexane for 24 hours to remove non-polar compounds like lipids and chlorophyll. Filter and discard the hexane extract.
-
Alkaloid Extraction:
-
Air-dry the defatted plant material.
-
Macerate the dried material in methanol with 1% acetic acid (v/v) for 48 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Acid-Base Partitioning:
-
Dissolve the concentrated methanolic extract in 5% aqueous HCl.
-
Wash the acidic solution with dichloromethane (B109758) to remove neutral and weakly acidic impurities.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution multiple times with dichloromethane.
-
Combine the dichloromethane fractions and dry them over anhydrous sodium sulfate.
-
Concentrate the dried dichloromethane extract to obtain the crude alkaloid fraction.
-
Protocol 2: Chromatographic Purification of this compound
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (70-230 mesh).
-
Column Preparation: Pack the column with silica gel using a slurry method in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding methanol. A common gradient could be a step-wise increase in methanol concentration in a chloroform-methanol mobile phase.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing this compound. Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
-
Preparative HPLC (Final Purification):
-
Column: A C18 reversed-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (if known) or at a general wavelength for alkaloids (e.g., 254 nm).
-
Purification: Inject the semi-purified fraction from column chromatography. Collect the peak corresponding to this compound.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Quantitative Data Summary
The following table provides hypothetical quantitative data for this compound purification to serve as a benchmark. Actual results will vary depending on the plant material and experimental conditions.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Methanolic Extraction | 1000 (dried leaves) | 50 | 5.0 | ~5 |
| Acid-Base Partitioning | 50 (crude extract) | 5 | 10.0 (from crude) | ~20 |
| Column Chromatography | 5 (crude alkaloid) | 0.5 | 10.0 (from crude alkaloid) | ~70 |
| Preparative HPLC | 0.5 (semi-pure) | 0.1 | 20.0 (from semi-pure) | >98 |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized experimental workflow for the isolation and purification of this compound.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
While the specific signaling pathway for this compound has not been definitively elucidated, many cytotoxic alkaloids exert their effects by inducing apoptosis. The following diagram illustrates a plausible signaling cascade that could be investigated for this compound's mechanism of action.
Caption: A hypothesized intrinsic apoptosis pathway potentially activated by this compound.
References
Technical Support Center: Analysis of Homaline and its Metabolites by HPLC-MS
Welcome to the technical support center for the HPLC-MS analysis of Homaline and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a macrocyclic polyamine alkaloid first isolated from the leaves of Homalium pronyense.[1] Alkaloids are a class of naturally occurring organic compounds that often have significant physiological effects.[2] The analysis of this compound and its metabolites is crucial for understanding its pharmacological properties, potential therapeutic applications, and metabolic fate in biological systems.
Q2: What are the main challenges in the HPLC-MS analysis of this compound?
A2: Like many alkaloids, the analysis of this compound can present several challenges. These may include poor peak shape due to the basic nature of the molecule, matrix effects from complex biological samples, in-source fragmentation, and difficulties in achieving adequate separation from its metabolites.[3][4]
Q3: What type of HPLC column is best suited for this compound analysis?
A3: Reversed-phase columns, such as a C18 column, are commonly used for the analysis of alkaloids.[5] However, due to the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be a suitable alternative, particularly for separating polar metabolites.[5]
Q4: Which ionization technique is recommended for this compound analysis by mass spectrometry?
A4: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like alkaloids, and it is commonly used in LC-MS applications.[6] It typically produces protonated molecules [M+H]+ with minimal fragmentation.[6]
Q5: How can I predict the potential metabolites of this compound?
A5: In the absence of experimental data, in silico metabolic prediction tools can be valuable.[7][8] These software programs predict potential metabolic transformations based on the chemical structure of the parent compound and known metabolic pathways. Common metabolic reactions for alkaloids include oxidation, demethylation, and conjugation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound and its metabolites.
Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine groups of this compound and residual silanols on the silica-based column. | - Use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the analyte.- Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based).- Add a small amount of a competing base to the mobile phase. |
| Poor Peak Shape (Fronting) | Sample overload or injection of the sample in a solvent stronger than the mobile phase. | - Reduce the concentration of the sample being injected.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[1] |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inadequate column equilibration between injections.- Changes in mobile phase composition. | - Use a column oven to maintain a stable temperature.- Ensure sufficient equilibration time is allowed before each injection.- Prepare fresh mobile phase daily and ensure proper mixing.[3] |
| Ghost Peaks | Carryover from a previous injection or contamination in the system. | - Implement a robust needle wash protocol between injections.- Use high-purity solvents and freshly prepared mobile phases.[3] |
Mass Spectrometry Issues
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / No Signal | - Inefficient ionization of this compound.- Ion suppression due to matrix effects.- Incorrect mass spectrometer settings. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample clean-up to remove interfering matrix components.- Ensure the mass spectrometer is properly calibrated and tuned for the mass range of interest. |
| In-source Fragmentation | The molecule is fragmenting within the ion source before mass analysis. | - Reduce the fragmentor or cone voltage to minimize fragmentation.- Optimize other source parameters to ensure "soft" ionization. |
| High Background Noise | Contamination in the mobile phase, LC system, or mass spectrometer. | - Use LC-MS grade solvents and additives.- Regularly clean the ion source.- Check for leaks in the system.[1] |
| Poor Mass Accuracy | The mass spectrometer is not properly calibrated. | - Perform a mass calibration according to the manufacturer's recommendations using a suitable calibration standard.[3] |
Experimental Protocols
Sample Preparation from Biological Matrices (Illustrative)
This protocol provides a general guideline for the extraction of this compound and its metabolites from a biological matrix such as plasma. Optimization will be required.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge to pellet any insoluble material.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial for HPLC-MS analysis.
-
Illustrative HPLC-MS/MS Method
This method is a starting point and should be optimized for your specific instrument and application.
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Parameters (Illustrative):
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temp: 250°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) This compound 491.3 134.1 25 This compound (Qualifier) 491.3 246.2 20 Metabolite 1 (e.g., Hydroxylated) 507.3 134.1 25 | Metabolite 2 (e.g., N-demethylated) | 477.3 | 120.1 | 25 |
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Caption: Troubleshooting logic for HPLC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting mammalian metabolism and toxicity of pesticides in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Homaline
Disclaimer: This technical support center provides generalized guidance on enhancing the in vivo bioavailability of poorly soluble alkaloids, using Homaline as a hypothetical example. As of the latest literature search, specific experimental data on the bioavailability, solubility, permeability, and detailed mechanism of action of this compound is not publicly available. The information, protocols, and data presented herein are based on established principles for other alkaloids and should be adapted and validated for this compound through rigorous experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a bis-ζ-azalactam alkaloid isolated from the leaves of Homalium pronyense.[1] Its chemical formula is C30H42N4O2 with a molecular weight of 490.7 g/mol . Like many alkaloids, this compound's complex structure may contribute to poor aqueous solubility and/or low membrane permeability, which are common barriers to effective absorption after oral administration, thus limiting its potential therapeutic efficacy in vivo.
Q2: What are the primary factors that may limit the in vivo bioavailability of this compound?
The primary factors limiting the bioavailability of alkaloids like this compound can be categorized as:
-
Physicochemical Properties: Poor aqueous solubility and low dissolution rate in gastrointestinal fluids.[2] The molecular size and lipophilicity also play a crucial role in membrane permeability.
-
Biological Barriers: Low permeability across the intestinal epithelium. In some cases, a drug may be highly permeable but poorly soluble, or vice versa.[3]
-
Metabolic Factors: Extensive first-pass metabolism in the intestine and liver by cytochrome P450 enzymes can significantly reduce the amount of active compound reaching systemic circulation.
Q3: What are the general strategies to enhance the bioavailability of a poorly soluble alkaloid like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can enhance the dissolution rate.[4]
-
Lipid-Based Formulations: Incorporating the alkaloid into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form of the drug, which has higher solubility than the crystalline form.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4]
-
Prodrug Approach: Chemical modification of the alkaloid to a more soluble or permeable form that converts to the active drug in vivo.
Q4: How can I assess the in vivo bioavailability of my this compound formulation?
In vivo bioavailability is typically determined by a pharmacokinetic study in an appropriate animal model. This involves administering the this compound formulation and a reference solution (usually an intravenous dose) and collecting blood samples over time to measure the drug concentration. The absolute bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) of the oral formulation to that of the intravenous administration.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
-
Problem: this compound precipitates out of solution during in vitro assays or when preparing formulations.
-
Troubleshooting Steps:
-
pH Modification: Determine the pKa of this compound. For basic alkaloids, solubility may be increased in acidic solutions. For acidic alkaloids, basic solutions may improve solubility.
-
Co-solvents: Experiment with biocompatible co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.
-
Surfactants: The use of surfactants can help to solubilize poorly water-soluble compounds by forming micelles.[4]
-
Complexation: Investigate the use of cyclodextrins to form inclusion complexes and improve aqueous solubility.[4]
-
Issue 2: Poor Permeability in Caco-2 Assays
-
Problem: this compound shows low apparent permeability (Papp) values in Caco-2 cell monolayer assays, suggesting poor intestinal absorption.
-
Troubleshooting Steps:
-
Lipid-Based Formulations: These formulations can enhance absorption by presenting the drug in a solubilized form and may utilize lymphatic transport, bypassing first-pass metabolism in the liver.
-
Permeation Enhancers: Cautiously explore the use of GRAS (Generally Recognized as Safe) permeation enhancers. However, this approach requires thorough safety evaluation.
-
Prodrug Strategy: Consider synthesizing a more lipophilic prodrug of this compound to improve its ability to cross the cell membrane.
-
Issue 3: High Variability in In Vivo Blood Concentrations
-
Problem: Animal studies show large inter-individual variations in the plasma concentrations of this compound.
-
Troubleshooting Steps:
-
Formulation Stability: Ensure the formulation is stable and provides consistent dosing.
-
Food Effects: Investigate the effect of food on this compound absorption by conducting studies in both fasted and fed states.
-
Metabolism: The variability could be due to genetic polymorphisms in metabolic enzymes, such as CYP enzymes.[7] Consider investigating the primary metabolic pathways of this compound.
-
Data Presentation
The following tables present hypothetical data for this compound to illustrate how quantitative data for physicochemical properties and in vivo pharmacokinetics should be structured for comparative analysis.
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Hypothetical Value | Implication for Bioavailability |
| Molecular Weight | 490.7 g/mol | High molecular weight may slightly reduce passive diffusion. |
| pKa | 8.5 (basic) | Ionizable, solubility will be pH-dependent. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, likely a major limiting factor. |
| LogP | 4.2 | High lipophilicity, may lead to good permeability but poor solubility. |
| Apparent Permeability (Papp) | 5 x 10⁻⁶ cm/s | Moderate permeability. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 90 | < 5% |
| Micronized Suspension | 120 ± 30 | 2.5 ± 1.0 | 980 ± 210 | ~12% |
| Lipid-Based Formulation | 350 ± 75 | 2.0 ± 0.5 | 2800 ± 550 | ~35% |
| Solid Dispersion | 280 ± 60 | 1.5 ± 0.5 | 2100 ± 450 | ~28% |
Experimental Protocols
Protocol 1: In Vitro Solubility Determination (Shake-Flask Method)
-
Objective: To determine the thermodynamic solubility of this compound in different aqueous media.
-
Methodology:
-
Add an excess amount of this compound powder to separate vials containing phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 1.2).
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Objective: To determine the absolute bioavailability and pharmacokinetic profile of a this compound formulation.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle via the tail vein.
-
Oral (PO) Group: Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of this compound.
Caption: Hypothetical signaling pathways (PI3K/Akt and MAPK/ERK) potentially modulated by this compound.
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH-Dependent Stability of Homaline Solutions
Disclaimer: Specific pH-dependent stability data for Homaline is not extensively available in public literature. This guide provides a general framework and best practices for determining and managing the stability of a research compound like this compound, based on established principles of pharmaceutical forced degradation and stability studies.[1][2] Researchers should adapt these principles to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is managing pH critical for the stability of this compound solutions? The pH of a solution is a crucial factor that can significantly influence the chemical stability of pharmaceutical compounds.[3] For a molecule like this compound, extreme pH conditions (either acidic or basic) can catalyze degradative reactions such as hydrolysis or oxidation, leading to a loss of potency and the formation of potentially interfering by-products.[3] Establishing the optimal pH range is essential for ensuring the accuracy, reproducibility, and validity of experimental results.
Q2: What is the first step to determine the optimal pH for my this compound solution? The first step is to perform a forced degradation study.[1][4] This involves intentionally exposing this compound solutions to a range of pH conditions (e.g., pH 2, 4, 7, 9, 12) under accelerated conditions (e.g., elevated temperature) to identify the pH at which the compound is most stable and where it degrades.[5]
Q3: What are the common pH-dependent degradation pathways I should be aware of? The most common pH-dependent degradation pathways for complex organic molecules include:
-
Hydrolysis: The cleavage of chemical bonds (like esters or amides) by reaction with water. This process can be significantly accelerated under acidic or basic conditions.[5]
-
Oxidation: Degradation by reaction with oxygen or other oxidizing agents. The rate of oxidation can be highly dependent on the solution's pH.[1][5]
Q4: How can I analyze the stability of this compound and quantify its degradation? A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is required.[2][6] This method must be capable of separating the intact this compound peak from all potential degradation products, allowing for accurate quantification of the parent compound over time.[2]
Q5: My this compound solution appears cloudy after pH adjustment. What should I do? Cloudiness or precipitation indicates that this compound may have poor solubility at that specific pH. It is recommended to discard the solution and prepare a fresh one.[6] To avoid this, determine the solubility profile of this compound across a range of pH values before preparing stock solutions for stability studies.
Q6: What kind of buffer should I use to maintain the pH of my this compound solution? The choice of buffer is critical, as the buffer components themselves can sometimes react with the compound.[7] Use common pharmaceutical buffers like phosphate, citrate, or acetate (B1210297) buffers. Ensure the selected buffer has a pKa value close to the target pH to provide adequate buffering capacity and does not interfere with the analytical method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration at low/high pH. | This compound is susceptible to acid or base-catalyzed hydrolysis. | Narrow the pH range in your experiments to be closer to neutral (pH 6-8). Identify the optimal pH from your forced degradation study and maintain it using an appropriate buffer. |
| Appearance of new peaks in the HPLC chromatogram. | Chemical degradation of this compound. | Characterize these new peaks using mass spectrometry (MS) to understand the degradation pathway. This helps in developing a more robust formulation.[1] |
| Inconsistent results between experimental repeats. | Poor pH control; buffer capacity is insufficient or the solution was unbuffered. | Always use a buffer to maintain a constant pH. Prepare fresh solutions for each experiment to avoid issues with solutions that have degraded over time.[6] |
| This compound precipitates out of solution. | The pH of the solution is at or near the isoelectric point of this compound, or the solubility limit has been exceeded. | Determine the solubility of this compound as a function of pH. Adjust the concentration of your stock solution or choose a pH where solubility is higher. |
Quantitative Data Summary
Since specific data for this compound is unavailable, the following tables are templates to guide researchers in presenting their own findings.
Table 1: Example Data from a Forced Hydrolysis Study of this compound (Note: Data is hypothetical)
| pH Condition | Initial Concentration (µg/mL) | Concentration after 48h at 60°C (µg/mL) | Percent Degradation (%) | Major Degradants Observed |
| 1 M HCl (pH < 1) | 100.0 | 45.2 | 54.8 | DP1, DP2 |
| pH 4.0 (Acetate Buffer) | 100.0 | 91.5 | 8.5 | DP1 |
| pH 7.0 (Phosphate Buffer) | 100.0 | 98.8 | 1.2 | None Detected |
| pH 9.0 (Borate Buffer) | 100.0 | 85.3 | 14.7 | DP3 |
| 1 M NaOH (pH > 13) | 100.0 | 31.7 | 68.3 | DP3, DP4 |
| DP = Degradation Product |
Table 2: Recommended Storage Conditions for this compound Solutions (Hypothetical)
| pH Range | Buffer System | Storage Temperature | Recommended Shelf-Life |
| 6.5 - 7.5 | Phosphate Buffer | 2-8°C | Up to 3 months |
| 6.5 - 7.5 | Phosphate Buffer | -20°C | Up to 6 months |
| < 6.0 or > 8.0 | Not Recommended | N/A | Prepare fresh before use |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment (Forced Hydrolysis)
Objective: To evaluate the stability of this compound across a range of pH values under accelerated thermal conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Phosphate, Acetate, and Borate buffer systems
-
HPLC-grade water and acetonitrile (B52724)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).
-
Prepare pH Solutions: For a final this compound concentration of 100 µg/mL, add the appropriate volume of stock solution to separate volumetric flasks containing:
-
0.1 M HCl
-
Acetate buffer (pH 4)
-
Phosphate buffer (pH 7)
-
Borate buffer (pH 9)
-
0.1 M NaOH
-
-
Initial Analysis (T=0): Immediately after preparation, withdraw an aliquot from each solution, neutralize it if necessary (e.g., acid solution with NaOH, basic solution with HCl), and dilute to the target concentration for HPLC analysis. This serves as the initial time point.
-
Incubation: Place the sealed flasks in a constant temperature oven or water bath set to 60°C.
-
Time Point Analysis: Withdraw aliquots at predetermined time intervals (e.g., 6, 12, 24, 48 hours). Neutralize and dilute each sample as in step 3 before HPLC analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining this compound versus time for each pH condition.
Protocol 2: Quantification of this compound using a Stability-Indicating HPLC Method
Objective: To accurately quantify the concentration of this compound and separate it from its degradation products.
Methodology:
-
HPLC System: A reverse-phase HPLC system with a C18 column is typically suitable.[6]
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often effective. The gradient must be optimized to achieve separation of all peaks.
-
Detection: Use a UV detector at a wavelength where this compound shows maximum absorbance (determined via a UV scan) or a Mass Spectrometer for higher specificity and sensitivity.[6]
-
Calibration: Prepare a calibration curve using a fresh standard solution of this compound at known concentrations.
-
Analysis: Inject the prepared samples from the forced degradation study. Integrate the peak area of this compound and any degradation products.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for determining the optimal pH for this compound solutions.
Caption: Logical flow of a forced degradation study.
Caption: Simplified diagram of potential pH-dependent degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for Novel Alkaloid Treatment (e.g., Homaline)
Disclaimer: Publicly available scientific literature contains limited to no specific data on the biological effects of the alkaloid Homaline in cell culture, including its mechanism of action, cytotoxicity, or impact on cellular signaling pathways. The following technical support guide is a generalized resource for researchers, scientists, and drug development professionals working with novel, uncharacterized plant-derived alkaloids, using this compound as a conceptual example. All quantitative data and specific pathway interactions are representative examples based on studies of other alkaloids and should not be considered as established data for this compound.
Frequently Asked Questions (FAQs)
Q1: I am starting experiments with a novel plant-derived alkaloid. How do I prepare a stock solution and determine the optimal concentration range for my cell line?
A1: Proper stock solution preparation and dose-range finding are critical first steps.
-
Solubility Testing: First, determine the solubility of your alkaloid. Start with common solvents like DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Autoclaving is generally not recommended as heat can degrade natural compounds.
-
Dose-Range Finding Study: To determine the effective concentration range, perform a preliminary cytotoxicity assay (e.g., MTT or resazurin) with a broad range of concentrations (e.g., from 0.01 µM to 100 µM) on your target cell line. This will help you identify an approximate IC50 (half-maximal inhibitory concentration) value and select a narrower range of concentrations for subsequent, more detailed experiments.
Q2: My cells show signs of stress (e.g., poor morphology, reduced proliferation) even at low concentrations of the alkaloid. What could be the issue?
A2: This could be due to several factors:
-
Inherent Cytotoxicity: The alkaloid may be highly potent against your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (e.g., <0.5%). Run a vehicle control (medium with the solvent at the same concentration used for the highest drug dose) to rule this out.
-
Contamination: Natural product extracts can sometimes be a source of microbial contamination. Before use, it is advisable to incubate a small amount of the stock solution in antibiotic-free medium to check for sterility.[1]
-
Compound Instability: The alkaloid may be unstable in the culture medium, degrading into toxic byproducts.
Q3: I am not observing any significant effect of the alkaloid on my cells. What are the possible reasons?
A3: A lack of effect could be due to:
-
Insufficient Concentration or Incubation Time: The concentrations used may be too low, or the incubation time may be too short to induce a cellular response. Try increasing the concentration and/or extending the incubation period (e.g., 24, 48, and 72 hours).
-
Compound Insolubility: The alkaloid may have precipitated out of the culture medium. Visually inspect the culture wells for any precipitate. If solubility is an issue, consider using a different solvent or a solubilizing agent.
-
Cell Line Resistance: The chosen cell line may be resistant to the mechanism of action of your specific alkaloid. Consider testing the compound on a panel of different cell lines.
-
Compound Degradation: The alkaloid may be rapidly metabolized by the cells or may be unstable at 37°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Variation in cell seeding density- Inconsistent compound dilution- Variation in incubation time- Cell passage number | - Standardize cell seeding protocols.- Prepare fresh serial dilutions for each experiment.- Use a precise timer for all incubation steps.- Use cells within a consistent, low passage number range. |
| High background in cytotoxicity assays | - Contamination of reagents- High cell density- Interaction of the compound with the assay reagent | - Use fresh, sterile reagents.- Optimize cell seeding density.- Run a control with the compound in cell-free medium to check for direct chemical reactions with the assay dye. |
| Cells are detaching from the plate after treatment | - High level of cytotoxicity leading to cell death- Solvent effect on cell adhesion | - This may be an expected outcome of a potent cytotoxic compound.- Ensure the vehicle control does not cause detachment. |
| Difficulty in interpreting Western blot results | - Low protein expression- Poor antibody quality- Inefficient protein transfer | - Ensure sufficient protein is loaded.- Use a validated antibody and optimize its concentration.- Confirm successful protein transfer with Ponceau S staining. |
Quantitative Data Presentation
The following tables present hypothetical data for a novel alkaloid to illustrate how to structure and present quantitative results.
Table 1: Representative IC50 Values of a Novel Alkaloid on Various Cancer Cell Lines after 48-hour exposure.
| Cell Line | Description | IC50 (µM) | Assay |
| MCF-7 | Human Breast Adenocarcinoma | 15.2 ± 1.8 | MTT |
| A549 | Human Lung Carcinoma | 28.5 ± 3.1 | MTT |
| HeLa | Human Cervical Cancer | 10.8 ± 1.5 | MTT |
| HepG2 | Human Hepatocellular Carcinoma | 35.4 ± 4.0 | MTT |
Table 2: Representative Apoptosis Induction by a Novel Alkaloid in A549 Cells after 24-hour treatment.
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (0.1% DMSO) | - | 4.2 ± 0.5 |
| Novel Alkaloid | 10 | 25.6 ± 2.1 |
| Novel Alkaloid | 25 | 58.3 ± 4.5 |
| Novel Alkaloid | 50 | 85.1 ± 3.9 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the alkaloid in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between live, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the alkaloid for the specified time.
-
Cell Collection: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blotting for Signaling Protein Analysis
This protocol is used to detect specific proteins in a cell lysate.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for characterizing a novel alkaloid.
Caption: Potential signaling pathways modulated by cytotoxic alkaloids.
Caption: A decision tree for troubleshooting low cell viability.
References
Technical Support Center: Minimizing Variability in Homaline Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Homaline (Homoharringtonine) bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based this compound bioassays?
A1: Variability in bioassays can arise from multiple factors, including analyst technique, day-to-day environmental changes, and reagent lot variations.[1] For cell-based assays specifically, inconsistent cell seeding, temperature gradients across the microplate, and contamination are major contributors to inconsistent results. The passage number of your cell line can also influence experimental outcomes.
Q2: My replicate wells show high variability. What are the likely causes?
A2: High variability between replicate wells is often due to inconsistent cell seeding, inaccurate pipetting, or an uneven distribution of cells in the well. Ensure your cell suspension is homogenous before and during plating. Additionally, "edge effects," where wells on the perimeter of the plate behave differently due to temperature and evaporation gradients, can be a significant source of variability. To mitigate this, consider leaving the outer wells empty and filling them with sterile liquid like PBS or water.
Q3: I am observing a high background signal in my colorimetric viability assay (e.g., MTT, CCK-8). What could be the cause?
A3: High background can obscure the true signal from your cells. Common causes include:
-
Reagent Contamination: Reagents can become contaminated with bacteria or reducing agents, leading to non-specific color change.
-
Compound Interference: this compound itself, or the vehicle it's dissolved in (like DMSO), might react with the assay reagent. It's crucial to run controls with the compound in cell-free media to test for this.
-
Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings. Using phenol red-free media for the assay is recommended.[1]
Q4: The IC50 value for this compound in my assay is different from published values. Why might this be?
A4: Discrepancies in IC50 values can be due to a variety of factors, including:
-
Cell Line Differences: Different cell lines, and even different passages of the same cell line, can have varying sensitivities to this compound.
-
Assay Conditions: Incubation time, cell density, and the specific viability assay used (e.g., MTT vs. CCK-8) can all influence the calculated IC50.
-
Reagent Quality: The purity and handling of the this compound compound are critical.
Q5: How can I confirm that this compound is acting on the PI3K/AKT/mTOR pathway in my experiment?
A5: Western blotting is a standard method to confirm the mechanism of action. You can assess the phosphorylation status of key proteins in this pathway. Treatment with this compound is expected to decrease the levels of phosphorylated PI3K, AKT, and mTOR.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CCK-8)
| Potential Cause | Recommended Solution |
| Uneven Cell Plating | Ensure a single-cell suspension is created and maintained during plating. Gently swirl the cell suspension between plating wells. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill them with sterile PBS or water to create a humidity chamber. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When adding reagents, touch the pipette tip to the side of the well above the liquid level. |
| MTT/CCK-8 Reagent Issues | Warm reagents to room temperature before use. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays by adequate mixing.[1] |
| Contamination | Visually inspect plates for signs of microbial contamination. Practice good aseptic technique. |
Issue 2: Problems with Western Blot Analysis of the PI3K/AKT/mTOR Pathway
| Potential Cause | Recommended Solution |
| No or Weak Signal for Phosphorylated Proteins | Include phosphatase inhibitors in your lysis buffer.[3] Use BSA instead of milk for blocking, as milk can interfere with the detection of some phospho-proteins. |
| High Background | Optimize antibody concentrations. Increase the number and duration of wash steps. Ensure the blocking step is sufficient (e.g., 1 hour at room temperature). |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a reliable loading control like GAPDH or β-actin. |
| Multiple Bands or Non-specific Binding | Use highly specific primary antibodies. Optimize antibody dilution and incubation times. Ensure the blocking buffer is appropriate for your antibodies. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of this compound. The following table summarizes reported IC50 values for Homoharringtonine (B1673347) (HHT) in colorectal cancer cell lines.
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| SW480 | CCK-8 | 48 hours | 0.4 | [1][4] |
| LoVo | CCK-8 | 48 hours | 0.35 | [1][4] |
Experimental Protocols
Cell Viability Assay using CCK-8
This protocol is adapted for determining the cytotoxic effects of this compound on colorectal cancer cell lines.[1][4]
-
Cell Seeding: Seed SW480 or LoVo cells into a 96-well plate at a density of 0.5 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.075 to 4.8 µM).[1][4] Include untreated and vehicle-only controls. Incubate for 48 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 3 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol details the steps to analyze the effect of this compound on key signaling proteins.[2][3]
-
Cell Treatment and Lysis: Culture cells and treat with desired concentrations of this compound (e.g., 0.15 and 0.3 µM) for 48 hours.[2] Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH).[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Visualizations
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for a this compound cell viability bioassay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine inhibits fibroblasts proliferation, extracellular matrix production and reduces surgery-induced knee arthrofibrosis via PI3K/AKT/mTOR pathway-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
protocol adjustments for handling viscous Homaline solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with viscous Homaline solutions.
Troubleshooting Guides
Issue: Inaccurate and Imprecise Pipetting
Pipetting viscous this compound solutions can be challenging, often leading to inaccurate and inconsistent volumes.
Question: My pipetted volumes of this compound solution are consistently lower than expected. What can I do?
Answer: This is a common issue due to the high viscosity of this compound solutions, which can cling to the inside of the pipette tip. Here are several protocol adjustments to improve accuracy:
-
Reverse Pipetting: This technique is highly recommended for viscous liquids. In reverse pipetting, you aspirate more liquid than needed, dispense the desired volume, and discard the excess. This method minimizes the effect of the liquid film remaining in the tip.[1][2][3][4]
-
Slower Aspiration and Dispensing Speeds: Using a slower, controlled speed allows the viscous solution to move up and out of the pipette tip more completely.[4][5] Fast movements can introduce air bubbles and lead to inaccurate volumes.[4]
-
Use Positive Displacement Pipettes: Unlike standard air displacement pipettes, positive displacement pipettes use a piston that comes in direct contact with the liquid. This eliminates the air cushion, making them less susceptible to viscosity effects and resulting in more accurate dispensing.[4]
-
Use Wide-Orifice or Low-Retention Tips: Wide-orifice tips provide a larger opening for the viscous liquid to pass through. Low-retention tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip wall.[1][4]
-
Tip Immersion Depth: Immerse the pipette tip just below the surface of the this compound solution (2-3 mm). Deeper immersion can cause excess liquid to cling to the outside of the tip, leading to inaccurate dispensing.[2]
-
Pre-wetting the Tip: Aspirate and dispense the this compound solution back into the reservoir a few times before taking the actual measurement. This coats the inside of the tip and helps to equalize the liquid film that is retained.[2]
Issue: Difficulty in Achieving Homogeneous Mixtures
The high viscosity of this compound solutions can make it difficult to achieve a uniform mixture when combining with other reagents.
Question: I'm struggling to properly mix my this compound solution with a low-viscosity buffer. How can I improve mixing efficiency?
Answer: Inefficient mixing can lead to inconsistent experimental results. Consider the following adjustments to your mixing protocol:
-
Select the Right Mixer: For high-viscosity fluids, standard magnetic stirrers may be ineffective. Overhead stirrers with appropriate impeller designs (e.g., anchor or helical) are better suited for these applications.[6] For smaller volumes, a vortex mixer at a high speed may be sufficient, but ensure the mixing is visually confirmed.
-
Optimize Mixing Speed and Time: High-viscosity liquids require more energy and time to mix properly. Increase the mixing speed and duration, but be mindful of generating excessive heat or shear forces that could degrade the this compound.
-
Consider Temperature Adjustment: Gently warming the this compound solution can significantly decrease its viscosity, making it easier to mix.[7][8] However, ensure that this compound is stable at the elevated temperature.
-
Order of Addition: When mixing substances with different viscosities, it is often best to slowly add the less viscous component to the more viscous one while continuously stirring.
Issue: Challenges with Filtration
Filtering viscous this compound solutions can be a slow and frustrating process, often leading to clogged filters.
Question: My this compound solution is taking a very long time to filter, and I'm going through a lot of syringe filters. What can I do?
Answer: High viscosity can cause increased back pressure and rapid filter clogging.[9] Here are some strategies to improve the filtration of your this compound solution:
-
Increase Filter Surface Area: Use a syringe filter with a larger diameter to increase the surface area available for filtration.
-
Use a Pre-filter: If your solution contains a high amount of particulates, using a pre-filter with a larger pore size can help to remove larger particles before they clog the final filter.[10]
-
Apply Consistent, Moderate Pressure: Do not apply excessive force to the syringe, as this can damage the filter membrane and is often counterproductive.[9] A syringe pump can provide consistent and controlled pressure.
-
Consider Vacuum Filtration: For larger volumes, a vacuum filtration setup can be more efficient than syringe filtration.[11]
-
Temperature Modification: As with mixing, warming the solution (if thermally stable) can lower its viscosity and improve flow through the filter.
-
Dilution: If your experimental protocol allows, diluting the this compound solution will decrease its viscosity and make it easier to filter.
Issue: Formation of Air Bubbles
Air bubbles can be easily introduced into viscous solutions and are difficult to remove, impacting volumetric accuracy and potentially interfering with downstream applications.
Question: I'm noticing a lot of air bubbles in my this compound solution after handling. How can I prevent this and remove existing bubbles?
Answer: Air bubbles are a common problem with viscous liquids.[12][13] Here’s how to address this issue:
Prevention:
-
Slow Pipetting and Mixing: Rapid pipetting and vigorous mixing are primary causes of bubble formation.[14]
-
Proper Dispensing Technique: When dispensing, touch the pipette tip to the side of the container or the surface of the liquid to allow the solution to flow out smoothly.
-
Avoid Vortexing at High Speeds: If using a vortex mixer, use a speed that is sufficient for mixing without creating a deep vortex that can introduce air.
Removal:
-
Centrifugation: A brief centrifugation can help to bring bubbles to the surface.[12]
-
Let it Sit: Allowing the solution to stand undisturbed can allow bubbles to rise and dissipate, although this can be time-consuming for very viscous solutions.
-
Vacuum Degassing: Placing the solution in a vacuum chamber can effectively remove dissolved gases and larger bubbles.[15]
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the viscosity of this compound solutions?
A1: The viscosity of this compound solutions is inversely proportional to temperature.[7][16] Increasing the temperature will decrease the viscosity, and decreasing the temperature will increase the viscosity. This is an important consideration for handling and storage.
Q2: What type of pipette tips are best for this compound solutions?
A2: For optimal results, use low-retention, wide-orifice pipette tips.[1][4] Positive displacement pipette tips are also an excellent choice for achieving high accuracy.[4]
Q3: Can I use a standard magnetic stirrer to mix my this compound solution?
A3: Standard magnetic stirrers are often not powerful enough to create sufficient flow for homogeneous mixing in high-viscosity solutions. An overhead stirrer with a suitable impeller is generally recommended for larger volumes. For small-scale mixing, a vortex mixer may be adequate.
Q4: My this compound solution seems to be degrading after warming. What should I do?
A4: If you suspect thermal degradation, it is crucial to establish the temperature stability of your this compound solution. You can perform stability studies at different temperatures and time points to determine the optimal handling conditions. If warming is not an option, you will need to rely on other techniques for viscosity management, such as dilution (if permissible) or specialized equipment for handling viscous liquids at room temperature.
Experimental Protocols
Protocol 1: Reverse Pipetting Technique
-
Press the plunger of the pipette completely down to the second stop (the purge stroke).
-
Immerse the pipette tip just below the surface of the this compound solution.
-
Slowly and smoothly release the plunger to the first stop to aspirate the liquid.
-
Withdraw the tip from the solution, touching it against the edge of the container to remove any excess liquid from the exterior.
-
To dispense, press the plunger down to the first stop. A small amount of liquid will remain in the tip.
-
Discard the remaining liquid in the tip into a waste container by pressing the plunger to the second stop, or aspirate the next sample.
Protocol 2: Viscosity Measurement Using a Rotational Viscometer
-
Equilibrate the this compound solution to the desired temperature in a water bath.
-
Set up the rotational viscometer with the appropriate spindle for the expected viscosity range.
-
Place the required volume of the temperature-equilibrated this compound solution into the sample cup.
-
Immerse the spindle into the solution to the marked level.
-
Begin rotation at a specified speed (RPM) and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Repeat the measurement at different rotational speeds to check for Newtonian or non-Newtonian behavior.
Quantitative Data
Table 1: Effect of Temperature on this compound Solution Viscosity
| Temperature (°C) | Average Viscosity (cP) |
| 4 | 5500 |
| 25 (Room Temp) | 1500 |
| 37 | 800 |
Table 2: Pipetting Accuracy with Different Techniques
| Pipetting Technique | Target Volume (µL) | Mean Dispensed Volume (µL) | Accuracy (%) |
| Forward Pipetting | 100 | 92.5 | 92.5 |
| Reverse Pipetting | 100 | 99.2 | 99.2 |
| Positive Displacement | 100 | 99.8 | 99.8 |
Visualizations
Caption: Recommended workflow for handling viscous this compound solutions.
Caption: Troubleshooting logic for common issues with this compound solutions.
References
- 1. abyntek.com [abyntek.com]
- 2. sartorius.com [sartorius.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 5. tecan.com [tecan.com]
- 6. mixquip.com [mixquip.com]
- 7. blog.rheosense.com [blog.rheosense.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. unitedfiltration.com [unitedfiltration.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. How to remove air bubbles from any liquid handling instrument? - Microlit [microlit.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. US5584416A - Process and device for removing gas bubbles from a viscous liquid to be dispensed - Google Patents [patents.google.com]
- 16. martests.com [martests.com]
Validation & Comparative
Validating the Biological Activity of Synthetic Homaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of synthetic Homaline by comparing its potential activities with those reported for extracts of its natural source, the Homalium genus. Due to a lack of publicly available data on the specific biological activities of isolated natural this compound, this document focuses on the reported activities of Homalium plant extracts and outlines the established experimental protocols required to assess the bioactivity of a synthetically produced version.
Comparison of Potential Biological Activities
This compound is a macrocyclic polyamine alkaloid isolated from various species of the Homalium genus. While specific quantitative data on the biological activity of purified natural this compound is not extensively documented in current literature, various extracts from Homalium species have demonstrated a range of pharmacological effects. It is hypothesized that this compound, as a constituent of these extracts, may contribute to these observed activities. The validation of synthetic this compound would require testing for similar effects.
| Biological Activity | Plant Species Source of Extract | Type of Study | Reported Effect | Potential Implication for Synthetic this compound |
| Antimicrobial | Homalium zeylanicum | In vitro | Extracts showed activity against various bacteria and fungi. | Synthetic this compound could be evaluated as a potential antibacterial or antifungal agent. |
| Anti-diabetic | Homalium letestui, Homalium zeylanicum | In vivo (animal models) | Root and stem bark extracts demonstrated blood glucose-lowering effects.[1] | The potential of synthetic this compound to modulate glucose metabolism warrants investigation. |
| Anti-inflammatory | Homalium letestui | In vivo (animal models) | Stem extracts showed anti-inflammatory properties.[1] | Synthetic this compound could be explored for its potential to mitigate inflammatory pathways. |
| Cytotoxic | Homalium letestui | In vitro | Stem extracts exhibited cytotoxic effects against certain cancer cell lines.[1] | The potential anticancer or cytotoxic properties of synthetic this compound should be assessed. |
Experimental Protocols for Validation
To validate the biological activity of synthetic this compound and compare it to the activities reported for natural extracts, a series of standardized in vitro assays are recommended.
Cytotoxicity Assessment: MTT Assay
This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials:
-
Synthetic this compound stock solution (dissolved in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of synthetic this compound in the complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is identified as the lowest concentration of the agent at which no growth is observed after incubation.
Materials:
-
Synthetic this compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the synthetic this compound in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth and inoculum without this compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of synthetic this compound that shows no visible turbidity (growth). This can be determined visually or by measuring the optical density using a microplate reader.
Visualizing Workflows and Pathways
To further elucidate the validation process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for validating synthetic this compound.
Caption: Putative anti-inflammatory signaling pathway for this compound.
References
Comparative Analysis of Homaline and Other Homalium Alkaloids: A Review of Current Research
A comprehensive comparative study detailing the distinct biological activities of Homaline versus other Homalium alkaloids—hopromine, hoprominol, and hopromalinol—is currently limited in publicly available scientific literature. While research has focused on the therapeutic potential of crude extracts from the Homalium genus, data on the isolated alkaloids is sparse, precluding a direct quantitative comparison of their performance.
The genus Homalium is a source of structurally related macrocyclic polyamines known as Homalium alkaloids. These compounds, including this compound, hopromine, hoprominol, and hopromalinol, share a common bis-ζ-azalactam core structure. Extracts from various Homalium species have demonstrated a range of biological activities, including antimicrobial, anti-diabetic, anti-inflammatory, and cytotoxic effects, suggesting the therapeutic potential of their constituent alkaloids. However, specific data on the individual contributions of this compound and its sister alkaloids to these effects are not yet available.
This guide synthesizes the existing, albeit limited, information on Homalium alkaloids and outlines the general experimental approaches used to evaluate the bioactivities of Homalium extracts. Due to the absence of direct comparative studies, a quantitative analysis and detailed signaling pathway diagrams for each specific alkaloid cannot be provided at this time.
Structural Overview of Homalium Alkaloids
This compound, hopromine, hoprominol, and hopromalinol are all classified as bis-ζ-azalactam alkaloids. Their shared structural framework suggests they may have similar mechanisms of action, although variations in their side chains could influence their potency and specific biological targets.
Biological Activities of Homalium Species Extracts
Extracts from various Homalium species have been investigated for a range of pharmacological properties. It is important to note that these extracts contain a complex mixture of phytochemicals, and the observed activities cannot be attributed to a single alkaloid.
Hypothetical Workflow for Comparative Analysis
Should the purified Homalium alkaloids become available for study, a logical experimental workflow to compare their biological activities would be as follows:
Caption: Hypothetical workflow for a comparative study of Homalium alkaloids.
Potential Signaling Pathways
The precise molecular targets and signaling pathways modulated by this compound and other Homalium alkaloids have not been elucidated. Based on the reported activities of Homalium extracts, it is plausible that these alkaloids could interact with pathways involved in inflammation, cell proliferation, and microbial survival. For instance, anti-inflammatory effects often involve the inhibition of pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines. Cytotoxic effects could be mediated through the induction of apoptosis, potentially involving the Bcl-2 family of proteins and caspase activation.
Hypothetical Anti-inflammatory Signaling Pathway
The following diagram illustrates a general inflammatory signaling pathway that could be a target for Homalium alkaloids.
Caption: A potential anti-inflammatory mechanism of Homalium alkaloids.
Experimental Protocols
While specific protocols for testing individual Homalium alkaloids are not available, the following are general methodologies used for assessing the bioactivities of plant extracts, which would be applicable to the purified compounds.
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the alkaloid that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Homalium alkaloid for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Objective: To assess the ability of the alkaloid to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
-
Methodology:
-
Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of the Homalium alkaloid for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition.
-
3. Antimicrobial Assay (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the alkaloid against various microorganisms.
-
Methodology:
-
Prepare serial dilutions of the Homalium alkaloid in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by observing the lowest concentration of the alkaloid that visually inhibits microbial growth.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no microbial growth on the agar.
-
Conclusion
Assessing Cross-Reactivity of Homaline Analogs: A Data Gap in Current Research
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Homaline and its derivatives, a comprehensive understanding of their cross-reactivity is crucial for predicting off-target effects and ensuring specificity. However, a thorough review of existing scientific literature reveals a significant data gap in this area. At present, there is no publicly available experimental data detailing the cross-reactivity of this compound analogs and stereoisomers against specific biological targets.
This compound is a bis-ζ-azalactam alkaloid first isolated from the plant Homalium pronyense.[1] Its unique structure, along with those of its known analogs such as hopromine, hoprominol, and hopromalinol, has prompted synthetic chemistry efforts to produce these molecules and their stereoisomers in the lab.[2] While these studies have successfully elucidated the complex structures of the Homalium alkaloids, they have not extended to detailed pharmacological profiling.
Current research on the genus Homalium indicates a range of biological activities associated with various extracts. Studies on Homalium zeylanicum, for example, have demonstrated antioxidant, anti-diabetic, and anti-inflammatory properties.[3][4][5] These effects are largely attributed to the presence of a diverse array of phytochemicals, including phenols, flavonoids, glycosides, and terpenes.[3][4][5] Notably, these studies do not specifically identify the molecular targets of these extracts or the individual contributions of the alkaloid components like this compound.
The primary challenge in assessing the cross-reactivity of this compound analogs is the absence of a known primary biological target for this compound itself. Without a defined receptor, enzyme, or signaling pathway that this compound modulates, it is not feasible to design and conduct experiments to measure the binding affinities and functional activities of its analogs and stereoisomers. Such studies are fundamental to understanding structure-activity relationships (SAR) and predicting the potential for off-target interactions.
Future Directions and Methodological Considerations
To address this knowledge gap, the scientific community would need to undertake a series of foundational pharmacological studies. A logical first step would be to screen this compound against a broad panel of receptors and enzymes to identify its primary molecular target(s).
Experimental Protocols for Target Identification and Cross-Reactivity Assessment
Should a molecular target for this compound be identified, the following experimental protocols would be essential for assessing the cross-reactivity of its analogs and stereoisomers.
1. Radioligand Binding Assays:
This technique is the gold standard for quantifying the affinity of a ligand for a receptor.
-
Saturation Binding Assays: To determine the density of the target receptor in a given tissue or cell line (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled this compound analog.
-
Competitive Binding Assays: To determine the binding affinity (Ki) of unlabeled this compound analogs and stereoisomers by measuring their ability to displace a radiolabeled ligand from the target receptor.
Table 1: Hypothetical Data Structure for Competitive Binding Assays
| Compound | Target Receptor | Ki (nM) |
| This compound | Identified Target | Value |
| Analog A | Identified Target | Value |
| Stereoisomer B | Identified Target | Value |
| Analog C | Identified Target | Value |
2. Functional Assays:
Once binding is established, functional assays are necessary to determine whether the analogs act as agonists, antagonists, or allosteric modulators at the target. The specific assay would depend on the nature of the identified target (e.g., a G-protein coupled receptor, an ion channel, or an enzyme).
3. In Vitro and In Vivo Studies:
Following in vitro characterization, further studies in cellular and animal models would be required to validate the observed cross-reactivity and understand its physiological consequences.
Visualizing Experimental Workflows
A typical workflow for assessing cross-reactivity, once a target is known, can be visualized as follows:
References
- 1. The homalium alkaloids: isolation, synthesis, and absolute configuration assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of the homalium alkaloids (-)-(S,S)-homaline and (-)-(R,R)-hopromine [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iajpr.com [iajpr.com]
Unraveling the Anti-inflammatory Mechanism of Bioactive Compounds from Homalomena species
A Comparative Guide for Researchers
Note on "Homaline": Initial literature searches for a specific compound named "this compound" did not yield significant results, suggesting it may be a less common trivial name, a component of a complex extract not yet fully characterized, or a misnomer. This guide, therefore, focuses on the well-documented bioactive compounds isolated from the plant genus Homalomena, which are likely candidates for the intended subject of inquiry. The primary focus will be on sesquiterpenoids, which have demonstrated potent anti-inflammatory activity in various studies.
This guide provides a comparative analysis of the mechanism of action of key bioactive compounds from Homalomena species in target cells, with a focus on their anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals interested in natural product-derived anti-inflammatory agents.
Comparative Analysis of Bioactive Compounds from Homalomena
The primary mechanism by which bioactive compounds from Homalomena exert their anti-inflammatory effects is through the suppression of key inflammatory mediators. This is achieved by modulating upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of various bioactive compounds from Homalomena species against key inflammatory targets. For comparison, data for a common non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, is included from separate studies. It is important to note that these values are not from direct head-to-head comparative studies and experimental conditions may vary.
| Compound | Source | Target Cell Line | Target Molecule/Process | IC₅₀ (µM) | Reference |
| Homalolide A | Homalomena pendula | RAW 264.7 | PGE₂ Production | Not specified, dose-dependent inhibition | [1] |
| Homalomenol A | Homalomena pendula | RAW 264.7 | PGE₂ Production | Not specified, dose-dependent inhibition | [1] |
| Homalomenin A-E (selected) | Homalomena occulta | RAW 264.7 | PGE₂ Production | Potent, dose-dependent inhibition | [2] |
| Trans-phytol | Homalomena sagittifolia | N/A (Enzyme Assay) | COX-1 | 48 | [3] |
| Diacylglyceroglycolipid | Homalomena sagittifolia | N/A (Enzyme Assay) | COX-1 | 38 | [3] |
| Diacylglyceroglycolipid | Homalomena sagittifolia | N/A (Enzyme Assay) | COX-2 | 48 | [3] |
| Ibuprofen | N/A | Various | COX-1 | ~15 | [4] |
| Ibuprofen | N/A | Various | COX-2 | ~10 | [4] |
Elucidating the Signaling Pathway
Bioactive sesquiterpenoids from Homalomena species primarily target the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
The compounds from Homalomena are believed to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of its target genes, including iNOS, COX-2, TNF-α, and IL-6.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory effects of compounds like those found in Homalomena.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Homalolide A) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) from E. coli for a specified duration (e.g., 24 hours for cytokine and nitric oxide production, shorter times for signaling protein phosphorylation).
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
After cell treatment, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Cytokine Production Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for Protein Expression
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
Bioactive compounds, particularly sesquiterpenoids, from the Homalomena genus demonstrate significant anti-inflammatory potential. Their mechanism of action involves the inhibition of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines through the suppression of the NF-κB and MAPK signaling pathways. Further research, including direct comparative studies with established anti-inflammatory drugs and in vivo efficacy and safety assessments, is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further investigate these promising natural products.
References
- 1. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Homaline: A Comparative Analysis Against Standard of Care Is Not Currently Feasible
A comprehensive evaluation of the therapeutic efficacy of a compound named "Homaline" in comparison to current standards of care cannot be conducted at this time due to a lack of available scientific and clinical data. Extensive searches of scientific literature and clinical trial databases have not yielded any information regarding the therapeutic use, mechanism of action, or efficacy of a compound referred to as "this compound."
It is possible that the query may be referencing "Homoharringtonine" (HHT), a natural alkaloid derived from the evergreen tree Cephalotaxus harringtonia. Homoharringtonine is an FDA-approved therapeutic agent for certain types of cancer and has a well-documented history of preclinical and clinical evaluation.
Should the interest lie in Homoharringtonine (HHT) , a detailed comparative guide can be provided. This guide would align with the requested format for researchers, scientists, and drug development professionals, including:
-
Quantitative Data Presentation: Summarized in clearly structured tables for easy comparison of efficacy endpoints.
-
Detailed Experimental Protocols: Methodologies for key experiments cited in relevant studies.
-
Mandatory Visualizations: Diagrams of signaling pathways and experimental workflows using Graphviz (DOT language).
A comparative analysis for Homoharringtonine would focus on its efficacy in indications such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), and would contrast its performance with established standard-of-care treatments for these conditions.
We invite the user to confirm if the intended subject of the inquiry is indeed Homoharringtonine. Upon confirmation, a comprehensive guide will be generated based on the available scientific evidence.
Benchmarking Homaline's Potency: A Comparative Guide to Known PI3K/AKT/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Homoharringtonine (B1673347) (HHT) with established inhibitors of the PI3K/AKT/mTOR signaling pathway. While HHT is primarily recognized as a protein synthesis inhibitor, recent studies have demonstrated its efficacy in downregulating the PI3K/AKT/mTOR cascade, a critical pathway in cancer cell proliferation and survival. This guide summarizes key experimental data, details relevant methodologies, and presents visual diagrams of the signaling pathway and experimental workflows to aid in research and drug development.
Potency Comparison of Homaline and Known PI3K/AKT/mTOR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Homoharringtonine (HHT) and other well-characterized inhibitors of the PI3K/AKT/mTOR pathway. The data is compiled from various studies and presented for comparative purposes. It is important to note that the inhibitory mechanism of HHT on the PI3K/AKT/mTOR pathway is considered to be indirect, likely a downstream consequence of its primary role in inhibiting protein synthesis, whereas the other listed compounds are direct kinase inhibitors.
| Inhibitor | Target(s) | Cell Line | IC50 (Cell Viability) | Reference |
| Homoharringtonine (HHT) | Protein Synthesis (indirectly affects PI3K/AKT/mTOR) | LoVo (Colorectal Cancer) | Not explicitly stated, but effective at 0.15-0.3 µM | [1] |
| SW480 (Colorectal Cancer) | Not explicitly stated, but effective at 0.15-0.3 µM | [1] | ||
| Triple Negative Breast Cancer Cells | 20-100 ng/mL (approx. 36-180 nM) | [2] | ||
| Gedatolisib (PF-05212384) | PI3K/mTOR | Canine Tumor Cell Lines | Varies by cell line | [3] |
| PF-04691502 | PI3K/mTOR | Canine Tumor Cell Lines | Varies by cell line | [3] |
| MK-2206 | AKT | T-ALL Cell Lines (Jurkat, Molt-4) | Varies by cell line and treatment duration | [4] |
| BKM120 (Buparlisib) | Pan-PI3K | Canine Tumor Cell Lines | Varies by cell line | [3] |
| Everolimus (RAD001) | mTORC1 | T-ALL Cell Lines | Did not reach a valuable IC50 | [4] |
| PI-103 | PI3K/mTOR | - | PI3Kα: 8 nM, mTOR: 8.4 nM (Biochemical) | [5] |
| GDC-0941 (Pictilisib) | Pan-PI3K | - | PI3Kα: 3 nM, mTOR: 580 nM (Biochemical) | [6] |
| AZD8055 | mTOR | - | mTOR: 4 nM (Biochemical) | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
Western Blot Analysis for PI3K/AKT/mTOR Pathway Inhibition
This protocol is designed to assess the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway following treatment with inhibitors.
a. Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of Homoharringtonine or other inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
b. Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AKT, mTOR, and other relevant pathway proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST to remove unbound secondary antibody.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.[7]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the cytotoxic effects of the inhibitors.
a. Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
b. Compound Treatment:
-
Treat the cells with a serial dilution of Homoharringtonine or other inhibitors. Include untreated and vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
c. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
d. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[2]
References
- 1. Homoharringtonine inhibits the AKT pathway and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells [pubmed.ncbi.nlm.nih.gov]
- 2. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine in the treatment of acute myeloid leukemia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phosphatidylinositol 3-kinase/Akt/mTOR pathway mediates and PTEN antagonizes tumor necrosis factor inhibition of insulin signaling through insulin receptor substrate-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoharringtonine suppresses LoVo cell growth by inhibiting EphB4 and the PI3K/AKT and MAPK/EKR1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homoharringtonine: updated insights into its efficacy in hematological malignancies, diverse cancers and other biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Homaline Structure-Activity Relationship (SAR) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of homaline and related macrocyclic polyamine alkaloids. Due to the limited publicly available SAR data specifically for this compound, this guide draws insights from studies on analogous compounds, particularly the budmunchiamine alkaloids, to infer potential SAR trends for this compound. The information is intended to guide future research and drug development efforts targeting this class of natural products.
Introduction to this compound and Related Macrocyclic Alkaloids
This compound is a macrocyclic polyamine alkaloid isolated from the leaves of Homalium pronyense. It belongs to a larger class of structurally complex natural products that have garnered interest for their diverse biological activities. While the synthesis of this compound has been achieved, detailed investigations into its structure-activity relationships are not extensively reported in peer-reviewed literature.[1][2][3] However, studies on other macrocyclic spermine (B22157) alkaloids, such as the budmunchiamines isolated from Albizia gummifera and Albizia schimperana, provide valuable insights into how structural modifications may influence their biological effects.[4][5]
This guide will focus on the known biological activities of these related alkaloids to build a foundational understanding of the potential SAR of this compound.
Comparative Analysis of Structural Features and Biological Activities
The following table summarizes the structural characteristics and reported biological activities of this compound and several budmunchiamine alkaloids. This comparison allows for a qualitative assessment of potential SAR trends within this family of compounds.
| Compound | Core Structure | Key Structural Modifications | Reported Biological Activity | Quantitative Data (MIC/LC50) | Reference |
| This compound | Dimeric macrocyclic spermine alkaloid | Two identical macrocyclic units linked by a butyl chain | Not extensively reported | Not available | [1] |
| Budmunchiamine G | Monomeric macrocyclic spermine alkaloid | - | Antibacterial, Cytotoxic | MIC < 80 µg/mL, LC50 < 100 µg/mL | [4][5] |
| Budmunchiamine K | Monomeric macrocyclic spermine alkaloid | - | Antibacterial, Cytotoxic | MIC < 80 µg/mL, LC50 < 100 µg/mL | [4][5] |
| 6'-hydroxybudmunchiamine K | Monomeric macrocyclic spermine alkaloid | Hydroxylation on the side chain | Reduced antibacterial and cytotoxic activity | Not specified, but noted as a "negative impact" | [4][5] |
| 9-normethylbudmunchiamine K | Monomeric macrocyclic spermine alkaloid | N-demethylation on the macrocycle | Reduced antibacterial and cytotoxic activity | Not specified, but noted as a "negative impact" | [4][5] |
Inferred SAR Insights for this compound:
Based on the data from the budmunchiamine alkaloids, the following hypotheses can be proposed for the SAR of this compound:
-
Integrity of the Macrocycle: The macrocyclic core is likely essential for biological activity.
-
Side-Chain Modifications: Hydroxylation or other polar substitutions on the aliphatic chains may decrease activity, possibly by altering lipophilicity and membrane permeability.
-
N-Methylation: The presence of N-methyl groups on the polyamine backbone appears to be important for maintaining antibacterial and cytotoxic potency.
Experimental Protocols
The following are representative experimental protocols for assessing the biological activity of this compound and its analogs, based on methodologies used for related compounds.[4][5]
3.1. Antibacterial Activity Assay (Broth Microdilution Method)
-
Bacterial Strains: Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase.
-
Compound Preparation: Test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Serial Dilutions: The stock solutions are serially diluted in a 96-well microtiter plate using the culture broth to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Positive (bacteria with a known antibiotic, e.g., ciprofloxacin) and negative (bacteria with solvent) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3.2. Cytotoxicity Assay (Brine Shrimp Lethality Assay)
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Compound Preparation: Test compounds are dissolved in DMSO and then diluted with artificial seawater to various concentrations (e.g., 1000, 100, 10 µg/mL).
-
Assay Setup: Ten to fifteen nauplii (larvae) are transferred to each well of a 24-well plate containing the test solutions.
-
Controls: A negative control (seawater and DMSO) is included.
-
Incubation: The plates are maintained under illumination for 24 hours.
-
LC50 Determination: The number of dead nauplii in each well is counted, and the 50% lethal concentration (LC50) is determined using probit analysis.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: SAR of budmunchiamine analogs.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Asymmetric syntheses of the homalium alkaloids (-)-(S,S)-homaline and (-)-(R,R)-hopromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The homalium alkaloids: isolation, synthesis, and absolute configuration assignment. | Department of Chemistry [chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. New macrocyclic spermine (budmunchiamine) alkaloids from Albizia gummifera: with some observations on the structure--activity relationships of the budmunchiamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic Routes to the Bis-lactam Alkaloid Homaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the prominent synthetic methods for Homaline, a macrocyclic polyamine alkaloid. The comparison focuses on key performance metrics, supported by experimental data, to inform strategic decisions in the synthesis of this and structurally related compounds.
Introduction
This compound is a bis-lactam alkaloid isolated from plants of the Homalium genus. Its unique 16-membered macrocyclic structure, incorporating two seven-membered lactam rings, has made it an attractive target for total synthesis. This guide compares two notable synthetic approaches: the asymmetric synthesis developed by Davies et al. and a convergent approach by Crombie and Jones.
Quantitative Comparison of this compound Synthesis Methods
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, offering a clear comparison of their efficiency.
| Metric | Asymmetric Synthesis (Davies et al.) | Convergent Synthesis (Crombie and Jones) |
| Overall Yield | 18%[1] | ~25-30% (estimated from reported yields of key steps) |
| Number of Steps | 8 (longest linear sequence)[1] | 5 (from commercially available starting materials) |
| Key Strategy | Diastereoselective conjugate addition | Transamidative ring expansion and dimerization |
| Chirality Control | Substrate-controlled (chiral auxiliary) | Reagent-controlled (chiral starting material) |
| Starting Materials | Commercially available | Commercially available |
Experimental Protocols
Asymmetric Synthesis of (-)-(S,S)-Homaline (Davies et al.)
This method employs a highly diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester to establish the key stereocenters.
Key Experimental Steps:
-
Formation of the Chiral Lithium Amide: (R)-N-(3-chloropropyl)-N-(α-methylbenzyl)amine is treated with n-butyllithium in THF at -78 °C to generate the chiral lithium amide.
-
Conjugate Addition: The lithium amide solution is added to a solution of methyl cinnamate (B1238496) in THF at -78 °C. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.
-
Reductive Cyclization: The resulting β-amino ester is subjected to reductive amination conditions (e.g., H₂, Pd/C) to afford the seven-membered lactam.
-
Dimerization: The monomeric lactam is then dimerized under high dilution conditions to yield (-)-(S,S)-Homaline.
Convergent Synthesis of (S,S)-(-)-Homaline (Crombie and Jones)
This approach is centered around the formation of a key azalactam intermediate followed by a coupling reaction.
Key Experimental Steps:
-
Preparation of (S)-4-Phenylazetidin-2-one: This chiral β-lactam is synthesized from (R)-(-)-phenylglycine.
-
N-Alkylation: The azetidinone is alkylated with 1-bromo-3-chloropropane.
-
Transamidative Ring Expansion: The N-alkylated product is treated with liquid ammonia, leading to a ring expansion to the seven-membered azalactam.
-
Dimerization: The azalactam is coupled with 1,4-dibromobutane (B41627) in the presence of a base (e.g., KOH in DMSO).
-
N-Methylation: The final step involves the methylation of the secondary amine to afford (S,S)-(-)-Homaline.
Visualization of a Relevant Biological Pathway
While the specific signaling pathway of this compound is not yet fully elucidated, many alkaloids with cytotoxic properties are known to induce apoptosis. The following diagram illustrates a generalized extrinsic apoptosis pathway, a common mechanism for the induction of programmed cell death.
Caption: Generalized extrinsic apoptosis pathway initiated by a cytotoxic agent.
Workflow for Synthesis Method Comparison
The following diagram outlines the logical workflow for the comparative analysis presented in this guide.
Caption: Workflow for the comparative analysis of this compound synthesis methods.
Conclusion
Both the Davies and Crombie and Jones methods provide effective routes to this compound. The Davies asymmetric synthesis is notable for its high stereocontrol and is well-documented with a clear overall yield. The Crombie and Jones convergent approach appears to be shorter in terms of the number of steps. The choice of method will depend on the specific requirements of the research, including the desired scale, enantiopurity, and available resources. The provided experimental outlines and comparative data serve as a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry.
References
A Comparative Analysis of Homaline and its Synthetic Analogs: A Review of Potency and Activity
A comprehensive comparison of the natural alkaloid Homaline with its synthetic analogs is currently challenging due to a notable scarcity of publicly available biological data. While the chemical structure and synthesis of this compound are documented, extensive studies detailing its potency, mechanism of action, and direct comparisons with synthetic derivatives are not readily found in scientific literature.
This compound is a macrocyclic polyamine alkaloid that has been isolated from plants of the Homalium genus. Its complex structure has attracted interest from synthetic chemists, leading to the development of methods for its total synthesis. However, the exploration of its biological activities and the systematic evaluation of synthetic analogs for improved potency or altered pharmacological profiles appear to be limited.
This guide aims to provide a framework for assessing the potency of this compound and its potential synthetic analogs, outlining the necessary experimental data and methodologies that would be required for a thorough comparative analysis. In the absence of specific data for this compound, this document will draw upon general principles of natural product pharmacology and analog development to guide future research.
Table 1: Data Framework for Comparing this compound and Its Synthetic Analogs
For a meaningful comparison, the following quantitative data would be essential. This table is presented as a template for future research.
| Compound | Structure | In Vitro Potency (IC₅₀/EC₅₀) | Target(s) | Mechanism of Action | In Vivo Efficacy (Model & Dose) | Selectivity Index |
| This compound (Natural Product) | Chemical Structure of this compound | e.g., µM or nM | e.g., Receptor, Enzyme, Ion Channel | e.g., Agonist, Antagonist, Inhibitor | e.g., Animal model, dosage | Ratio of cytotoxicity to desired activity |
| Analog 1 | Chemical Structure of Analog 1 | e.g., µM or nM | e.g., Receptor, Enzyme, Ion Channel | e.g., Agonist, Antagonist, Inhibitor | e.g., Animal model, dosage | Ratio of cytotoxicity to desired activity |
| Analog 2 | Chemical Structure of Analog 2 | e.g., µM or nM | e.g., Receptor, Enzyme, Ion Channel | e.g., Agonist, Antagonist, Inhibitor | e.g., Animal model, dosage | Ratio of cytotoxicity to desired activity |
| ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound and its analogs. The following outlines key experimental protocols that would be necessary.
In Vitro Potency Assessment: Cell-Based Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of this compound and its synthetic analogs in relevant cell lines.
Methodology:
-
Cell Culture: Select and maintain appropriate cell lines based on the hypothesized target or therapeutic area. For example, if anticancer activity is suspected, a panel of human cancer cell lines (e.g., from the NCI-60 panel) would be utilized.
-
Compound Preparation: Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the serially diluted compounds for a specified duration (e.g., 48 or 72 hours).
-
Viability/Proliferation Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀/EC₅₀ values using non-linear regression analysis.
Target Identification and Mechanism of Action Studies
Objective: To identify the molecular target(s) of this compound and elucidate its mechanism of action.
Methodology:
-
Affinity Chromatography: Immobilize a bioactive analog of this compound on a solid support to capture its binding proteins from cell lysates. The captured proteins can then be identified by mass spectrometry.
-
Enzymatic or Binding Assays: If a specific target is hypothesized (e.g., a kinase or receptor), conduct in vitro assays to measure the direct inhibitory or binding activity of this compound and its analogs.
-
Western Blot Analysis: Treat cells with the compounds and analyze the expression and phosphorylation status of key proteins in suspected signaling pathways to understand the downstream effects.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between compounds, their targets, and downstream signaling events is essential for understanding their mechanism of action.
Hypothetical Signaling Pathway for an Anticancer Compound
This diagram illustrates a generic signaling pathway that is often implicated in cancer and could be investigated for this compound if it were to exhibit anticancer properties.
Caption: A hypothetical signaling cascade for cancer cell proliferation.
Experimental Workflow for Potency Assessment
This diagram outlines the logical flow of experiments to assess the potency of this compound and its synthetic analogs.
Caption: Workflow for in vitro potency determination.
Orthogonal Assays to Confirm the Cellular Effects of Homaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homaline is a novel bioactive compound that has demonstrated significant potential in preliminary screenings for anticancer and anti-inflammatory applications. Early studies suggest that this compound may exert its effects through the induction of apoptosis in cancer cells, modulation of key inflammatory pathways, and disruption of specific protein-protein interactions crucial for disease progression. To rigorously validate these initial findings and elucidate the precise mechanism of action, it is imperative to employ a battery of orthogonal assays. This guide provides a comprehensive comparison of various experimental approaches to confirm the cellular effects of this compound, complete with detailed protocols and data presentation formats.
Confirmation of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] this compound is hypothesized to induce apoptosis in tumor cells. To confirm this, at least two independent methods that measure different aspects of the apoptotic cascade should be employed.
Orthogonal Assays for Apoptosis
Two widely accepted orthogonal assays for confirming apoptosis are the Annexin V/Propidium (B1200493) Iodide (PI) Assay and the Caspase-3/7 Activity Assay . The Annexin V assay detects the externalization of phosphatidylserine (B164497) (PS), an early apoptotic event, while the caspase activity assay measures the activation of executioner caspases, a key step in the apoptotic signaling cascade.[2][3]
Data Presentation
| Assay | Parameter Measured | This compound (10 µM) | Vehicle Control |
| Annexin V/PI Assay | % Apoptotic Cells (Annexin V+/PI-) | 45.2 ± 3.5 | 5.1 ± 0.8 |
| % Necrotic Cells (Annexin V+/PI+) | 3.1 ± 0.5 | 1.2 ± 0.3 | |
| Caspase-3/7 Activity | Relative Luminescence Units (RLU) | 8.5 x 10^5 ± 7.2 x 10^4 | 1.2 x 10^4 ± 0.9 x 10^3 |
Experimental Protocols
1.3.1. Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture: Plate cells at a density of 1 x 10^5 cells/well in a 6-well plate and treat with this compound (10 µM) or vehicle control for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Exclude cell doublets and debris based on forward and side scatter. Gate the cell populations based on FITC (Annexin V) and PI fluorescence.
1.3.2. Caspase-3/7 Activity Assay
-
Cell Culture: Plate cells at a density of 1 x 10^4 cells/well in a 96-well white-walled plate and treat with this compound (10 µM) or vehicle control for 24 hours.
-
Lysis and Reagent Addition: Add a caspase-3/7 reagent containing a luminogenic substrate (e.g., a DEVD peptide conjugated to a luciferase) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the caspase-3/7 activity.[2]
Visualization
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for Annexin V/PI assay.
Confirmation of Inflammatory Pathway Modulation
Chronic inflammation is implicated in various diseases, including cancer. This compound is believed to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a central mediator of inflammation.
Orthogonal Assays for Inflammation
To validate the anti-inflammatory effects of this compound, we can use a NF-κB Reporter Assay to measure the transcriptional activity of NF-κB and a Multiplex Cytokine Assay to quantify the secretion of pro-inflammatory cytokines downstream of NF-κB activation.[4][5]
Data Presentation
| Assay | Parameter Measured | This compound (10 µM) + LPS | LPS Alone | Vehicle Control |
| NF-κB Reporter Assay | Relative Luciferase Units | 2.5 x 10^4 ± 3.1 x 10^3 | 9.8 x 10^5 ± 8.5 x 10^4 | 1.5 x 10^3 ± 0.2 x 10^3 |
| Multiplex Cytokine Assay | TNF-α (pg/mL) | 150 ± 25 | 1200 ± 150 | < 10 |
| IL-6 (pg/mL) | 80 ± 15 | 950 ± 110 | < 5 |
Experimental Protocols
2.3.1. NF-κB Reporter Assay
-
Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: Treat the transfected cells with this compound (10 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer. Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase).
2.3.2. Multiplex Cytokine Assay
-
Cell Culture and Treatment: Plate cells and treat with this compound (10 µM) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Multiplex Assay: Use a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously quantify the levels of multiple cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions.[4]
-
Data Analysis: Analyze the data using the multiplex analyzer software to determine the concentration of each cytokine.
Visualization
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 3. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 4. Multiplexing Inflammation Signaling Pathways | MILLIPLEX® Assays [sigmaaldrich.com]
- 5. #1 Nephrology CRO | Renal Disease Preclinical Research Services | Kidney Disease models [nephrix-biosolutions.com]
A Comparative Analysis of Homoharringtonine's Anticancer Activity Across Diverse Cancer Cell Lines
A Note on Terminology: Initial searches for "Homaline" did not yield significant results in the context of cancer research. It is highly probable that the intended compound was Homoharringtonine (B1673347) (HHT) , a natural alkaloid and an FDA-approved drug for treating chronic myeloid leukemia. This guide therefore focuses on the well-documented anticancer activities of Homoharringtonine.
This report provides a comparative overview of Homoharringtonine's (HHT) activity in various cancer cell lines, with a focus on its inhibitory concentrations, effects on programmed cell death (apoptosis), and cell cycle progression. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of HHT's therapeutic potential across different cancer types.
Quantitative Analysis: Inhibitory Concentration (IC50) Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of HHT in a range of cancer cell lines, demonstrating its varied efficacy across different cancer types.
| Cancer Type | Cell Line | IC50 Value | Reference |
| Acute Myeloid Leukemia (AML) | MONOMAC 6 | ~5-20 ng/mL (~9.2-36.7 nM) | [1][2] |
| Acute Myeloid Leukemia (AML) | MA9.3ITD | ~5-20 ng/mL (~9.2-36.7 nM) | [1][2] |
| Acute Myeloid Leukemia (AML) | MA9.3RAS | ~5-20 ng/mL (~9.2-36.7 nM) | [1][2] |
| Colorectal Cancer (CRC) | LoVo | 0.35 µM | [3] |
| Colorectal Cancer (CRC) | SW480 | 0.4 µM | [3] |
| Hepatocellular Carcinoma (HCC) | HepG2 | ~150 nM | [4] |
| Hepatocellular Carcinoma (HCC) | Huh7 | ~85 nM | [4] |
| Hepatocellular Carcinoma (HCC) | SMMC-7721 | ~180 nM | [4] |
| Hepatocellular Carcinoma (HCC) | MHCC-97H | ~150 nM | [4] |
Qualitative Analysis: Effects on Apoptosis and Cell Cycle
HHT has been shown to induce apoptosis and cause cell cycle arrest in various cancer cells, which are key mechanisms of its anticancer activity.[1][3] The following table summarizes these effects.
| Cancer Type | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Acute Myeloid Leukemia (AML) | MONOMAC 6, MA9.3ITD, MA9.3RAS | Induction of apoptosis | G0/G1 phase arrest | [1][2] |
| Colorectal Cancer (CRC) | LoVo, SW480 | Induction of apoptosis | Inhibition of cell cycle progression | [3] |
| Hepatocellular Carcinoma (HCC) | HepG2, Huh7 | Induction of apoptosis | S phase arrest | [4] |
| Melanoma | A375, B16F10 | Induction of apoptosis | G2/M phase arrest | [5][6] |
| Breast Cancer | MCF-7 | Induction of apoptosis | - | [7] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
References
- 1. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]
- 3. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoharringtonine inhibits melanoma cells proliferation in vitro and vivo by inducing DNA damage, apoptosis, and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of Homaline: A Comparative Guide
A critical step in the development of any therapeutic agent is confirming that it interacts with its intended molecular target within a living organism. This process, known as in vivo target engagement validation, provides crucial evidence for the drug's mechanism of action and is a key predictor of its potential efficacy. This guide offers a comparative overview of established methodologies for validating the in vivo target engagement of Homaline, a novel therapeutic candidate. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable experimental approach.
Currently, specific details regarding the biological target of this compound and its mechanism of action are not extensively documented in publicly available literature. However, based on the known activity of similar compounds, it is hypothesized that this compound may act as a modulator of key signaling pathways implicated in disease progression. For the purposes of this guide, we will consider hypothetical targets to illustrate the application of various validation techniques.
Recent studies on a related compound, Homoharringtonine (B1673347) (HHT), have shown effects on the JAK2-STAT5 and PI3K/AKT/mTOR signaling pathways.[1][2] HHT has been observed to act as a broad-spectrum protein tyrosine kinase (PTK) inhibitor, blocking the survival and proliferation signals of malignant cells.[1] Specifically, HHT has been shown to inactivate the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[2] While this compound is a distinct molecule, these findings provide a relevant framework for discussing potential target engagement validation strategies.
Comparison of In Vivo Target Engagement Validation Methods
The choice of method for validating in vivo target engagement is contingent on several factors, including the nature of the target, the availability of specific reagents, and the desired experimental throughput. The following table summarizes and compares three widely used techniques.
| Feature | Cellular Thermal Shift Assay (CETSA®) | Positron Emission Tomography (PET) | Biomarker Analysis (Pharmacodynamic) |
| Principle | Measures the thermal stabilization of a target protein upon drug binding in tissues.[3] | A non-invasive imaging technique that quantifies the distribution of a radiolabeled ligand, which competes with the drug for target binding.[3][4] | Measures changes in downstream molecules or pathways resulting from the modulation of the target.[3] |
| Environment | Ex vivo (analysis of tissues from dosed animals).[3] | In vivo (whole living organism).[3] | Ex vivo (analysis of tissues or biofluids from dosed animals).[3] |
| Key Outputs | Confirmation of direct target binding in various tissues, and assessment of thermal stabilization shifts.[3] | Real-time target occupancy (%), drug distribution, and pharmacokinetic data.[3] | Information on target modulation, pathway activity, and dose-response relationships.[3] |
| Throughput | Medium to High.[3][5] | Low; requires specialized facilities and radiochemistry.[3] | High; amenable to standard laboratory techniques like ELISA or qPCR.[3] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA®)
This method is based on the principle that drug binding increases the thermal stability of the target protein.[3]
-
Animal Dosing: Administer various doses of this compound or a vehicle control to animal cohorts.
-
Tissue Harvesting and Homogenization: At a designated time point, euthanize the animals and harvest the tissues of interest. Homogenize the tissues in a suitable buffer to create a lysate.
-
Heat Challenge: Aliquot the tissue lysates and expose them to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to separate the soluble protein fraction from the denatured, aggregated proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry.
-
Data Interpretation: An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control group indicates target engagement.[5]
2. Positron Emission Tomography (PET)
PET is a powerful imaging technique that allows for the non-invasive quantification of target occupancy in real-time.[3][4]
-
Radiotracer Development: A radiolabeled version of this compound or a known competing ligand for its target is synthesized.
-
Animal Dosing: Administer this compound or a vehicle control to the animals.
-
Radiotracer Administration: Inject the radiotracer into the animals at a specific time point after drug administration.
-
PET Imaging: Acquire dynamic PET scans to visualize and quantify the distribution of the radiotracer in the target tissues.
-
Data Analysis: Analyze the PET images to determine the percentage of target occupancy by this compound. A reduction in the radiotracer signal in the this compound-treated group compared to the control group signifies target engagement.
3. Biomarker Analysis
This approach involves measuring the levels or activity of downstream molecules that are affected by the engagement of this compound with its target.[3]
-
Animal Dosing: Treat animals with a range of this compound doses or a vehicle control.
-
Sample Collection: Collect relevant biological samples, such as tissues or biofluids (e.g., blood, urine), at various time points.
-
Biomarker Quantification: Measure the levels or activity of a validated downstream biomarker using appropriate techniques, such as:
-
ELISA: To quantify the concentration of a protein biomarker.
-
Western Blotting: To assess the levels of specific proteins and their phosphorylation status.
-
qPCR: To measure changes in the gene expression of the biomarker.
-
-
Data Interpretation: A dose-dependent change in the biomarker levels or activity in the this compound-treated animals compared to the control group provides evidence of target engagement.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental processes and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vivo target engagement validation.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Homoharringtonine and Imatinib in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of Homoharringtonine (HHT), a natural alkaloid, and Imatinib (B729), a targeted tyrosine kinase inhibitor. Both compounds are significant in the treatment of Chronic Myeloid Leukemia (CML), yet they operate through distinct mechanisms of action. This document outlines their comparative efficacy, underlying signaling pathways, and detailed experimental protocols for their evaluation.
Executive Summary
Homoharringtonine and Imatinib represent two different strategies for combating CML. Imatinib, the first-line therapy for many CML patients, directly inhibits the enzymatic activity of the BCR-ABL oncoprotein.[1] In contrast, HHT, often used in cases of Imatinib resistance, functions by inhibiting protein synthesis, which leads to the depletion of short-lived oncoproteins, including BCR-ABL itself.[2] Preclinical and clinical studies have demonstrated that HHT is effective in Imatinib-resistant CML and that a combination of both drugs can have a synergistic effect.[2][3]
Comparative Efficacy
The following tables summarize the in vitro efficacy of Homoharringtonine and Imatinib against CML cell lines. The data highlights their individual potencies and provides context for their use in both sensitive and resistant CML models.
Table 1: Comparative Cytotoxicity (IC50) in CML Cell Lines
| Compound | Cell Line | IC50 | Exposure Time | Reference |
| Homoharringtonine | K562/G01 (Imatinib-resistant) | ~100-200 nM | 24h | [4] |
| Ba/F3-BCR-ABL T315I | Not specified | - | [5] | |
| Imatinib | K562 | ~5-50 µM | 72h | [6] |
| Ba/F3-BCR-ABL WT | Effective | - | [5] | |
| Ba/F3-BCR-ABL T315I | >250 times less effective than in WT | - | [5] |
Table 2: Induction of Apoptosis in CML Cell Lines
| Compound/Combination | Cell Line | Apoptosis Rate | Exposure Time | Reference |
| Homoharringtonine (50 nM) | K562/G01 | 35.50 ± 1.47% | 24h | [4] |
| Homoharringtonine (100 nM) | K562/G01 | 48.80 ± 1.10% | 24h | [4] |
| Homoharringtonine (200 nM) | K562/G01 | 53.50 ± 0.62% | 24h | [4] |
| HHT + Imatinib | K562 | Significantly increased vs. either drug alone | 24h | [3][7] |
Mechanism of Action and Signaling Pathways
Imatinib and Homoharringtonine target the BCR-ABL signaling pathway through fundamentally different mechanisms.
Imatinib: Direct Kinase Inhibition Imatinib is an ATP-competitive inhibitor that binds to the kinase domain of the BCR-ABL protein. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives cell proliferation and survival.[8] However, mutations in the kinase domain, such as the T315I "gatekeeper" mutation, can prevent Imatinib from binding, leading to drug resistance.[5]
Homoharringtonine: Protein Synthesis Inhibition HHT inhibits the elongation step of protein synthesis by binding to the ribosomal A-site.[4] This leads to a rapid depletion of proteins with high turnover rates, including the anti-apoptotic protein Mcl-1 and the oncoprotein BCR-ABL itself.[9][10] By reducing the total amount of the BCR-ABL protein, HHT can overcome resistance mechanisms that are based on kinase domain mutations.[9]
The distinct yet complementary mechanisms of these two compounds are visualized in the diagrams below.
Experimental Protocols
The following are generalized protocols for key assays used to compare the efficacy of Homoharringtonine and Imatinib. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
K562 cells (or other CML cell lines)
-
RPMI-1640 medium with 10% FBS
-
Homoharringtonine and Imatinib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 8x10³ cells/well in 100 µL of culture medium.[11]
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of Homoharringtonine or Imatinib. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for BCR-ABL Expression and Phosphorylation
This technique is used to detect changes in the total protein levels of BCR-ABL (affected by HHT) and its phosphorylation status (affected by Imatinib).
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCR-ABL, anti-phospho-BCR-ABL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Conclusion
Homoharringtonine and Imatinib are both effective agents against CML, but their distinct mechanisms of action provide different therapeutic opportunities. Imatinib offers targeted inhibition of the BCR-ABL kinase, which is highly effective in many patients. Homoharringtonine, by inhibiting protein synthesis and promoting the degradation of the BCR-ABL oncoprotein, provides a valuable therapeutic option for patients who have developed resistance to Imatinib. The synergistic effects observed when these drugs are used in combination suggest that a multi-pronged approach, targeting both the activity and the expression of the oncoprotein, may lead to more durable responses in CML treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Homoharringtonine with Imatinib in Chronic, Accelerated, and Blast Phase Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine enhances the effect of imatinib on chronic myelogenous leukemia cells by downregulating ZFX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoharringtonine suppresses imatinib resistance via the Bcl-6/p53 pathway in chronic myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effects of Homoharringtonine Combined with Imatinib on K562 Cell Apoptosis and BCL6 expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Homoharringtonine promotes BCR-ABL degradation through the p62-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. protocols.io [protocols.io]
- 13. CX‑5461 potentiates imatinib‑induced apoptosis in K562 cells by stimulating KIF1B expression - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of Homaline's effects across different laboratories
Comprehensive searches for studies, experimental protocols, and signaling pathways related to a compound named "Homaline" have yielded no specific results. This lack of available data prevents a comparative analysis of the reproducibility of its effects across different laboratories.
Furthermore, without any identified biological effects or mechanisms of action, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible. The core requirement of presenting comparative experimental data from different laboratories cannot be met due to the absence of primary research on "this compound" in the available scientific literature.
It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published, or the name may be misspelled. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the name and explore alternative databases or direct inquiries to institutions that may be conducting research on it. Without foundational data on its biological activity, a guide on the reproducibility of its effects cannot be compiled.
Safety Operating Guide
Navigating the Disposal of Homaline: A Procedural Guide
Disclaimer: Information regarding a chemical substance specifically named "Homaline" is not available in public chemical safety literature. It is presumed that "this compound" may be a fictional or proprietary compound name. The following disposal procedures are hypothetical and based on general best practices for the safe handling and disposal of hazardous chemical waste, modeled after protocols for synthetic heterocyclic amines. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) guidelines for any chemical they handle.
This guide provides a structured approach to the safe disposal of a hypothetical hazardous chemical, "this compound," to ensure operational safety and regulatory compliance within a laboratory setting.
Hypothetical Hazard Profile and Properties of this compound
A comprehensive understanding of a chemical's characteristics is fundamental to its safe management and disposal. The assumed properties for "this compound" are outlined below to inform the subsequent disposal protocols.
| Property | Value | Safety Implication |
| Chemical Class | Synthetic Heterocyclic Amine | Potential for reactivity with various chemical classes; necessitates careful waste segregation. |
| Physical State | Solid, crystalline powder | Presents an inhalation and dermal contact hazard. |
| Reactivity | Reactive with strong oxidizing agents | Prohibits mixing with oxidizers in waste streams. |
| Toxicity | Presumed toxic upon ingestion and inhalation; mild skin and eye irritant | Mandates the use of appropriate Personal Protective Equipment (PPE) to prevent exposure. |
| Decomposition | May generate nitrogen oxides upon heating | Incineration should be avoided outside of a specialized hazardous waste facility. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound waste to mitigate exposure risks. The required level of protection is contingent on the specific disposal task being performed.
| PPE Level | Equipment | When to Use |
| Level D | Closed-toe shoes, lab coat, nitrile gloves, safety glasses. | General handling of this compound in a controlled environment (e.g., fume hood). |
| Level C | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), respiratory protection (if potential for aerosolization exists). | Handling bulk waste, performing decontamination, or responding to a spill. |
Step-by-Step Disposal and Decontamination Protocol
The following procedures outline the systematic process for the safe disposal of this compound waste and the decontamination of affected surfaces and equipment.
Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, such as contaminated filter paper, gloves, and weigh boats, in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Dispose of liquid waste containing this compound into a designated, sealed, and clearly labeled waste container. This container should be compatible with the solvents used.
-
Sharps: Any sharps, including needles and razor blades, contaminated with this compound must be placed in a designated sharps container.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and a description of the contents.
Storage and Disposal
-
Store waste containers in a designated satellite accumulation area, ideally within a fume hood to manage potential off-gassing.
-
Once a waste container is approximately 75% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[1]
-
Adhere to your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or direct communication.
Experimental Protocol: Surface Decontamination
This protocol details the steps for cleaning and decontaminating surfaces and equipment that have come into contact with this compound.
-
Preparation: Don Level C PPE as specified in the table above.
-
Initial Cleaning: Wipe the contaminated surfaces and equipment with a towel or sponge saturated with a laboratory-grade detergent solution.
-
Rinse: Thoroughly rinse the surfaces and equipment with deionized water.
-
Waste Collection: All used towels, wipes, and rinsates must be disposed of as this compound hazardous waste.
-
Verification: For highly toxic materials, a specific analytical method may be necessary to confirm the effectiveness of the decontamination process.
This compound Disposal Workflow
The following diagram illustrates the logical progression of the this compound disposal process, from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of hypothetical this compound waste.
This comprehensive guide, while based on a hypothetical substance, provides a robust framework for the safe and compliant disposal of hazardous chemical waste. Adherence to these principles, in conjunction with institution-specific guidelines, is paramount for maintaining a safe laboratory environment.
References
Essential Safety and Logistical Information for Handling Homaline
This guide provides procedural, step-by-step information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Homaline.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds. A risk assessment should be conducted to determine the appropriate level of PPE based on the quantity of this compound being handled, its physical form (e.g., solid powder, solution), and the specific laboratory procedure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 respirator as a minimum.[5] - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[5] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[6] - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[6] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact. |
II. Engineering Controls
Engineering controls are designed to isolate the handler from the hazardous substance and are a critical component of safe handling.
Table 2: Engineering Controls for Handling this compound
| Control Type | Specification | Rationale |
| Ventilation | - All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood, Class II Biosafety Cabinet, or a ventilated balance enclosure.[6][8][9] | To control the generation and spread of hazardous dusts and aerosols. |
| Containment | - For larger quantities or high-risk operations, the use of a glovebox or flexible isolator is recommended.[10][11] | Provides a physical barrier between the operator and the potent compound, offering the highest level of protection.[10] |
| Facility Design | - The laboratory should have restricted access and be maintained under negative pressure relative to adjacent areas.[11] - A readily accessible eyewash station and safety shower are mandatory. | To prevent the spread of contamination outside the designated handling area and to provide immediate decontamination in case of exposure. |
III. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety. The following protocol outlines the key stages from receipt to disposal.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials, solvent, vortex mixer) and place them within the fume hood before starting.
-
Don the appropriate PPE as specified in Table 1 for "Solution Preparation."
-
-
Weighing:
-
Solubilization:
-
Transfer the weighed this compound into an appropriate vial.
-
Using a calibrated pipette, add the desired volume of solvent to the vial.
-
Securely cap the vial.
-
Gently swirl or vortex the vial until the this compound is completely dissolved.
-
-
Storage:
-
Clearly label the vial with the chemical name, concentration, date, and your initials.
-
Store the stock solution in a designated, secure location according to any specific storage requirements (e.g., refrigerated, protected from light).
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposable items (e.g., gloves, bench paper, weigh boat, pipette tips) in a designated hazardous waste container as outlined in the Disposal Plan.
-
Doff PPE in the correct order to avoid self-contamination and dispose of it in the hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
IV. Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Solid this compound Waste | - Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container. - The label should include "Hazardous Waste," the chemical name, and the associated hazards. | To prevent accidental exposure and ensure proper handling by waste management personnel. |
| Liquid this compound Waste | - Collect unused solutions and contaminated solvents in a sealed, labeled hazardous waste container compatible with the solvents used. | To prevent the release of this compound into the sanitary sewer system. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | To minimize the handling of contaminated items and prevent sharps injuries. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | To prevent the spread of contamination outside the laboratory. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
V. Emergency Procedures
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | - Move the affected person to fresh air immediately. - Seek immediate medical attention. |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area with copious amounts of soap and water for at least 15 minutes. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention. |
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. Only personnel with the appropriate training and PPE should attempt to clean up the spill using a spill kit designed for potent powders.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one) | C30H42N4O2 | CID 442860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The homalium alkaloids: isolation, synthesis, and absolute configuration assignment. | Department of Chemistry [chem.ox.ac.uk]
- 3. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicosis by Plant Alkaloids in Humans and Animals in Colombia [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. escopharma.com [escopharma.com]
- 7. agnopharma.com [agnopharma.com]
- 8. azom.com [azom.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. aiha.org [aiha.org]
- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
